N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc
Beschreibung
Eigenschaften
Molekularformel |
C28H55NO12 |
|---|---|
Molekulargewicht |
597.7 g/mol |
IUPAC-Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C28H55NO12/c1-27(2,3)40-25(31)7-11-33-15-19-37-23-24-39-21-17-35-13-9-29(26(32)41-28(4,5)6)8-12-34-16-20-38-22-18-36-14-10-30/h30H,7-24H2,1-6H3 |
InChI-Schlüssel |
DSCNYBQOSCPDBB-UHFFFAOYSA-N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc is a discrete polyethylene (B3416737) glycol (dPEG®) linker molecule of significant interest in the fields of bioconjugation and targeted therapeutics. As a heterobifunctional linker, it possesses a terminal hydroxyl group and a Boc-protected amine, providing orthogonal handles for the sequential conjugation of different molecular entities. Its primary application lies in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand. The hydrophilic PEG backbone enhances the solubility and pharmacokinetic properties of the resulting conjugates. This technical guide provides a comprehensive overview of the physicochemical properties, proposed synthesis, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.
Introduction
The advent of targeted therapies has revolutionized modern medicine, with molecules such as Antibody-Drug Conjugates (ADCs) and PROTACs offering unprecedented precision in treating a variety of diseases. The design and efficacy of these complex therapeutic agents are critically dependent on the chemical linker that connects the different functional components. Polyethylene glycol (PEG) linkers have gained prominence due to their ability to improve solubility, reduce immunogenicity, and optimize the pharmacokinetic profile of bioconjugates.
This compound is a heterobifunctional PEG linker that offers a balance of hydrophilicity, flexibility, and synthetic tractability. Its distinct terminal functionalities—a hydroxyl group and a Boc-protected amine—allow for a controlled, stepwise approach to the synthesis of complex bioconjugates, making it a valuable tool for researchers in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and provides a foundational understanding of the molecule's characteristics.
| Property | Value |
| Molecular Formula | C₂₈H₅₅NO₁₂ |
| Molecular Weight | 597.74 g/mol |
| Appearance | Colorless to light yellow oil/liquid |
| Purity | Typically ≥95% |
| Storage Conditions | -20°C for long-term stability |
| Solubility | Soluble in water, DMSO, DCM, DMF |
Synthesis and Purification: A Proposed Methodology
Proposed Synthesis Pathway
The synthesis would likely begin with the mono-Boc protection of a commercially available amino-PEG4-alcohol, followed by the activation of the terminal hydroxyl group of a separate PEG3-alcohol (e.g., by tosylation). The final step would involve the N-alkylation of the Boc-protected amine with the activated PEG3 chain.
Experimental Protocols (Generalized)
The following are generalized protocols that serve as a starting point and would require optimization for specific laboratory conditions.
Protocol 1: Mono-tosylation of Triethylene Glycol (HO-PEG3-OTs)
-
Objective: To activate one of the terminal hydroxyl groups of triethylene glycol for subsequent nucleophilic substitution.
-
Materials: Triethylene glycol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
Dissolve triethylene glycol (1.2 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.5 equivalents) dropwise, followed by the slow addition of TsCl (1.0 equivalent).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: N-Alkylation to Yield this compound
-
Objective: To couple the activated HO-PEG3-OTs with the Boc-protected amine of Boc-NH-PEG4-OH.
-
Materials: Boc-NH-PEG4-OH, sodium hydride (NaH), anhydrous N,N-Dimethylformamide (DMF), HO-PEG3-OTs (from Protocol 1), diethyl ether.
-
Procedure:
-
To a suspension of NaH (1.1 equivalents) in anhydrous DMF at 0°C, add a solution of Boc-NH-PEG4-OH (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0°C and add a solution of HO-PEG3-OTs (1.05 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
After completion, carefully quench the reaction with water and concentrate under reduced pressure to remove most of the DMF.
-
Purify the crude product by preparative HPLC.
-
Role in PROTAC Development
The primary application of this compound is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial role in the efficacy of a PROTAC by modulating its solubility, cell permeability, and the spatial orientation of the two binding ligands.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically involves a sequential conjugation strategy. The hydroxyl and Boc-protected amine groups provide orthogonal reactive handles for the stepwise attachment of the E3 ligase ligand and the target protein ligand.
Characterization and Quality Control
Thorough characterization of this compound is essential to ensure its identity, purity, and suitability for downstream applications. A combination of analytical techniques should be employed.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | Structural confirmation and purity assessment. | Signals corresponding to the ethylene (B1197577) glycol protons of the PEG chains, the methylene (B1212753) protons adjacent to the nitrogen and oxygen atoms, and the characteristic singlet for the Boc group protons. |
| ¹³C NMR Spectroscopy | Confirmation of the carbon skeleton. | Resonances for the carbons of the PEG chains and the Boc protecting group. |
| Mass Spectrometry (ESI-MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of the molecule (e.g., [M+H]⁺, [M+Na]⁺). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating high purity (typically >95%). |
Conclusion
This compound is a valuable and versatile heterobifunctional linker for the synthesis of complex bioconjugates, particularly in the rapidly evolving field of targeted protein degradation. Its well-defined structure, incorporating a hydrophilic PEG spacer and orthogonal reactive groups, provides researchers with a powerful tool for the rational design and construction of novel therapeutics. While detailed experimental data for this specific molecule is limited in the public domain, the established principles of PEG linker chemistry provide a strong foundation for its successful application in drug discovery and development. As the demand for sophisticated bioconjugates continues to grow, the utility of well-designed linkers like this compound will undoubtedly expand.
An In-depth Technical Guide to N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester: A Versatile Linker in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Primarily utilized in the burgeoning field of targeted protein degradation, this linker is a critical component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: Chemical Structure and Physicochemical Properties
N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester is a linear molecule featuring a central Boc-protected amine, a terminal hydroxyl group, and a terminal t-butyl ester. The polyethylene glycol (PEG) chains (PEG3 and PEG4) impart hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] The orthogonal protecting groups—a tert-butoxycarbonyl (Boc) group on the amine and a tert-butyl (t-butyl) ester on the carboxylic acid—allow for selective and sequential chemical modifications, a crucial feature in the multi-step synthesis of complex molecules like PROTACs.
The chemical structure can be represented by the following SMILES string: OCCOCCOCCOCCN(C(OC(C)(C)C)=O)CCOCCOCCOCCOCCC(OC(C)(C)C)=O.
Table 1: Physicochemical Properties of N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester
| Property | Value | Source |
| Molecular Formula | C28H55NO12 | [1] |
| Molecular Weight | 597.74 g/mol | [1] |
| Appearance | Colorless to light yellow oil/liquid | General observation for similar PEG compounds |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in water, DMSO, DCM, DMF | [3] |
| Storage Conditions | -20°C for long-term stability | [1] |
Role in Drug Development: Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the molecule by influencing the formation of a stable ternary complex between the target protein and the E3 ligase.
The N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester linker offers several advantages in PROTAC design:
-
Hydrophilicity: The PEG chains improve the aqueous solubility of the PROTAC, a common challenge for these relatively large molecules.[4]
-
Flexibility: The length and flexibility of the PEG chains can be crucial for allowing the two ends of the PROTAC to optimally bind to the target protein and the E3 ligase simultaneously.
-
Synthetic Versatility: The orthogonal protecting groups enable a modular and controlled synthetic approach. The hydroxyl and deprotected carboxylic acid can be functionalized to attach ligands for the target protein and an E3 ligase, respectively.
Below is a diagram illustrating the general workflow for synthesizing a PROTAC using this type of linker.
Experimental Protocols
The following are illustrative experimental protocols for the key chemical transformations involving N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester in the synthesis of a PROTAC. These protocols are based on standard organic chemistry procedures and may require optimization for specific substrates and reaction scales.
Boc Deprotection of the Central Amine
This protocol describes the removal of the Boc protecting group to reveal the secondary amine, which is generally not the intended reactive site for linker extension in this specific molecule's typical use case but is a fundamental reaction for Boc-protected amines.
-
Materials:
-
N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve the N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester in anhydrous DCM (0.1-0.2 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (3x). The resulting TFA salt of the deprotected amine can often be used directly in subsequent steps or neutralized.
-
Deprotection of the t-butyl Ester
This protocol outlines the cleavage of the t-butyl ester to yield a free carboxylic acid, which can then be activated for coupling to an amine-containing ligand.
-
Materials:
-
N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve the linker in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to yield the carboxylic acid, likely as a TFA salt if the Boc group is also cleaved.
-
Amide Coupling of the Deprotected Carboxylic Acid
This protocol describes the coupling of the linker's carboxylic acid (after t-butyl ester deprotection) to an amine-containing molecule (e.g., an E3 ligase ligand).
-
Materials:
-
Linker with deprotected carboxylic acid
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
N,N-Diisopropylethylamine (DIPEA) (if the amine is a salt)
-
-
Procedure:
-
Dissolve the carboxylic acid-containing linker in anhydrous DMF or DCM.
-
Add EDC (1.2-1.5 equivalents) and NHS (1.2-1.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-containing molecule in anhydrous DMF or DCM. If it is a salt (e.g., HCl or TFA salt), add DIPEA (2-3 equivalents) to neutralize it.
-
Add the solution of the amine-containing molecule to the activated linker solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, the reaction mixture can be worked up by dilution with an organic solvent, washing with aqueous solutions (e.g., saturated NaHCO3, brine), drying, and concentration.
-
Purify the final product by flash column chromatography or preparative HPLC.
-
The logical relationship for a sequential PROTAC synthesis using this linker is depicted in the following diagram.
Conclusion
N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester is a valuable chemical tool for researchers in drug discovery and development. Its defined structure, hydrophilicity, and orthogonal protecting groups make it a versatile linker for the construction of complex therapeutic agents, most notably PROTACs. The experimental protocols provided herein offer a foundational guide for the utilization of this linker in synthetic chemistry workflows. As the field of targeted protein degradation continues to expand, the strategic use of well-designed linkers like this will remain a cornerstone of innovation.
References
In-Depth Technical Guide: N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties and applications of N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Properties
N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester is a monodispersed polyethylene (B3416737) glycol (PEG) linker. Its structure incorporates a hydroxyl group for further modification, two Boc-protected amine groups, and a t-butyl ester, making it a versatile heterobifunctional linker for PROTAC synthesis. The precise control over its molecular weight is crucial for the consistent performance and efficacy of the resulting PROTAC molecules.
Physicochemical Data
| Parameter | Value | Reference |
| Molecular Formula | C28H55NO12 | [1][2] |
| Molecular Weight | 597.74 g/mol | [3] |
| Purity | ≥95% | [3] |
Role in PROTAC Development
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The linker component of a PROTAC, for which N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester is a prime example, plays a critical role in dictating the orientation and distance between the target protein and the E3 ligase, which in turn influences the efficiency of protein degradation.
The PEG component of this linker enhances solubility and can improve the pharmacokinetic properties of the final PROTAC molecule. The terminal functional groups (hydroxyl and protected amines) allow for the sequential and controlled conjugation of a ligand for the target protein and a ligand for the E3 ligase.
Experimental Workflow: PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using a heterobifunctional linker like N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester.
Methodologies
A representative experimental protocol for the use of a linker such as N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester in PROTAC synthesis would involve the following key steps. Note that specific reaction conditions (solvents, reagents, temperature, and reaction times) will vary depending on the specific ligands being conjugated.
-
Activation of the Hydroxyl Group : The terminal hydroxyl group of the linker is typically activated to facilitate conjugation with the first ligand. This can be achieved by converting it to a better leaving group, such as a tosylate or mesylate, or by using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for amide bond formation if the ligand has a carboxylic acid.
-
Conjugation of the First Ligand : The activated linker is reacted with the first binding ligand (either for the target protein or the E3 ligase). The reaction is carried out in an appropriate solvent system and may require an inert atmosphere and specific temperature control. Progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification of the Intermediate : Once the first conjugation is complete, the resulting intermediate product is purified to remove any unreacted starting materials and byproducts. Common purification techniques include column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
-
Deprotection : The Boc and t-butyl protecting groups are removed to expose the amine and carboxylic acid functionalities for the second conjugation step. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).
-
Conjugation of the Second Ligand : The deprotected intermediate is then conjugated to the second ligand. The choice of coupling chemistry will depend on the available functional groups on the second ligand and the deprotected linker.
-
Final Purification : The final PROTAC molecule is purified using methods such as preparative HPLC to ensure high purity, which is critical for subsequent biological evaluation. The identity and purity of the final product are confirmed by analytical techniques including LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
References
Navigating Bioconjugation: A Technical Guide to the Heterobifunctional Linker N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker molecule is a critical component that dictates the success of the entire construct. These linkers are not merely spacers; they influence solubility, stability, pharmacokinetics, and the spatial orientation of the conjugated moieties. This guide provides a comprehensive technical overview of a versatile, branched, heterobifunctional polyethylene (B3416737) glycol (PEG) linker: N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester.
It is important to note that the chemical name "N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc" is chemically ambiguous. The presented data pertains to the structurally defined and commercially available analog, N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester , which is likely the intended molecule for such applications. This linker features three key functional groups: a terminal hydroxyl group for further derivatization, a Boc-protected amine for controlled deprotection and subsequent conjugation, and a t-butyl ester, which can be hydrolyzed to a carboxylic acid. The PEG chains (PEG3 and PEG4) enhance aqueous solubility and provide a flexible spacer.[1]
Core Compound Specifications
The physicochemical properties of N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester are summarized below. These characteristics are essential for designing and executing successful bioconjugation strategies.
| Property | Value | Reference |
| CAS Number | 2055042-60-7 | [2] |
| Molecular Formula | C₂₈H₅₅NO₁₂ | [2][3] |
| Molecular Weight | 597.74 g/mol | [2] |
| Purity | ≥95% | [2][3] |
| Appearance | (Typically a viscous oil or solid) | |
| Storage | -20°C, keep in dry and avoid sunlight | [1][4] |
| Solubility | Soluble in water, DMSO, DCM, DMF | [5] |
Synthesis Pathway and Methodology
The synthesis of branched, heterobifunctional PEG linkers is a multi-step process that requires precise control over reaction conditions to achieve high purity. While a specific, detailed protocol for N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester is proprietary to manufacturers, a representative synthetic approach can be outlined based on established methods for creating similar branched PEG structures. The strategy typically involves the sequential N-alkylation of a protected amine with activated PEG chains.
A plausible convergent synthesis pathway is illustrated below. This approach involves preparing two different functionalized PEG arms and coupling them to a central amine.
Representative Experimental Protocol: Synthesis of a Branched PEG Linker
This protocol outlines a general, convergent approach for synthesizing a branched PEG linker. This is an illustrative protocol and requires optimization.
Step 1: Mono-tosylation of PEG3
-
Dissolve an excess of tetraethylene glycol (HO-PEG3-OH) in anhydrous pyridine (B92270) at 0°C.
-
Add p-toluenesulfonyl chloride (TsCl) (1 equivalent) portion-wise while stirring.
-
Allow the reaction to stir at 0°C for 4-6 hours, then warm to room temperature overnight.
-
Quench the reaction with water and extract the product with dichloromethane (B109758) (DCM).
-
Purify by column chromatography on silica (B1680970) gel to yield mono-tosylated PEG3 (HO-PEG3-OTs).
Step 2: Azidation of HO-PEG3-OTs
-
Dissolve HO-PEG3-OTs in anhydrous DMF.
-
Add sodium azide (B81097) (NaN₃) (1.5 equivalents) and stir the mixture at 60-80°C for 12-16 hours.
-
After cooling, remove the solvent under reduced pressure and purify the residue to obtain N₃-PEG3-OTs.
Step 3: N-Alkylation with Arm 1
-
To a solution of tert-butyl carbamate (B1207046) (Boc-NH₂) in anhydrous DMF at 0°C, add sodium hydride (NaH) (1.1 equivalents) and stir for 1 hour at room temperature.
-
Add a solution of a suitable electrophilic PEG4 chain, such as HO-PEG4-COOtBu (prepared separately), to the mixture.
-
Stir at room temperature overnight. Quench the reaction carefully with water.
-
Extract the product and purify by column chromatography to yield Boc-N(H)-PEG4-COOtBu.
Step 4: N-Alkylation with Arm 2 and Final Reduction
-
Repeat the deprotonation of the Boc-protected amine from Step 3 using NaH.
-
Add N₃-PEG3-OTs (from Step 2) to the reaction mixture and stir at room temperature overnight.
-
After purification, the resulting azido-PEG linker is dissolved in a THF/water mixture.
-
Add trimethylphosphine (B1194731) (PMe₃) and stir for 8-12 hours to reduce the azide to a hydroxyl group via a Staudinger reaction.
-
Purify the final product, N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester, using column chromatography or preparative HPLC.
Application in PROTAC Synthesis: An Experimental Workflow
A primary application of this linker is in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein.[6][7] The linker connects a ligand for the protein of interest (POI) to a ligand for an E3 ubiquitin ligase. The hydroxyl, protected amine, and ester groups on the linker allow for sequential, orthogonal conjugation.
General Protocol: Conjugation to Ligands
-
Selective Deprotection: The t-butyl ester is typically removed first under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal a free carboxylic acid, leaving the Boc and hydroxyl groups intact.
-
First Conjugation: The newly formed carboxylic acid is activated (e.g., using HATU or HOBt/EDC) and reacted with an amine-containing E3 ligase ligand (e.g., derivatives of pomalidomide (B1683931) or VHL ligands) to form a stable amide bond.
-
Second Deprotection: The Boc protecting group is then removed, again using acidic conditions, to expose the primary amine.
-
Second Conjugation: The terminal hydroxyl group can be activated (e.g., converted to a mesylate, tosylate, or halide) and then reacted with a nucleophilic site on the POI-binding ligand. Alternatively, the exposed amine can be used in a variety of conjugation reactions (e.g., reductive amination, amide bond formation).
-
Purification: At each step, the product must be rigorously purified, typically using reversed-phase high-performance liquid chromatography (RP-HPLC), to remove unreacted starting materials and byproducts.[8] Characterization is performed using LC-MS and NMR.
Role in PROTAC-Mediated Protein Degradation
The linker is not a passive component; its length, flexibility, and composition are crucial for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[9] PEG linkers, in particular, enhance the solubility and cell permeability of the PROTAC molecule.[6][7]
References
- 1. N-(Hydroxy-peg3)-n-boc-peg4-t-butyl ester | Biopharma PEG [biochempeg.com]
- 2. N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester_新研博美 [xinyanbm.com]
- 5. N-(Hydroxy-PEG3)-NH-PEG4-t-butyl ester | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
A Technical Guide to Boc-Protected PEG Linkers for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation and drug development, precision and control are paramount. Boc-protected Polyethylene Glycol (PEG) linkers have emerged as indispensable tools, offering a versatile platform for the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] The tert-butyloxycarbonyl (Boc) protecting group provides a robust and reversible mask for amine functionalities, enabling researchers to orchestrate multi-step synthetic pathways with high selectivity.[2] This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with Boc-protected PEG linkers.
The strategic incorporation of a PEG spacer enhances the physicochemical properties of the resulting conjugates. PEGylation, the process of covalently attaching PEG chains, is known to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[3][4][5] The hydrophilic and biocompatible nature of PEG can reduce immunogenicity and non-specific protein adsorption, leading to prolonged circulation times and improved therapeutic outcomes.[3][6][7]
This guide will delve into the fundamental chemistry of Boc protection and deprotection, present quantitative data to inform experimental design, and provide detailed protocols for the practical application of these critical reagents.
Core Principles of Boc-Protected PEG Linkers
Boc-protected PEG linkers are heterobifunctional molecules that consist of three key components:
-
A Boc-Protected Amine: The tert-butyloxycarbonyl group is an acid-labile protecting group for amines. It is stable under a wide range of basic and nucleophilic conditions but is readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA).[1][2] This orthogonal reactivity is fundamental to achieving controlled, sequential conjugations.[1]
-
A Polyethylene Glycol (PEG) Spacer: The PEG chain is a flexible, hydrophilic polymer composed of repeating ethylene (B1197577) oxide units.[3] The length of the PEG spacer can be precisely controlled to optimize the distance between conjugated molecules, which is often critical for efficacy, particularly in PROTACs.[8] The PEG spacer also imparts favorable properties such as increased water solubility and reduced immunogenicity.[3][6]
-
A Terminal Reactive Group: The other end of the linker is functionalized with a reactive group for conjugation to a target molecule. Common reactive groups include N-hydroxysuccinimide (NHS) esters for reaction with primary amines (e.g., lysine (B10760008) residues on proteins), maleimides for reaction with thiols (e.g., cysteine residues), and carboxylic acids for activation and subsequent coupling.[1][9]
The combination of these three components in a single molecule allows for a modular and strategic approach to the synthesis of complex bioconjugates.
Quantitative Data for Experimental Design
The efficiency of bioconjugation and deprotection reactions is critical for the successful synthesis of well-defined products. The following tables summarize key quantitative data for reactions involving Boc-protected PEG linkers.
Table 1: Boc Deprotection Conditions and Performance [10][11]
| Acidic Reagent | Concentration | Solvent | Temperature (°C) | Time (min) | Purity/Yield (%) |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temp. | 30 - 120 | >95 |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp. | 30 - 120 | >90 |
Table 2: Common Bioconjugation Reactions with PEG Linkers [1][12]
| Reactive Group | Target Functional Group | Reaction pH | Molar Excess of Linker | Incubation Time | Incubation Temperature |
| NHS Ester | Primary Amine | 7.2 - 8.0 | 10- to 50-fold | 1 - 2 hours | Room Temperature |
| NHS Ester | Primary Amine | 7.2 - 8.0 | 10- to 50-fold | 2 - 4 hours | 4°C |
| Maleimide (B117702) | Thiol (Sulfhydryl) | 6.5 - 7.5 | 5- to 20-fold | 1 - 2 hours | Room Temperature |
| Maleimide | Thiol (Sulfhydryl) | 6.5 - 7.5 | 5- to 20-fold | Overnight | 4°C |
| Pyridyl Disulfide (SSPy) | Thiol (Sulfhydryl) | Physiological pH | 5- to 10-fold | 2 - 4 hours | Room Temperature |
Key Applications and Experimental Workflows
Boc-protected PEG linkers are instrumental in a variety of advanced research applications, most notably in the development of Antibody-Drug Conjugates (ADCs) and PROTACs.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[8][13] Boc-protected PEG linkers are often used to synthesize the linker-payload intermediate, which is then conjugated to the antibody.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[13][14] The linker in a PROTAC is a critical component that dictates the spatial orientation of the two ligands and influences the overall efficacy of the molecule. Boc-protected PEG linkers provide a modular approach to PROTAC synthesis.
Detailed Experimental Protocols
Reproducibility in research is contingent on detailed and reliable experimental protocols. The following sections provide step-by-step methodologies for common procedures involving Boc-protected PEG linkers.
Protocol 1: Boc Deprotection of a PEG-Conjugate in Solution[1][10]
This protocol describes a general procedure for the removal of a Boc protecting group from a PEG linker in a solution phase.
Materials:
-
Boc-protected PEG-conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (B28343) (for co-evaporation)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Preparation: Dissolve the Boc-protected PEG-conjugate in anhydrous DCM to a concentration of 10-20 mg/mL in a round-bottom flask.
-
Acid Addition: Add TFA to the solution to a final concentration of 20-50% (v/v). For temperature-sensitive substrates, this can be done at 0°C.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction progress should be monitored by an appropriate analytical method, such as LC-MS or TLC, to confirm the disappearance of the starting material.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help remove residual TFA.
-
Neutralization: Dissolve the residue in a small amount of DCM and neutralize any remaining acid by washing with a saturated aqueous sodium bicarbonate solution.
-
Drying and Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
Protocol 2: Conjugation of a Boc-PEG-NHS Ester to a Protein[1][13]
This protocol outlines a general method for the reaction between an NHS ester-functionalized PEG linker and primary amines on a protein.
Materials:
-
Boc-PEG-NHS ester
-
Protein to be conjugated (e.g., antibody)
-
Amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the Boc-PEG-NHS ester in a small amount of anhydrous DMF or DMSO to prepare a stock solution.
-
Conjugation: Add a 10- to 50-fold molar excess of the dissolved Boc-PEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis against a suitable buffer.
Protocol 3: Conjugation of a Boc-PEG-Maleimide to a Thiol-Containing Protein[1]
This protocol describes the conjugation of a maleimide-functionalized PEG linker to a protein containing free sulfhydryl groups.
Materials:
-
Boc-PEG-Maleimide
-
Thiol-containing protein
-
Thiol-free buffer (e.g., PBS with 1-2 mM EDTA, pH 6.5-7.5)
-
Reducing agent (e.g., DTT or TCEP), if necessary
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Quenching reagent (e.g., cysteine or β-mercaptoethanol), optional
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in a thiol-free buffer. If the protein's thiols are present as disulfide bonds, they must first be reduced with a reagent like DTT or TCEP, which must then be completely removed before adding the maleimide linker.
-
Linker Preparation: Dissolve the Boc-PEG-Maleimide in DMSO or DMF immediately prior to use.
-
Conjugation: Add a 5- to 20-fold molar excess of the dissolved maleimide linker to the protein solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added.
-
Purification: Purify the conjugate using a desalting column or size-exclusion chromatography to remove unreacted linker and other small molecules.
Conclusion
Boc-protected PEG linkers are powerful and versatile tools in modern bioconjugation and drug development. A thorough understanding of their chemical principles, coupled with robust and well-characterized experimental protocols, enables researchers to design and synthesize complex molecular architectures with high precision and efficiency. The strategic use of Boc protection allows for a controlled, stepwise approach to building sophisticated therapeutics like ADCs and PROTACs, while the integrated PEG spacer imparts beneficial physicochemical properties. By leveraging the information and methodologies presented in this guide, researchers can confidently incorporate these linkers into their workflows to advance the development of next-generation therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. purepeg.com [purepeg.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. nbinno.com [nbinno.com]
The Hydrophilic Advantage: An In-depth Technical Guide to PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug development and biotechnology, bioconjugation has emerged as a pivotal strategy for creating novel therapeutics with enhanced efficacy and safety profiles.[1] Central to this field is the use of linkers that bridge the constituent parts of these complex molecules. Among the most versatile and widely adopted are those based on Polyethylene Glycol (PEG).[1][2] PEG is a synthetic, hydrophilic, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units.[3][4] The process of covalently attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs, known as PEGylation, has become a cornerstone in pharmaceutical sciences, dramatically improving the therapeutic properties of biopharmaceuticals.[1][5]
This technical guide provides a comprehensive overview of hydrophilic PEG linkers, delving into their fundamental properties, classification, and strategic applications. It further presents quantitative data, detailed experimental protocols, and visual diagrams to equip researchers with the knowledge to effectively leverage PEG technology in their work.
Core Principles and Benefits of PEGylation
The conjugation of PEG linkers to therapeutic molecules imparts a range of beneficial properties, primarily by altering the physicochemical and biological characteristics of the parent molecule.[1] The inherent hydrophilicity of PEG, derived from the repeating ethylene oxide units that readily form hydrogen bonds with water, is the primary driver for these advantages.[5][6] This interaction creates a hydration shell around the conjugated molecule, effectively increasing its hydrodynamic radius and shielding it from its environment.[3][6]
Key benefits include:
-
Improved Solubility: PEG's hydrophilic nature significantly enhances the solubility of hydrophobic drugs and proteins, which is crucial for their formulation and administration.[2][5][7]
-
Enhanced Stability: The PEG chain can create a protective hydration layer around the conjugated molecule, shielding it from enzymatic degradation and improving its stability.[2][4][5]
-
Reduced Immunogenicity: PEGylation can mask potential immunogenic sites on a therapeutic molecule, reducing the likelihood of an immune response.[2][4][5]
-
Prolonged Circulation Half-Life: By increasing the hydrodynamic size of the conjugated molecule, PEGylation can reduce its clearance by the kidneys, leading to a longer circulation time in the body.[3][4][7]
-
"Stealth" Properties: The hydration shell around the PEG linker reduces non-specific protein adsorption and recognition by the immune system.[3][4]
Classification of PEG Linkers
PEG linkers can be classified based on their architecture, the reactivity of their functional groups, and their in vivo stability.
Architectural Classification
-
Linear PEG Linkers: These are straight PEG chains used to connect two functional groups and are commonly employed in drug delivery systems and protein conjugation.[7][] An example is Pegasys® (peginterferon alfa-2a), a linear PEGylated drug used to treat hepatitis C.[7]
-
Branched PEG Linkers: These linkers have multiple arms extending from a central core, allowing for the attachment of multiple entities and enhancing target specificity.[7][] Adcetris® (brentuximab vedotin) utilizes branched PEG linkers to connect the cytotoxic drug to an antibody for targeted cancer therapy.[7]
-
Multi-Arm PEG Linkers: A more complex form of branched linkers with three or more PEG arms, often used in the creation of hydrogels and for multivalent conjugation strategies.[9]
Functional Group Classification
-
Homobifunctional PEG Linkers: Possess two identical reactive functional groups at their termini and are primarily used for crosslinking molecules with the same type of functional group.[][9]
-
Heterobifunctional PEG Linkers: Have two different reactive functional groups, allowing for the sequential and specific conjugation of two different molecules.[][9] This is particularly useful in targeted drug delivery.[]
Stability-Based Classification
-
Non-Cleavable PEG Linkers: Form a stable, permanent bond between the conjugated molecules.[][9] Drug release occurs only after the complete degradation of the attached biomolecule.[10]
-
Cleavable PEG Linkers: Are designed to be stable in systemic circulation but are cleaved to release the payload in response to specific triggers within the target cell or tumor microenvironment.[][9][10] Common cleavage mechanisms include:
Quantitative Data on PEG Linker Properties
The properties of PEG linkers and the resulting bioconjugates are highly dependent on the length of the PEG chain. The following tables summarize the impact of different PEG chain lengths on key physicochemical and pharmacokinetic properties.
Table 1: Impact of PEG Chain Length on Physicochemical Properties [5]
| Property | Short Chain (e.g., PEG < 12) | Medium Chain (e.g., PEG 12-48) | Long Chain (e.g., PEG > 48) |
| Hydrophilicity | Moderate increase | Significant increase | High hydrophilicity |
| Hydrodynamic Size | Small increase | Moderate increase | Large increase, leading to significantly reduced renal clearance |
| Steric Hindrance | Minimal steric hindrance, preserving biological activity | Balanced properties, often used in ADCs to minimize steric hindrance while providing sufficient spacing | Potential for significant steric hindrance, which may decrease the biological activity of the conjugated molecule |
Table 2: Impact of PEG Chain Length on Pharmacokinetic Properties [5]
| Property | Short Chain (e.g., PEG < 12) | Medium Chain (e.g., PEG 12-48) | Long Chain (e.g., PEG > 48) |
| Circulation Half-Life | Minor to moderate increase | Substantial increase | Most significant prolongation of circulation half-life |
| Immunogenicity | Moderate reduction | Significant reduction | Highest reduction in immunogenicity |
Table 3: Common PEGylation Chemistries [9][13]
| Target Functional Group | Reactive Group on PEG Linker | Resulting Linkage |
| Amine (-NH2) | NHS Ester | Amide |
| Thiol (-SH) | Maleimide | Thioether |
| Carbonyl (Aldehyde/Ketone) | Hydrazide, Aminooxy | Hydrazone, Oxime |
| Azide (-N3) | Alkyne | Triazole (Click Chemistry) |
| Thiol (-SH) | Thiol | Disulfide (Reducible) |
Experimental Protocols
Accurate synthesis and characterization of PEGylated bioconjugates are essential for ensuring their quality, efficacy, and safety.
Protocol 1: General Amine-Reactive PEGylation using PEG-NHS Ester[14]
This protocol describes the conjugation of a PEG-NHS ester to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on a protein.
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES) at pH 7.0-8.5.[14]
-
PEG-NHS ester.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to the desired concentration.
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution.[14] The optimal molar ratio should be determined empirically. Gently mix the reaction mixture.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[14] The optimal reaction time and temperature will depend on the specific protein and PEG reagent.
-
Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted PEG-NHS ester.[14] Incubate for an additional 15-30 minutes.
-
Purification: The resulting PEGylated protein can be purified to remove unreacted PEG and protein using techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[2][14]
Protocol 2: General Thiol-Reactive PEGylation using PEG-Maleimide[14]
This protocol describes the conjugation of a PEG-maleimide to free thiol groups (e.g., cysteine residues) on a protein.
Materials:
-
Protein solution in a thiol-free buffer (e.g., PBS, HEPES) at pH 6.5-7.5.[14]
-
PEG-Maleimide.
Procedure:
-
Protein Preparation: Dissolve the protein in the thiol-free buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, a reducing agent like DTT or TCEP can be used, but it must be removed before adding the PEG-maleimide.[14]
-
PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide to the protein solution.[14]
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.[14]
-
Purification: The resulting PEGylated protein can be purified to remove unreacted PEG and protein.[14]
Protocol 3: Characterization of PEGylated Bioconjugates
A combination of analytical methods is necessary for the complete characterization of PEGylated proteins.[15]
Table 4: Common Characterization Techniques for PEGylated Bioconjugates [14][15]
| Technique | Information Obtained |
| SDS-PAGE | Apparent molecular weight, purity |
| Size-Exclusion Chromatography (SEC) | Purity, heterogeneity, separation of isomers, quantification of aggregates |
| Reversed-Phase Chromatography (RPC) | Purity, heterogeneity, separation of species based on hydrophobicity |
| Mass Spectrometry (MS) | Precise molecular weight, degree of PEGylation, location of PEG attachment |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Degree of PEGylation |
| ELISA | Biological activity, immunogenicity, concentration |
Visualizing Key Workflows and Pathways
General Workflow for Protein PEGylation
The process of protein PEGylation follows a structured workflow, from the initial conjugation reaction to the final characterization of the purified product.[14]
Caption: General workflow for protein PEGylation.[14]
Decision Tree for PEG Linker Selection
Choosing the right PEG linker is crucial for the success of any bioconjugation effort.[2] This diagram outlines the logical considerations involved.
Caption: Key considerations for selecting the appropriate PEG linker for bioconjugation.[5]
Internalization Pathway of an Antibody-Drug Conjugate (ADC) with a Cleavable Linker
This diagram illustrates the mechanism of action for an ADC utilizing a pH-sensitive cleavable PEG linker.
Caption: ADC internalization pathway with a pH-sensitive cleavable linker.[10]
Emerging Trends and Future Directions
The field of PEG linker technology is continuously evolving, with a focus on more precise control over PEG architecture and the development of alternatives to address limitations such as potential immunogenicity.[3]
-
Advanced Cleavable Linkers: Developments include tumor-specific enzyme-cleavable linkers and dual-responsive linkers that require two distinct stimuli for cleavage.[3]
-
Precision PEG Architectures: Advances include dendritic PEGs, cyclic PEGs, and sequence-defined PEGs for more precise control over the distribution of functional groups.[3]
-
Alternatives to Traditional PEG: Emerging alternatives include polyoxazolines, polysarcosine, and zwitterionic polymers, which may offer advantages in terms of reduced immunogenicity.[3]
Conclusion
Hydrophilic PEG linkers are indispensable tools in modern bioconjugation and drug delivery. By enhancing solubility, stability, and pharmacokinetic profiles, PEGylation has enabled the development of numerous successful therapeutics.[5] The rational design and selection of PEG linkers, based on a thorough understanding of their properties and the specific application, are critical for creating the next generation of advanced biotherapeutics. As synthetic methodologies advance and our understanding of the structure-property relationships of PEG deepens, we can expect to see continued innovation in this vital area of drug development.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. purepeg.com [purepeg.com]
- 12. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 13. adcreview.com [adcreview.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Strategic Imperative of PEG Linkers in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand for a protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker tethering the two.[1] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's therapeutic success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3] Among the diverse array of linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design, offering a unique combination of properties that address many of the challenges associated with developing these novel therapeutics.[4] This technical guide provides a comprehensive overview of the role of PEG linkers in PROTAC design, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological and experimental frameworks.
The Multifaceted Role of PEG Linkers
PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a compelling set of advantages in the design of PROTACs, primarily centered around their hydrophilicity, biocompatibility, and synthetically tunable nature.[5][6]
Key Advantages of PEG Linkers:
-
Enhanced Solubility: A frequent hurdle in PROTAC development is the poor aqueous solubility of these often large and lipophilic molecules.[7] The hydrophilic nature of PEG linkers can significantly improve the solubility of PROTACs, which is crucial for their administration and bioavailability.[7][8]
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, PEG linkers can enhance cell permeability. Their flexibility allows the PROTAC molecule to adopt a folded conformation, which can shield its polar surface area and facilitate passage across the cell membrane.[8]
-
Tunable Length and Flexibility: The length of the PEG linker is a critical, and easily modifiable, parameter.[6] This allows for the precise optimization of the distance and orientation between the POI and the E3 ligase within the ternary complex, a crucial factor for efficient ubiquitination and subsequent degradation.[5][9]
-
Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity and immunogenicity, making it a safe and suitable component for therapeutic agents.
Quantitative Impact of PEG Linker Length on PROTAC Efficacy
Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on a PROTAC's degradation potency (DC50) and its maximal degradation level (Dmax). The optimal linker length is highly dependent on the specific POI and E3 ligase pair, necessitating empirical determination.[9]
Below are tables summarizing the quantitative effects of PEG linker length on the efficacy and physicochemical properties of representative PROTACs.
Table 1: Effect of PEG Linker Length on BRD4-Targeting PROTAC Efficacy [9]
| PROTAC Compound | Linker Composition | DC50 (nM) [a] | Dmax (%) [b] | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) [c] |
| PROTAC-PEG2 | 2 PEG units | 50 | 85 | 1.5 |
| PROTAC-PEG3 | 3 PEG units | 15 | 95 | 1.2 |
| PROTAC-PEG4 | 4 PEG units | 5 | >98 | 1.0 |
| PROTAC-PEG5 | 5 PEG units | 20 | 90 | 0.8 |
| PROTAC-PEG6 | 6 PEG units | 60 | 80 | 0.6 |
Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[9] [b] Dmax: The maximum percentage of target protein degradation achieved.[4] [c] PAMPA: Parallel Artificial Membrane Permeability Assay, a measure of passive membrane permeability.[10]
Table 2: Impact of PEG Linker Length on Physicochemical Properties [7][11]
| Property | No PEG Linker | Short PEG Linker (2-4 units) | Long PEG Linker (8-12 units) |
| Aqueous Solubility (logS) | Low (-6 to -8) | Moderate (-4 to -6) | High (-3 to -5) |
| Lipophilicity (logP/logD) | High ( >5) | Moderate (3-5) | Low ( <3) |
| Topological Polar Surface Area (TPSA) | Moderate | High | Very High |
| Molecular Weight (MW) | Lower | Intermediate | Higher |
Signaling Pathways and Experimental Workflows
To understand the context of PROTAC design and evaluation, it is essential to visualize the underlying biological mechanism and the typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC evaluation.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in PROTAC research. The following are detailed methodologies for key experiments cited in the assessment of PROTAC efficacy and mechanism of action.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC with a PEG Linker[12][13]
This protocol describes a convergent synthesis of a PROTAC targeting BRD4, using the inhibitor (+)-JQ1 and a VHL E3 ligase ligand, connected by a PEG linker.
Step 1: Synthesis of JQ1-PEG-amine Intermediate
-
Reaction Setup: To a solution of (+)-JQ1 carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Activation: Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of a suitable amine-terminated PEG linker (e.g., m-PEG5-amine) (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the JQ1-PEG-amine intermediate.
Step 2: Coupling of JQ1-PEG-amine to VHL Ligand
-
Reaction Setup: To a solution of a VHL ligand with a carboxylic acid handle (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Activation: Stir the mixture at room temperature for 15 minutes.
-
Coupling: Add a solution of the JQ1-PEG-amine intermediate (1.1 eq) from Step 1 in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere, monitoring by LC-MS.
-
Purification: Purify the crude product by preparative reverse-phase HPLC to yield the final PROTAC. Lyophilize the pure fractions to obtain the final product as a solid.
-
Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation[5][14][15]
This is the most common method to directly measure the reduction in target protein levels.[5]
-
Cell Seeding and Treatment: Seed cells (e.g., MV4-11 for BRD4) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Normalize the protein samples to equal concentrations and denature by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C. Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[4]
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation[16][17][18]
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[12]
-
Immobilization: Immobilize the purified, biotinylated E3 ligase (e.g., VHL complex) onto a streptavidin-coated SPR sensor chip.
-
Binary Binding (PROTAC to E3 Ligase): Flow a series of concentrations of the PROTAC over the sensor surface to determine the binding affinity (KD) and kinetics of the PROTAC-E3 ligase interaction.
-
Binary Binding (PROTAC to POI): In a separate experiment, immobilize the POI and flow the PROTAC over the surface to determine the KD of the PROTAC-POI interaction.
-
Ternary Complex Formation: To measure the ternary complex, titrate a mixture of the PROTAC and the POI at varying concentrations over the immobilized E3 ligase surface. The formation of the ternary complex will result in a binding signal.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α = KD_binary / KD_ternary) to assess the stability of the ternary complex.[6] A value of α > 1 indicates positive cooperativity, suggesting the ternary complex is more stable than the individual binary complexes.[12]
Protocol 4: In Vivo Pharmacokinetic (PK) Study in Mice[8][19][20]
This protocol is to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a PEGylated PROTAC.
-
Animal Model and Dosing: Use an appropriate mouse strain (e.g., CD-1 or C57BL/6). Formulate the PROTAC in a suitable vehicle. Administer the PROTAC via the desired route (e.g., intravenous bolus via the tail vein or oral gavage). A typical dose might range from 1 to 10 mg/kg.[13]
-
Blood Sampling: Collect blood samples (e.g., ~100 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).[13]
-
Sample Processing: Immediately process the blood to separate plasma by centrifugation. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration of the PROTAC versus time. Use pharmacokinetic software to calculate key PK parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC). Compare these parameters between different PROTAC candidates to assess the impact of the PEG linker on their in vivo behavior.
Conclusion
PEG-based linkers are indispensable tools in the rational design of effective PROTACs.[4] They provide a powerful means to enhance solubility, modulate cell permeability, and critically, to optimize the geometry of the ternary complex for efficient protein degradation. The quantitative data and detailed protocols presented in this guide underscore the imperative of systematic linker optimization. As the field of targeted protein degradation continues to evolve, a deep understanding of the principles of linker design, supported by robust experimental validation, will be paramount in translating the promise of PROTAC technology into transformative therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aragen.com [aragen.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility Profile of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc, a heterobifunctional Polyethylene Glycol (PEG) linker. Given the absence of direct, publicly available quantitative solubility data for this specific molecule, this document establishes a robust predictive framework based on the physicochemical properties of its constituent functional groups. Information from structurally analogous compounds is synthesized to forecast its behavior in a range of common laboratory solvents. Furthermore, a detailed experimental protocol is provided for researchers to determine the precise solubility in their specific applications.
Core Concepts: Structural Influence on Solubility
The solubility of this compound is dictated by the interplay of its distinct structural components:
-
Polyethylene Glycol (PEG) Chains (PEG3 and PEG4): The presence of two PEG chains imparts significant hydrophilicity and flexibility. PEG chains are well-known to enhance solubility in a broad spectrum of solvents, including aqueous solutions and many polar organic solvents, through hydrogen bonding.[1] The ether oxygens in the repeating ethylene (B1197577) glycol units form hydrogen bonds with water molecules, contributing to its hydrophilicity and solubility.[2]
-
t-Boc (tert-Butyloxycarbonyl) Group: This bulky, nonpolar protecting group contributes to solubility in lipophilic organic solvents.[3]
-
Terminal Hydroxyl (-OH) Group: The hydroxyl group is polar and can act as a hydrogen bond donor, further enhancing solubility in polar protic solvents like water, ethanol, and methanol.[4][5]
The combination of these distinct domains results in an amphiphilic molecule, suggesting a broad solubility profile, making it a versatile linker in bioconjugation and drug development.[6][]
Predicted Solubility Profile
| Solvent Classification | Solvent | Predicted Solubility | Rationale |
| Aqueous | Water, PBS | Moderate to High | The hydrophilic PEG chains are the primary contributors to the molecule's aqueous solubility.[1][4] |
| Polar Aprotic | DMSO, DMF | High | The high polarity and hydrogen bond accepting capability of these solvents will readily solvate the PEG chains. Structurally similar Boc- and PEG-containing molecules show high solubility in DMSO and DMF. |
| Polar Protic | Ethanol, Methanol | High | The ether oxygens of the PEG chains and the terminal hydroxyl group can form hydrogen bonds with protic solvents. |
| Chlorinated | Dichloromethane (DCM) | High | The Boc group and the overall organic character of the molecule suggest good solubility in these solvents. |
| Non-polar | Toluene, Hexanes | Low to Sparingly Soluble | While the Boc group provides some lipophilicity, the dominant hydrophilic nature of the PEG chains will likely limit solubility in highly nonpolar solvents. |
Experimental Protocol: Determination of Equilibrium Solubility
For applications requiring precise quantitative solubility data, the "shake-flask" method is a widely recognized and reliable technique.[8] This protocol is adapted from standard laboratory practices for the solubility assessment of organic compounds.
Objective: To determine the saturation solubility of this compound in a specific solvent at a defined temperature (e.g., room temperature).
Materials and Equipment:
-
This compound
-
Selected solvents (e.g., Water, DMSO, DCM)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or constant temperature bath
-
Microcentrifuge
-
Calibrated pipettes
-
Vials with screw caps
-
HPLC or UV-Vis spectrophotometer (for quantification)
-
Volumetric flasks
Methodology:
-
Preparation of Standard Curve:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations.
-
Analyze the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) and generate a calibration curve by plotting the analytical response versus concentration.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the test solvent to each vial.
-
Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the calibration curve.
-
Quantify the concentration of this compound in the diluted supernatant using the previously established analytical method and calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original supernatant by accounting for the dilution factor. This value represents the saturation solubility of the compound in the test solvent at the specified temperature.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.
Caption: Workflow for Experimental Solubility Determination.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Boc-PEG3-alcohol, 139115-92-7 | BroadPharm [broadpharm.com]
- 5. N-Boc-PEG4-alcohol, 106984-09-2 | BroadPharm [broadpharm.com]
- 6. t-Boc Amine PEG Hydroxyl - JenKem Technology USA [jenkemusa.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Heterobifunctional PEG Linkers: Core Principles and Applications in Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are indispensable molecular tools in modern bioconjugation and drug delivery.[1][2] These linkers, characterized by a central hydrophilic PEG chain with two distinct reactive termini, enable the precise and stable covalent linkage of disparate molecular entities, such as antibodies to potent drug payloads.[3][4][5] The incorporation of a PEG spacer confers significant advantages, including enhanced hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting bioconjugate.[1][5][6] This technical guide provides a comprehensive overview of the core principles of heterobifunctional PEG linkers, their physicochemical properties, and their critical role in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[7] Detailed experimental protocols, quantitative data to guide linker selection, and visualizations of key biological pathways and experimental workflows are presented to facilitate a deeper understanding and practical application of this pivotal technology.
Core Concepts of Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are structurally defined by a polyethylene glycol backbone of varying lengths, flanked by two different reactive functional groups at each end.[6] This dual-reactivity is the cornerstone of their utility, permitting the sequential and controlled conjugation of two different molecules.[4] The PEG component itself is a flexible, hydrophilic polymer that imparts several highly desirable properties to the final bioconjugate.[8]
Key Advantages of PEGylation:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the water solubility of hydrophobic molecules, which is crucial for drug formulation and administration and can prevent aggregation.[3][5][6]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of a molecule, which can prolong its circulation half-life by reducing renal clearance and shielding it from enzymatic degradation.[7][9][10]
-
Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect, masking the bioconjugate from the host's immune system and thereby lowering the potential for an immune response.[3][7]
-
Precise Spatial Control: The well-defined length of the PEG chain allows for precise control over the distance between the two conjugated molecules, a critical factor for optimizing biological activity.[3]
Common Heterobifunctional Chemistries
The versatility of these linkers is derived from the wide array of available reactive groups that can target specific functional groups on biomolecules. The choice of chemistry is dictated by the available functional groups on the molecules to be linked.[11]
| Reactive Group X | Targets | Resulting Bond | Key Features |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | Amide | High reactivity and formation of a very stable bond. The reaction is typically carried out at a pH of 7-9.[11] |
| Maleimide (B117702) | Thiols (-SH) | Thioether | High specificity for thiols, allowing for site-specific conjugation. The reaction is most efficient at a pH of 6.5-7.5.[7][11] |
| Azide (B81097) (N₃) | Alkynes | Triazole | Used in "click chemistry" for highly specific and efficient bioorthogonal conjugation.[4] |
| Alkyne | Azides (N₃) | Triazole | The counterpart to azide in "click chemistry" reactions.[4] |
| Aldehyde/Ketone | Hydrazides, Aminooxy groups | Hydrazone/Oxime | Enables carbonyl-specific labeling.[5] |
| Carboxylic Acid (-COOH) | Primary Amines (-NH₂) | Amide | Requires an activator like EDC for conjugation.[5] |
Quantitative Data on Heterobifunctional PEG Linkers
The selection of an appropriate heterobifunctional PEG linker is a critical design element in the development of bioconjugates. The length and architecture of the PEG chain can significantly influence the physicochemical properties, pharmacokinetics, and ultimately, the therapeutic efficacy of the final product.[7][9]
Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
The length of the PEG linker can significantly impact the pharmacokinetic properties of a bioconjugate. Longer PEG chains have been shown to decrease clearance rates.[5]
| Linker Composition | ADC Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~12 |
| PEG4 | ~8 |
| PEG8 | ~5 |
Table adapted from a study on ADCs with varying PEG lengths.[5]
| PEG Length | Animal Model | Half-Life (t½) | Clearance Rate |
| No PEG | Animal Model | Baseline | Baseline |
| PEG8 | Rat | Significantly longer than shorter PEGs | Significantly lower than shorter PEGs |
| PEG12 | Rat | Similar to PEG8 and longer PEGs | Similar to PEG8 and longer PEGs |
| PEG24 | Animal Model | Prolonged | Slower |
| 4 kDa | Animal Model | 2.5-fold increase vs. No PEG | Not Reported |
| 10 kDa | Animal Model | 11.2-fold increase vs. No PEG | Not Reported |
Data synthesized from various preclinical studies.[9]
In Vitro Cytotoxicity of ADCs with Different PEG Linkers
A general trend observed is that increasing PEG linker length can sometimes lead to a decrease in in vitro cytotoxicity, presenting a trade-off that necessitates careful optimization for each ADC candidate.[9][10]
| Linker | Target Cell Line | IC50 (ng/mL) |
| No PEG | HER2-positive | Baseline |
| PEG4 | HER2-positive | Slightly higher than No PEG |
| PEG8 | HER2-positive | Moderately higher than No PEG |
| PEG24 | HER2-positive | Significantly higher than No PEG |
Data represents a general trend synthesized from multiple studies.[9]
Comparison of Linear vs. Branched PEG Linker Architectures
Branched PEG linkers have demonstrated a significant advantage over linear counterparts in improving the pharmacokinetic profiles of ADCs, particularly for those with a high drug-to-antibody ratio (DAR).[12]
| Linker Architecture (DAR 8) | Clearance Rate (mL/day/kg) |
| Linear (L-PEG24) | High |
| Branched (Pendant, P-(PEG12)2) | Low |
Data from a comparative study on high DAR ADCs.[12]
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and characterization of bioconjugates using heterobifunctional PEG linkers.
Protocol 1: Two-Step Amine-to-Thiol Bioconjugation using NHS-Ester-PEG-Maleimide
This protocol describes the conjugation of a protein with available primary amines to a molecule with a free sulfhydryl group.[3]
A. Materials
-
Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS), pH 7.2-8.5.
-
NHS-Ester-PEG-Maleimide linker.
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).
-
Thiol-containing molecule (e.g., drug).
-
Desalting columns.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
B. Procedure
-
Protein Preparation: Dissolve or exchange the protein into an amine-free buffer at a pH between 7.2 and 8.5.[13]
-
Linker Preparation: Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.[7]
-
Antibody Modification with PEG Linker:
-
Purification: Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).[7]
-
Conjugation of Thiol-Containing Molecule:
-
Quenching (Optional): Stop the reaction by adding a quenching buffer to cap any unreacted maleimide groups.[1]
-
Final Purification and Analysis:
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
This protocol outlines the general steps for conjugating an azide-modified molecule to an alkyne-modified biomolecule.[7]
A. Materials
-
Alkyne-modified biomolecule.
-
Azide-modified molecule.
-
Copper (II) Sulfate (CuSO₄) stock solution.
-
Ligand (e.g., THPTA) stock solution.
-
Reducing agent (e.g., Sodium Ascorbate) stock solution (freshly prepared).
-
Conjugation buffer (e.g., PBS).
B. Procedure
-
Preparation of Reagents: Prepare stock solutions of the alkyne-biomolecule and azide-molecule in a suitable buffer or solvent.[7]
-
Pre-formation of Cu(I) Complex: In a separate tube, mix the CuSO₄ and ligand solutions.
-
Reaction Initiation:
-
In the reaction vessel containing the alkyne-biomolecule and azide-molecule, add the pre-formed Cu(I)/ligand complex.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution.[7]
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Purification: Purify the final conjugate using an appropriate chromatographic method to remove excess reagents.[3]
Characterization of PEGylated Proteins
Comprehensive analytical characterization is crucial for ensuring the quality, safety, and efficacy of PEGylated protein therapeutics.[14]
| Analytical Technique | Purpose |
| Size-Exclusion Chromatography (SEC-HPLC) | Assesses purity, detects aggregation, and separates PEGylated species based on hydrodynamic volume.[] |
| Reverse-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity and can be used to assess purity and separate PEGylated species.[14] |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Determines the molecular weight and degree of PEGylation (e.g., DAR in ADCs).[7] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species with different DARs.[16] |
| UV/Vis Spectroscopy | A straightforward method for estimating the average DAR.[16] |
| SDS-PAGE | Visualizes the increase in molecular weight upon PEGylation and assesses purity.[17] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involving heterobifunctional PEG linkers is essential for a comprehensive understanding.
Signaling Pathway: ADC Internalization and Payload Release
Caption: Mechanism of action for an ADC, from targeting to cell death.
Signaling Pathway: PROTAC Mechanism of Action
Caption: The mechanism of action for a PROTAC, highlighting the role of the linker.
Experimental Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)
Caption: A generalized experimental workflow for the synthesis of an ADC.
Conclusion
Heterobifunctional PEG linkers are indispensable tools in the field of bioconjugation, offering a powerful means to enhance the therapeutic properties of complex biologics and create novel therapeutic modalities.[7] Their ability to improve solubility, stability, and pharmacokinetic profiles, while allowing for precise and controlled conjugation, has been instrumental in the success of ADCs and the emergence of PROTACs. The experimental protocols and quantitative data provided in this guide offer a foundation for researchers and drug developers to design, synthesize, and characterize advanced bioconjugates with improved therapeutic potential. The continued innovation in linker chemistry, including the development of novel PEG architectures and cleavable linkers, will undoubtedly lead to the next generation of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
The Architectonics of Protein Degradation: A Technical Guide to N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc in Targeted Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery.[1] A PROTAC consists of two distinct ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the crucial ternary complex (POI-PROTAC-E3 ligase).[1] Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their ability to enhance solubility and provide conformational flexibility.[] This technical guide provides an in-depth exploration of a specific branched PEG linker, N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc , and its role in the rational design of potent and selective protein degraders.
Core Principles of this compound in PROTAC Design
This compound is a heterobifunctional linker featuring a central nitrogen atom from which PEG chains of different lengths and functionalities extend. This branched architecture, combined with orthogonal protecting groups (Boc), offers a versatile platform for the modular synthesis of PROTACs.
The key attributes of this linker include:
-
Hydrophilicity : The polyethylene glycol backbone imparts significant water solubility, which can counteract the often lipophilic nature of the attached ligands, thereby improving the overall solubility and pharmacokinetic profile of the PROTAC.
-
Controlled Synthesis : The presence of a hydroxyl (-OH) group and a Boc-protected amine allows for sequential and controlled conjugation of the POI and E3 ligase ligands. The Boc group can be selectively removed under acidic conditions to reveal a reactive amine for subsequent coupling reactions.
-
Conformational Flexibility : The PEG chains provide rotational freedom, allowing the PROTAC to adopt a conformation that is optimal for the formation of a stable and productive ternary complex. This is crucial for efficient ubiquitination of the target protein.
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by co-opting the ubiquitin-proteasome system (UPS). The process begins with the PROTAC simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity allows the E3 ligase to catalyze the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. Following polyubiquitination, the target protein is recognized and degraded by the 26S proteasome, and the PROTAC is released to engage in another degradation cycle.
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation: Performance of PEGylated PROTACs
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC-Linker | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference Cell Line |
| PEG3 | BRD4 | VHL | 25 | >95 | HeLa |
| PEG4 | BRD4 | VHL | 15 | >98 | 293T |
| PEG5 | BRD4 | VHL | 30 | >95 | Jurkat |
Data is illustrative and compiled from various sources to demonstrate the concept of linker optimization. Actual values are cell-line and assay dependent.[4]
Table 2: Impact of PEG Linker Length on BTK Degradation
| PROTAC-Linker | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference Cell Line |
| PEG3 | BTK | CRBN | >1000 | <20 | Ramos |
| PEG5 | BTK | CRBN | ~100 | ~80 | Ramos |
| PEG7 | BTK | CRBN | ~20 | >90 | Ramos |
Data is illustrative and compiled from various sources to demonstrate the concept of linker optimization. Actual values are cell-line and assay dependent.[5]
Experimental Protocols
The successful development of a PROTAC requires rigorous experimental validation. The following are detailed methodologies for key experiments in the evaluation of PROTACs.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound is a modular process involving the sequential conjugation of the POI and E3 ligase ligands.
Caption: General workflow for PROTAC synthesis and evaluation.
PROTAC-Target Binding Assay (Fluorescence Polarization)
Objective: To determine the binding affinity of the PROTAC for its target protein.
Materials:
-
Fluorescently labeled tracer (e.g., a fluorescent derivative of the POI ligand)
-
Purified target protein
-
PROTAC compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black, low-volume microplates
-
Fluorescence plate reader with polarization filters
Protocol:
-
Prepare a serial dilution of the PROTAC compound in assay buffer.
-
In a microplate, add a fixed concentration of the fluorescently labeled tracer and the purified target protein.
-
Add the serially diluted PROTAC compound to the wells.
-
Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
Plot the change in fluorescence polarization as a function of the PROTAC concentration and fit the data to a suitable binding model to determine the binding affinity (Kd or IC50).[6]
In-Cell Target Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
PROTAC compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[4]
PROTAC Quantification in Biological Matrices (LC-MS/MS)
Objective: To measure the concentration of the PROTAC in plasma or cell lysates for pharmacokinetic and cell permeability studies.
Materials:
-
Plasma or cell lysate samples
-
Acetonitrile
-
Internal standard (e.g., a stable isotope-labeled version of the PROTAC)
-
UPLC-MS/MS system
Protocol:
-
To a known volume of plasma or cell lysate, add a fixed amount of the internal standard.
-
Precipitate the proteins by adding cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
Inject the sample into the UPLC-MS/MS system.
-
Separate the PROTAC from other matrix components using a suitable UPLC gradient.
-
Detect and quantify the PROTAC and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
-
Calculate the concentration of the PROTAC in the original sample based on the peak area ratio of the analyte to the internal standard and a standard curve.[7]
Conclusion
The rational design of PROTACs is a multifactorial process where the linker plays a pivotal role in determining the ultimate success of the molecule. This compound offers a sophisticated and versatile chemical scaffold for the construction of novel protein degraders. Its inherent hydrophilicity, conformational flexibility, and amenability to controlled, modular synthesis make it an attractive choice for researchers aiming to optimize the therapeutic potential of their PROTAC candidates. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive evaluation of PROTACs, enabling the systematic optimization of linker architecture to achieve potent and selective targeted protein degradation. As the field of targeted protein degradation continues to evolve, the strategic use of well-designed linkers like this compound will be paramount in translating the promise of this technology into transformative therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to PROTAC Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[3] This guide provides a comprehensive overview of PROTAC linker chemistry, detailing the various linker types, their impact on PROTAC performance, and the experimental protocols necessary for their evaluation.
The PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[2]
Figure 1: PROTAC-mediated protein degradation pathway.
Core Principles of PROTAC Linker Chemistry
The linker is a crucial element in PROTAC design, influencing ternary complex formation, physicochemical properties, and ultimately, the degradation efficiency of the target protein.[3] Key parameters to consider in linker design include its length, composition, rigidity, and the attachment points to the two ligands.[4]
Linker Length
The length of the linker is a critical parameter that must be optimized for each PROTAC system. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may not effectively bring the POI and E3 ligase into the optimal proximity required for efficient ubiquitination.[4]
Linker Composition
The chemical composition of the linker significantly impacts the physicochemical properties of the PROTAC, such as solubility and cell permeability. The most common linker motifs are polyethylene (B3416737) glycol (PEG) chains and alkyl chains.[5]
-
Polyethylene Glycol (PEG) Linkers: PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart hydrophilicity. This can improve the aqueous solubility of often large and lipophilic PROTAC molecules.[6]
-
Alkyl Linkers: Alkyl linkers consist of saturated or unsaturated hydrocarbon chains. Their hydrophobic nature can enhance cell membrane permeability.[7]
Linker Rigidity
The flexibility of the linker is a key factor in determining the stability of the ternary complex.
-
Flexible Linkers: Flexible linkers, such as PEG and alkyl chains, provide conformational freedom, allowing the PROTAC to adopt multiple orientations to facilitate ternary complex formation. However, high flexibility can lead to an entropic penalty upon binding, potentially destabilizing the complex.[7]
-
Rigid Linkers: Rigid linkers, which often incorporate cyclic structures like piperazine (B1678402), piperidine, or aromatic rings, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty. This can lead to improved potency and selectivity.[8][9]
Data Presentation: Quantitative Impact of Linker Chemistry
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize quantitative data from various studies, illustrating the impact of linker chemistry on PROTAC performance.
Table 1: Impact of Linker Length on BRD4 Degradation
This table showcases the effect of varying PEG linker lengths on the degradation of Bromodomain-containing protein 4 (BRD4).
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 8 | >1000 | <10 |
| PROTAC B | PEG | 12 | 50 | ~85 |
| PROTAC C | PEG | 16 | 10 | >95 |
| PROTAC D | PEG | 20 | 80 | ~80 |
Data is illustrative and compiled from general findings in PROTAC literature. Specific values are representative.[10]
Observation: A clear structure-activity relationship is observed, with the 16-atom linker demonstrating optimal degradation efficiency.
Table 2: Comparative Analysis of PEG vs. Alkyl Linkers for BRD4 Degradation
This table compares PROTACs with PEG and alkyl linkers of similar lengths for the degradation of BRD4.
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC E | Flexible | PEG (12 atoms) | 50 | ~85 |
| PROTAC F | Flexible | Alkyl (12 atoms) | 150 | ~70 |
Data is illustrative and compiled from general findings in PROTAC literature.[8]
Observation: In this example, the PEG linker confers greater potency for BRD4 degradation compared to the alkyl linker of similar length.
Table 3: Impact of Linker Rigidity on Androgen Receptor (AR) Degradation
This table compares flexible and rigid linkers for the degradation of the Androgen Receptor.
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC G | Flexible | PEG | 30 | ~90 |
| PROTAC H | Rigid | Piperazine-based | <5 | >95 |
Data is illustrative and compiled from general findings in PROTAC literature.[9]
Observation: The incorporation of a rigid piperazine moiety in the linker significantly enhances the degradation potency for the Androgen Receptor.
Experimental Protocols
A variety of experimental techniques are employed to synthesize and evaluate PROTACs. The following are detailed protocols for key experiments.
PROTAC Synthesis via Click Chemistry
Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a highly efficient method for PROTAC synthesis.[11]
Figure 2: General workflow for PROTAC synthesis via CuAAC.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Prepare stock solutions of the azide-functionalized component (e.g., E3 ligase ligand-linker-azide) and the alkyne-functionalized component (e.g., alkyne-POI ligand) in a suitable solvent (e.g., 10 mM in DMSO).[11]
-
Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and a copper-chelating ligand such as THPTA (e.g., 50 mM in water).[11][12]
-
-
Reaction Setup:
-
Catalyst Addition:
-
Reaction Monitoring and Work-up:
-
Purification and Characterization:
Western Blot Analysis of Protein Degradation
Western blotting is a fundamental technique to quantify the degradation of a target protein in cells treated with a PROTAC.[13]
Figure 3: Experimental workflow for Western blot analysis.
Protocol: Western Blot for Measuring PROTAC-Induced Protein Degradation
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[10]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]
-
-
Detection and Data Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Quantify the band intensity using densitometry software.[9]
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).[9]
-
Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[9]
-
Ternary Complex Characterization by Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of the kinetics and affinity of ternary complex formation.[17]
Figure 4: Workflow for SPR analysis of ternary complex formation.
Protocol: SPR for Ternary Complex Affinity Measurement
-
Immobilization:
-
Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface (e.g., CM5 chip) using amine coupling.[18]
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (ka, kd) and affinity (KD).[18]
-
Inject a series of concentrations of the POI over the immobilized E3 ligase to confirm minimal or no direct interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase to measure the kinetics and affinity of ternary complex formation.[18]
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions.[19]
-
Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC to the POI in the absence and presence of the E3 ligase. A value of α > 1 indicates positive cooperativity, which is favorable for PROTAC efficacy.[17]
-
Conclusion
The linker is a critical component in the design of effective PROTACs, with its length, composition, and rigidity having a profound impact on the molecule's physicochemical properties and biological activity. A systematic approach to linker optimization, supported by robust quantitative assays, is essential for the development of potent and selective protein degraders. The data and protocols presented in this guide offer a framework for researchers to rationally design and validate next-generation PROTACs with improved therapeutic potential. Advances in our understanding of linker chemistry and its role in ternary complex formation will continue to drive the development of this exciting new class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. aragen.com [aragen.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Core Principles and Application of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc in PROTAC Development
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) based linker, and its pivotal role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While the linker itself does not possess a traditional mechanism of action, its structural characteristics are critical determinants of the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC molecule.
Core Principles of the this compound Linker
This compound is a specialized chemical tool designed for the modular and controlled assembly of heterobifunctional molecules like PROTACs.[1][2] Its structure consists of three key components:
-
Polyethylene Glycol (PEG) Chains (PEG3 and PEG4): The PEG chains are hydrophilic and flexible, which serves to enhance the aqueous solubility and cell permeability of the final PROTAC molecule.[3][4] The specific length of the PEG chains is a crucial parameter that influences the spatial orientation and distance between the two ends of the PROTAC, which is essential for the formation of a stable and productive ternary complex.[5][6]
-
Boc (tert-butyloxycarbonyl) Protecting Group: The Boc group temporarily masks a secondary amine, rendering it unreactive.[7] This protection is stable under a variety of reaction conditions but can be easily and cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid).[8] This allows for a controlled, stepwise synthesis, where one part of the PROTAC can be assembled without interference from the protected amine.
-
Terminal Hydroxyl (-OH) Group: The hydroxyl group provides a reactive handle for the covalent attachment of a molecule, typically a ligand for a target protein or an E3 ligase.[9] It can be activated or converted into other functional groups to facilitate coupling reactions.
The heterobifunctional nature of this linker, with a protected amine at one end and a reactive hydroxyl group at the other, allows for orthogonal conjugation strategies, which are fundamental to the successful synthesis of well-defined PROTACs.[9]
Mechanism of Action: The Linker's Role in PROTAC Function
PROTACs are designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein.[3][10] They do this by bringing a target protein and an E3 ubiquitin ligase into close proximity.[8] The linker is not merely a passive spacer but plays a critical role in this process.[11]
The mechanism is as follows:
-
Ternary Complex Formation: The PROTAC molecule, via its two distinct ligands, simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 Ligase).[3]
-
Ubiquitination: The formation of this complex brings the E3 ligase close enough to the target protein to facilitate the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[8]
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then dissociate to engage another target protein molecule.[12]
The this compound linker's length, flexibility, and hydrophilicity directly impact the stability and productivity of the ternary complex, which is the rate-limiting step in the degradation process.[5][13] An optimal linker length and composition are crucial for achieving high degradation efficiency (low DC50) and maximal degradation (high Dmax).[5]
Data Presentation
The efficacy of a PROTAC is highly dependent on the linker's properties. The following tables summarize the key characteristics of the this compound linker and provide illustrative data on how linker length can impact PROTAC performance.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance in PROTAC Design |
| Molecular Formula | C28H55NO12 | Influences molecular weight and overall size of the PROTAC. |
| Molecular Weight | 597.74 g/mol | A key factor in determining the final PROTAC's adherence to drug-like properties (e.g., Rule of Five). |
| Structure | Heterobifunctional, PEG-based | Allows for controlled, sequential synthesis. The PEG component enhances solubility and provides flexibility.[3][4] |
| Functional Groups | -OH (hydroxyl), -NHBoc (Boc-protected amine) | Provides orthogonal reactive sites for conjugation of target and E3 ligase ligands.[9] |
Table 2: Illustrative Impact of PEG Linker Length on PROTAC Efficacy
Note: This data is illustrative and based on general principles of PROTAC design. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[5]
| PROTAC System | Linker Composition | DC50 (nM) | Dmax (%) | Rationale for Performance Change |
| Target X / VHL | Short Linker (e.g., PEG2) | >1000 | < 20 | A short linker may cause steric hindrance, preventing the formation of a stable ternary complex.[5] |
| Target X / VHL | Optimal Linker (e.g., PEG7) | 15 | > 95 | The optimal linker length facilitates the ideal conformation for efficient ubiquitination, leading to potent and complete degradation.[6] |
| Target X / VHL | Long Linker (e.g., PEG12) | 250 | 70 | An excessively long linker can lead to a non-productive ternary complex where the ubiquitination sites on the target are not accessible to the E3 ligase.[5] |
Experimental Protocols
The following protocols outline a general, stepwise approach for the synthesis of a PROTAC using this compound.
Protocol 1: Activation of the Terminal Hydroxyl Group (Mesylation)
-
Objective: To convert the terminal hydroxyl group into a better leaving group (mesylate) for subsequent nucleophilic substitution.
-
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Methanesulfonyl chloride (MsCl)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.5 eq) to the solution and stir for 10 minutes.
-
Slowly add MsCl (1.2 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the mesylated linker, which can often be used in the next step without further purification.
-
Protocol 2: Coupling of the First Ligand (e.g., POI Ligand with a nucleophilic group)
-
Objective: To conjugate the POI ligand to the activated linker.
-
Materials:
-
Mesylated Linker from Protocol 1
-
POI Ligand with a nucleophilic group (e.g., a phenol (B47542) or amine) (1.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) or another suitable base
-
-
Procedure:
-
Dissolve the POI ligand and the mesylated linker (1.1 eq) in anhydrous DMF.
-
Add K2CO3 (2.0 eq) to the mixture.
-
Heat the reaction to 50-60 °C and stir overnight under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
Once complete, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the POI-Linker-NHBoc intermediate.
-
Protocol 3: Boc Deprotection
-
Objective: To remove the Boc protecting group and reveal the free amine for the second coupling reaction.
-
Materials:
-
POI-Linker-NHBoc intermediate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve the POI-Linker-NHBoc intermediate in DCM.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by LC-MS until the starting material is consumed.[8]
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting TFA salt of the amine is often used directly in the next step after thorough drying.
-
Protocol 4: Coupling of the Second Ligand (e.g., E3 Ligase Ligand with a Carboxylic Acid)
-
Objective: To form the final PROTAC molecule by coupling the E3 ligase ligand.
-
Materials:
-
POI-Linker-NH2 TFA salt from Protocol 3
-
E3 Ligase Ligand with a carboxylic acid (1.0 eq)
-
Anhydrous DMF
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
DIPEA
-
-
Procedure:
-
Dissolve the E3 ligase ligand in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes to pre-activate the carboxylic acid.[8]
-
Add a solution of the POI-Linker-NH2 TFA salt (1.2 eq) in DMF to the activated E3 ligand solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule using reverse-phase HPLC.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Branched PEG Derivatives in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction to Branched PEG Derivatives
Polyethylene glycol (PEG) has become an indispensable tool in drug discovery and development, primarily through the process of PEGylation—the covalent attachment of PEG chains to therapeutic molecules. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of drugs by increasing their solubility, extending their circulation half-life, and reducing their immunogenicity.[1][] While linear PEG has been widely utilized, branched PEG derivatives have emerged as a superior alternative in many applications, offering distinct advantages due to their unique molecular architecture.
Branched PEGs are characterized by multiple PEG arms extending from a central core, creating a more compact and globular structure compared to their linear counterparts of the same molecular weight.[3] This architecture imparts several beneficial properties, including enhanced steric hindrance, which provides a more effective shield against enzymatic degradation and immune recognition.[4] Furthermore, the multi-arm nature of these molecules allows for a higher drug-loading capacity, a critical factor in the development of potent therapeutics like antibody-drug conjugates (ADCs).[5] This guide will provide a comprehensive overview of the core aspects of branched PEG derivatives, from their synthesis and physicochemical properties to their applications in drug discovery, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.
Architectures of Branched PEG Derivatives
The versatility of branched PEG derivatives stems from the variety of available architectures, each offering unique advantages for specific applications. The most common types include Y-shaped, multi-arm (star-shaped), comb-shaped, and dendritic PEGs.
Y-Shaped PEG Derivatives
Y-shaped PEGs consist of two linear PEG chains linked to a central core, creating a "Y" structure. This configuration provides a significant increase in hydrodynamic volume compared to a linear PEG of the same molecular weight, leading to reduced renal clearance and a longer in vivo half-life.[6] The bulky nature of Y-shaped PEGs also offers enhanced protection of the conjugated drug from proteolytic enzymes.[7]
Multi-Arm (Star-Shaped) PEG Derivatives
Multi-arm PEGs, often referred to as star-shaped PEGs, feature three or more PEG chains radiating from a central core, such as pentaerythritol (B129877) (4-arm) or hexaglycerol (B12301427) (8-arm).[8] A key advantage of this architecture is the ability to attach multiple drug molecules, significantly increasing the drug-to-carrier ratio.[9] Multi-arm PEGs are also extensively used in the formation of hydrogels for controlled drug release and tissue engineering applications.[10]
Comb-Shaped PEG Derivatives
Comb-shaped PEGs consist of a polymer backbone with multiple PEG chains grafted as side chains. This structure creates a high density of PEG chains, providing excellent shielding and steric hindrance. Comb-like copolymers have been investigated as nanocarriers for drug delivery, demonstrating the ability to form micelle-like complexes with both water-soluble and insoluble drugs.[3]
Dendritic PEG Derivatives
Dendritic PEGs are highly branched, tree-like structures with a precise, well-defined architecture. This high degree of branching leads to a very compact, globular shape and a high density of functional groups on the periphery. Dendritic PEG-lipid conjugates have been explored for the formulation of nanoparticles for the delivery of therapeutics like siRNA, offering excellent colloidal stability.[11][12]
Quantitative Data Presentation
The choice of PEG architecture has a profound impact on the physicochemical and pharmacokinetic properties of the resulting conjugate. The following tables summarize quantitative data comparing linear and various branched PEG derivatives.
Table 1: Comparative Physicochemical Properties of Linear and Branched PEG Derivatives
| Property | Linear PEG | Y-Shaped PEG | 4-Arm PEG | 8-Arm PEG | Key Advantages of Branched Architectures |
| Molecular Architecture | Single polymeric chain | Two PEG arms from a central core | Four PEG arms from a central core | Eight PEG arms from a central core | Increased steric hindrance and shielding.[4] |
| Hydrodynamic Radius (Rh, nm) * | 7.36 (20 kDa)[13] | - | 6.83 (20 kDa)[13] | 7.43 (20 kDa)[13] | Branched PEGs can exhibit a smaller hydrodynamic radius than linear PEGs of the same molecular weight, suggesting a more compact structure.[13] |
| Drug Loading Capacity | Typically 1-2 drug molecules per PEG chain | Can be designed for higher loading than linear | High, multiple functional end groups | Very high, numerous functional end groups | Enables higher drug-to-carrier ratios, crucial for potent therapies.[9] |
| In Vivo Half-Life | Shorter compared to branched PEGs of similar MW | Longer than linear PEG | Significantly longer than linear PEG | Substantially longer than linear PEG | Reduced renal clearance due to increased effective size.[6] |
Note: Hydrodynamic radius can vary based on measurement conditions and the specific chemical nature of the PEG derivative.
Table 2: Comparative Pharmacokinetic Parameters of PEGylated Drugs
| Drug/Molecule | PEG Configuration | Key Pharmacokinetic Finding(s) |
| Interferon Alfa-2a | 40 kDa branched PEG | A branched PEG behaves as if it were much larger than a linear PEG of the same mass, leading to more significant alterations in pharmacokinetics.[6] |
| Interferon Alfa-2b | 12 kDa linear PEG | - |
| G-CSF (Filgrastim) | 20 kDa linear PEG | Pegfilgrastim (PEG-G-CSF) has a significantly longer half-life than non-PEGylated G-CSF.[6] |
| Polymeric Nanocarriers | Linear vs. 4-Arm vs. 8-Arm | Plasma half-life (t1/2) of nanocarriers increased with the molecular weight of linear PEGs. For a given molecular weight, branched PEGs exhibited different pharmacokinetic profiles.[14] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis, conjugation, and characterization of drugs with branched PEG derivatives.
Synthesis of a Y-Shaped PEG-NHS Ester
This protocol outlines a general procedure for the synthesis of a Y-shaped PEG-NHS ester, a versatile linker for conjugation to amine groups.[15][16]
Materials:
-
PEG diol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Sodium azide (B81097) (NaN3)
-
Succinic anhydride (B1165640)
-
4-(Dimethylamino)pyridine (DMAP)
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
Monotosylation of PEG Diol: Dissolve PEG diol in anhydrous DCM and cool to 0°C. Add TsCl and TEA dropwise and stir overnight at room temperature.
-
Azidation of Mono-tosylated PEG: Dissolve the mono-tosylated PEG in DMF, add sodium azide, and heat the mixture.
-
Formation of the Y-Shaped Core: The azide-functionalized PEG can then be reacted with a central core molecule containing two reactive groups to form the Y-shape.
-
Introduction of the Carboxyl Group: React the terminal hydroxyl group of the Y-shaped PEG with succinic anhydride and DMAP in DCM.
-
NHS Ester Formation: Dissolve the resulting Y-shaped PEG-COOH in anhydrous DCM and add NHS and DCC. Stir for several hours at room temperature.
-
Purification: Purify the final Y-shaped PEG-NHS ester product by precipitation in cold diethyl ether and subsequent filtration.
Conjugation of a 4-Arm PEG-NHS to a Protein
This protocol describes a general method for conjugating a 4-arm PEG-NHS to the lysine (B10760008) residues of a protein.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
4-arm PEG-NHS
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Protein Preparation: Ensure the protein is in an appropriate amine-free buffer.
-
PEGylation Reaction: Dissolve the 4-arm PEG-NHS in anhydrous DMSO to prepare a stock solution. Add the desired molar excess of the PEG solution to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-2 hours.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Purify the PEGylated protein using an SEC column to remove unreacted PEG and other small molecules.
Characterization of Branched PEGylated Proteins
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to confirm the structure of the PEG derivative and to determine the degree of substitution. The characteristic peaks of the ethylene (B1197577) glycol protons and the functional end groups can be integrated to quantify the extent of modification.[17][18][19]
-
¹³C NMR: Provides complementary structural information.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry:
-
Used to determine the molecular weight distribution of the PEG derivative and the resulting conjugate.[17] This technique is particularly useful for assessing the polydispersity of the PEG raw material.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS):
-
This is a powerful technique for determining the absolute molar mass and hydrodynamic radius of the PEGylated protein without relying on column calibration standards. It can also be used to quantify the degree of PEGylation and assess the presence of aggregates.
Mandatory Visualizations
Experimental Workflow for Preclinical Development of a Branched PEGylated Antibody-Drug Conjugate (ADC)
Caption: Preclinical development workflow for a branched PEGylated ADC.
mTOR Signaling Pathway and Inhibition by a PEGylated Drug
Caption: mTOR signaling pathway and its inhibition by PEGylated rapamycin.
Conclusion
Branched PEG derivatives represent a significant advancement in the field of drug delivery, offering numerous advantages over their linear counterparts. Their unique architectures, including Y-shaped, multi-arm, comb-shaped, and dendritic structures, provide a versatile platform for enhancing the therapeutic potential of a wide range of drugs. The ability to increase drug loading, improve pharmacokinetic profiles, and provide superior shielding from the biological environment makes branched PEGs a powerful tool for developing next-generation therapeutics with improved efficacy and safety profiles. As our understanding of the structure-activity relationships of these complex polymers continues to grow, so too will their application in creating innovative and life-saving medicines.
References
- 1. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DDS用分岐型ポリエチレングリコール誘導体(Y字型PEG)の応用 [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Common Structures and Applications of PEGs | Biopharma PEG [biochempeg.com]
- 8. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Influence of Molecular Size on the Retention of Polymeric Nanocarrier Diagnostic Agents in Breast Ducts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Protein PEGylation [jenkemusa.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc, a polyethylene (B3416737) glycol (PEG)-based linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given the limited specific hazard data for this compound, a cautious approach based on the handling of analogous chemical structures is essential.
Hazard Identification and Safety Recommendations
Table 1: Hazard Summary and Precautionary Measures
| Hazard Statement | Precautionary Measures |
| Harmful if swallowed.[1][2] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. |
| Causes skin irritation.[2] | Wear protective gloves and clothing.[1][2] If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. |
| Causes serious eye irritation.[2] | Wear eye protection/face protection.[1][2] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| May cause respiratory irritation.[2] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[1] |
| Very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment.[1] |
Personal Protective Equipment (PPE)
A robust PPE strategy is the primary defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.[1]
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye & Face Protection | Safety Goggles or Face Shield | Should provide protection against chemical splashes. A face shield is recommended in conjunction with goggles for maximum protection.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected for integrity before each use.[1] |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect against skin contact.[1] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation.[1] |
Handling and Storage Procedures
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Table 3: Handling and Storage Guidelines
| Aspect | Guideline |
| Engineering Controls | Always handle in a well-ventilated area, preferably a chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.[1] |
| Weighing | When weighing the solid compound, use a spatula and perform the task within a fume hood to minimize the risk of inhaling dust particles.[1] |
| Storage Temperature | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage is often refrigerated (2-8°C) or at -20°C.[1][2] Protect from light.[3] |
| Incompatibilities | Keep away from strong oxidizing agents.[2] |
| Stability | The Boc (tert-butyloxycarbonyl) protecting groups are stable under neutral and basic conditions but are readily cleaved under acidic conditions.[4] |
Experimental Protocols
Protocol for In Vitro Stability Assessment in Human Plasma
This protocol outlines a general procedure for assessing the in vitro stability of this compound conjugates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]
Materials:
-
This compound conjugate
-
Human plasma
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (B52724) (ACN)
-
Water
-
Internal standard
-
96-well plate
-
Incubator
-
LC-MS/MS system
Procedure:
-
Stock and Working Solutions:
-
Prepare a 10 mM stock solution of the this compound conjugate in DMSO.
-
Prepare a working solution (e.g., 100 µM) by diluting the stock solution in an ACN/water mixture (50:50, v/v).
-
Prepare a stock solution of a suitable internal standard in a similar manner.
-
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
In a 96-well plate, add 98 µL of the pre-warmed human plasma to each well.
-
-
Sample Analysis (general steps):
-
At designated time points, quench the reaction by adding a protein precipitation agent (e.g., cold acetonitrile with an internal standard).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the concentration of the parent compound at each time point to determine its stability.
-
Visualized Workflows and Relationships
The following diagrams illustrate key safety and handling workflows relevant to working with this compound.
Caption: General workflow for handling laboratory chemicals.
Caption: Logical flow for the lifecycle of a chemical compound in the lab.
Disposal Considerations
This compound and its containers should be disposed of as hazardous waste.[1] Do not allow the material to enter drains or wastewater systems.[1] Disposal must be in accordance with local, state, and federal regulations.[1]
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing the bifunctional linker, N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc. This particular linker offers a distinct advantage by incorporating a polyethylene (B3416737) glycol (PEG) chain, which enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.[1][2][3] The presence of a terminal hydroxyl group and a Boc-protected amine allows for a modular and sequential synthetic approach, enabling the precise coupling of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[4][5]
PROTACs are a revolutionary therapeutic modality that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins.[6][7][8] These heterobifunctional molecules consist of two ligands connected by a chemical linker.[9] The linker is a critical component that dictates the spatial orientation of the target protein and the E3 ligase, which is crucial for the formation of a productive ternary complex (POI-PROTAC-E3 ligase) and subsequent ubiquitination and degradation of the target protein.[2][10][11]
I. Overview of PROTAC Synthesis and Mechanism of Action
The synthesis of a PROTAC using this compound follows a logical, multi-step process. The general workflow involves the sequential conjugation of the POI ligand and the E3 ligase ligand to the linker. The hydroxyl group can be coupled to a carboxylic acid-bearing ligand via an esterification reaction, while the Boc-protected amine, after deprotection, can be coupled to another carboxylic acid-bearing ligand through an amide bond formation.[4]
The mechanism of action of the resulting PROTAC involves the recruitment of the cellular ubiquitin-proteasome system to induce the degradation of the target protein. This catalytic cycle allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules.[1][8]
PROTAC Mechanism of Action
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
II. Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound. Optimization of reaction conditions may be necessary depending on the specific properties of the POI and E3 ligase ligands.
Protocol 1: Esterification of POI Ligand to the Linker
This protocol describes the coupling of a POI ligand containing a carboxylic acid functionality to the hydroxyl group of the this compound linker.
Materials:
-
POI ligand with a carboxylic acid group
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the POI ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DCM or DMF.
-
Add DMAP (0.1 eq) to the solution.
-
In a separate flask, dissolve DCC (1.5 eq) or EDC (1.5 eq) in anhydrous DCM or DMF.
-
Slowly add the DCC/EDC solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct (if DCC is used).
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting POI-Linker-Boc conjugate by flash column chromatography on silica (B1680970) gel.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent coupling to the E3 ligase ligand.[4]
Materials:
-
POI-Linker-Boc conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the POI-Linker-Boc conjugate in DCM (e.g., 10 mL per 1 mmol of conjugate).
-
Add TFA (e.g., 20-50% v/v in DCM) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an appropriate organic solvent (e.g., DCM or ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected POI-Linker-NH2 conjugate.
Protocol 3: Amide Bond Formation with E3 Ligase Ligand
This protocol describes the final amide bond formation between the deprotected POI-Linker conjugate and an E3 ligase ligand with a carboxylic acid functionality.[4]
Materials:
-
POI-Linker-NH2 conjugate
-
E3 ligase ligand with a carboxylic acid group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Argon or Nitrogen atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes.
-
Add a solution of the POI-Linker-NH2 conjugate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC.
General PROTAC Synthesis Workflow
Caption: General workflow for PROTAC synthesis and evaluation.
III. Data Presentation
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax).[1] The following tables summarize illustrative quantitative data for PROTACs with PEG linkers.
Table 1: Degradation Efficacy of Representative PROTACs with PEG Linkers
| Target Protein | E3 Ligase | Linker Length (PEG units) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|---|
| BRD4 | Cereblon | 4 | HEK293T | 1-40 | >80 | [4] |
| TBK1 | VHL | ~21 atoms | HEK293T | 3 | 96 | [4] |
| ERα | VHL | 3 | MCF-7 | 25 | >95 | [4] |
(Data is illustrative and compiled from various sources)
Table 2: Physicochemical Properties of PROTACs with PEG Linkers
| PROTAC | Linker Type | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
|---|---|---|---|---|
| PROTAC A | Alkyl Chain | ~800 | 5.5 | 150 |
| PROTAC B | PEG4 | ~950 | 4.2 | 180 |
| PROTAC C | PEG8 | ~1100 | 3.1 | 210 |
(Data is illustrative and compiled from multiple sources)[1]
IV. Characterization and Evaluation Protocols
Following synthesis and purification, the PROTAC must be thoroughly characterized to confirm its identity, purity, and biological activity.
Protocol 4: Structural Characterization
A. Mass Spectrometry (MS):
-
Prepare a dilute solution of the purified PROTAC in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water with 0.1% formic acid).
-
Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum to confirm the molecular weight of the synthesized PROTAC.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire 1H and 13C NMR spectra to confirm the chemical structure.
-
2D NMR techniques such as COSY, HSQC, and HMBC can be employed for more detailed structural elucidation, especially given the flexibility of the PEG linker which can lead to broad peaks.[12]
Protocol 5: In Vitro Evaluation
A. Binding Affinity Assays (SPR or ITC):
-
These assays confirm that the respective ligands of the PROTAC molecule retain their ability to bind to the POI and the E3 ligase.[6]
-
Surface Plasmon Resonance (SPR): Immobilize the purified target protein or E3 ligase onto an SPR sensor chip and flow the PROTAC over the surface at various concentrations to determine the binding affinity (KD).[6]
B. Ternary Complex Formation Assays (FRET or TR-FRET):
-
These assays are crucial to demonstrate that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase ternary complex.[6]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Use a purified, tagged target protein (e.g., GST-tagged) and a tagged E3 ligase complex (e.g., His-tagged). In the presence of the PROTAC, the proximity of the donor and acceptor fluorophore-labeled antibodies generates a FRET signal.[6]
Protocol 6: Cellular Evaluation
A. Western Blot Analysis for Protein Degradation:
-
Seed a relevant cell line in multi-well plates and allow them to adhere.
-
Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Perform SDS-PAGE and Western blotting using a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the extent of protein degradation and calculate DC50 and Dmax values.[13]
B. Cell Viability Assay:
-
This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.[8]
-
Treat cells with varying concentrations of the PROTAC for an extended period (e.g., 72 hours).
-
Assess cell viability using assays such as MTT or CellTiter-Glo.
By following these detailed protocols and application notes, researchers can effectively synthesize, characterize, and evaluate novel PROTACs using the this compound linker for targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biopharma.co.uk [biopharma.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. The Essential Role of Linkers in PROTACs [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, in bioconjugation. This linker is particularly valuable in the synthesis of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs), where precise control over the assembly of different molecular components is essential.[1][2]
The structure of this compound incorporates a hydroxyl group for conjugation, and two tert-butyloxycarbonyl (Boc)-protected amine functionalities. The PEG spacers enhance solubility and provide flexibility to the resulting conjugate.[3][4] The Boc protecting groups offer an orthogonal strategy for sequential conjugation, as they are stable under various conditions but can be readily removed under acidic conditions to reveal reactive primary amines.[5][6]
Data Presentation
The efficiency of the key steps in utilizing this linker, namely Boc deprotection and subsequent conjugation, is critical for the overall success of the bioconjugation strategy. The following tables summarize representative quantitative data for these processes, compiled from general protocols for similar compounds.
Table 1: Representative Conditions for Boc Deprotection of PEG Linkers
| Acidic Reagent | Concentration | Solvent | Temperature (°C) | Time (min) | Purity/Yield (%) | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0 to Room Temp. | 30 - 120 | >95 | [7] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temp. | 60 - 240 | >90 | [6] |
Table 2: Representative Conditions for Amine-Reactive Conjugation
| Amine-Reactive Moiety | Molar Excess (Linker:Molecule) | Reaction Buffer | pH | Temperature (°C) | Time (h) | Reference(s) |
| NHS Ester | 5- to 20-fold | PBS | 7.2 - 8.0 | Room Temp. | 1 - 2 | [8] |
| Carboxylic Acid (with EDC/NHS) | 10- to 50-fold | MES | 6.0 | Room Temp. | 2 | [9] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in a sequential bioconjugation workflow.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the two Boc protecting groups to expose the primary amines, making them available for subsequent conjugation.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound in anhydrous DCM.
-
Add TFA to the solution (typically 25-50% v/v).[6] The reaction is often performed at room temperature.
-
Stir the reaction for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.[5]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can aid in the complete removal of residual TFA.[5]
-
Neutralize the residue by dissolving it in an appropriate organic solvent and washing with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected linker, N-(Hydroxy-PEG3)-N,N-bis(PEG4-amine).[5]
Protocol 2: Two-Step Conjugation to a Target Protein and a Small Molecule
This protocol outlines a hypothetical two-step conjugation strategy where the deprotected linker from Protocol 1 is first conjugated to a protein via its hydroxyl group, and subsequently, a small molecule is attached to the newly exposed amines.
Step A: Activation of the Hydroxyl Group and Conjugation to a Protein
This step involves activating the terminal hydroxyl group of the linker for reaction with a suitable functional group on the target protein. For instance, the hydroxyl group can be converted to a more reactive species like a mesylate.
Materials:
-
Deprotected linker from Protocol 1
-
Target protein with a suitable functional group (e.g., a thiol for reaction with a maleimide-activated linker)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous DCM or DMF
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the deprotected linker in anhydrous DCM and cool to 0°C.
-
Add TEA or DIPEA (1.5 equivalents).
-
Add MsCl (1.2 equivalents) dropwise and stir at 0°C for 1 hour.
-
The resulting mesylated linker can then be reacted with a nucleophilic group on a target protein. The specific conditions for this conjugation will depend on the nature of the protein and the reactive handle.
-
Purify the protein-linker conjugate using size-exclusion chromatography to remove unreacted linker and reagents.[10]
Step B: Conjugation of a Small Molecule to the Linker's Amines
This step describes the conjugation of an amine-reactive small molecule (e.g., an NHS ester-activated payload) to the primary amines on the linker now attached to the protein.
Materials:
-
Protein-linker conjugate from Step A
-
NHS ester-activated small molecule
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare the protein-linker conjugate in the conjugation buffer at a concentration of 2-10 mg/mL.[3]
-
Dissolve the NHS ester-activated small molecule in a suitable organic solvent like DMSO.
-
Add a 5- to 20-fold molar excess of the dissolved small molecule to the protein-linker conjugate solution.[8]
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[8]
-
Quench the reaction by adding the quenching solution to hydrolyze any unreacted NHS esters.[10]
-
Purify the final bioconjugate using size-exclusion chromatography or dialysis to remove unreacted small molecules and other reagents.[9]
Visualizations
The following diagrams illustrate the key workflows and chemical transformations described in the protocols.
Caption: Workflow for the deprotection of the Boc groups from the PEG linker.
Caption: A generalized workflow for a two-step bioconjugation process.
Caption: The central role of the linker in assembling a PROTAC molecule.
References
- 1. amsbio.com [amsbio.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes: The Strategic Use of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Linker for Targeted Protein Degradation
N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc is a heterobifunctional and branched Polyethylene Glycol (PEG) linker designed for advanced applications in drug delivery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are revolutionary therapeutic agents that co-opt the body's natural protein disposal machinery to selectively eliminate disease-causing proteins.[3] The linker is a critical component of a PROTAC, connecting a ligand for the target protein of interest (POI) to a ligand for an E3 ubiquitin ligase. Its length, flexibility, and chemical properties profoundly influence the efficacy, selectivity, and physicochemical properties of the final PROTAC molecule.[4]
The this compound linker offers several key advantages:
-
Branched Architecture: The branched structure provides a unique three-dimensional scaffold that can influence the spatial orientation of the target protein and E3 ligase, potentially enhancing the stability and productivity of the crucial ternary complex.[5]
-
Hydrophilicity: The inherent hydrophilicity of the PEG chains improves the solubility and cell permeability of the resulting PROTAC, addressing common challenges associated with these often large and lipophilic molecules.[4][6]
-
Orthogonal Functional Groups: The linker possesses three distinct functional handles: a hydroxyl (-OH) group, a tert-butyloxycarbonyl (Boc)-protected amine, and a tert-butyl (t-Bu) ester-protected carboxylic acid. These allow for a controlled, stepwise, and modular approach to PROTAC synthesis.[7][8]
This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of PROTACs.
Core Principles: The PROTAC Mechanism
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity leads to the poly-ubiquitination of the target protein by the E3 ligase, marking it for recognition and degradation by the 26S proteasome. The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.[9]
Caption: General mechanism of PROTAC-mediated protein degradation.
Data Presentation: Impact of Linker Properties on PROTAC Efficacy
The linker's length and composition are critical parameters that must be optimized for each target and E3 ligase pair.[4] While specific data for PROTACs using this compound is not yet widely published, the following tables provide representative data illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs targeting the BRD4 protein.
Table 1: Effect of PEG Linker Length on PROTAC Degradation Efficacy Illustrative data based on typical values for BRD4-targeting PROTACs.
| PROTAC ID | Linker Composition | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
| PROTAC-1 | Alkyl C8 | 50 | >90 |
| PROTAC-2 | PEG3 | 25 | >95 |
| PROTAC-3 | PEG4 | 15 | >95 |
| PROTAC-4 | PEG6 | 35 | >85 |
¹DC₅₀: Half-maximal degradation concentration. ²Dₘₐₓ: Maximum degradation level.
Table 2: Effect of PEG Linker Length on Physicochemical Properties Illustrative data.
| PROTAC ID | Linker Composition | Aqueous Solubility (µg/mL) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-1 | Alkyl C8 | 5 | 1.2 |
| PROTAC-2 | PEG3 | 25 | 2.5 |
| PROTAC-3 | PEG4 | 40 | 3.1 |
| PROTAC-4 | PEG6 | 65 | 2.8 |
Experimental Protocols
The modular synthesis of a PROTAC using this compound involves a sequential, multi-step process. The strategy outlined below assumes the coupling of a carboxylic acid-containing E3 ligase ligand to the linker's hydroxyl group, followed by deprotection and coupling of a POI ligand.
Caption: General workflow for PROTAC synthesis.
Protocol 1: Esterification of Linker with E3 Ligase Ligand
This protocol describes the coupling of a ligand containing a carboxylic acid (e.g., pomalidomide-acid) to the hydroxyl group of the N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester linker.
Materials:
-
N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester
-
E3 Ligase Ligand with a carboxylic acid handle (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the E3 ligase ligand (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
In a separate flask, dissolve N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester (1.1 eq) in anhydrous DCM.
-
Add DCC (1.2 eq) or EDC (1.5 eq) to the E3 ligase ligand solution and stir at room temperature for 15 minutes.
-
Add the activated E3 ligase ligand solution dropwise to the linker solution.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).
-
Wash the filtrate with 5% aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting conjugate by flash column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection of the t-Butyl Ester
This protocol details the selective removal of the t-butyl ester protecting group to reveal a free carboxylic acid, using Trifluoroacetic Acid (TFA).[10]
Materials:
-
E3-Linker conjugate from Protocol 1
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Dissolve the E3-Linker conjugate in anhydrous DCM (e.g., 0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the deprotection by LC-MS until the starting material is consumed.
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
The crude product with the free carboxylic acid can be used directly in the next step after drying under high vacuum.
Protocol 3: Amide Coupling with POI Ligand
This protocol describes the conjugation of a Protein of Interest (POI) ligand containing a primary or secondary amine to the newly deprotected carboxylic acid on the linker.
Materials:
-
E3-Linker-COOH conjugate from Protocol 2
-
POI Ligand with an amine handle (1.0 eq)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq) or HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere, dissolve the E3-Linker-COOH conjugate (1.1 eq) and the POI ligand (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.
-
Add the coupling agent (PyBOP or HATU, 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the Boc-protected final PROTAC.
Protocol 4: Final Boc Deprotection
This final step removes the Boc protecting group to yield the active PROTAC molecule.[11]
Materials:
-
Boc-protected PROTAC from Protocol 3
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Dissolve the Boc-protected PROTAC in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
Purify the final PROTAC by preparative reverse-phase HPLC. The product is often isolated as a TFA salt.
-
Characterize the final product by LC-MS and ¹H NMR.
Protocol 5: Evaluation of PROTAC Efficacy by Western Blot
This protocol is used to quantify the degradation of the target protein in a cellular context.[5]
Materials:
-
Cell line expressing the target protein
-
Final PROTAC molecule
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer, protease inhibitors
-
SDS-PAGE gels, transfer system, PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 1000 nM) for a specified time (e.g., 18-24 hours). Include a vehicle-only control.
-
Cell Lysis: Harvest the cells and lyse them on ice using a suitable lysis buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescence substrate.
-
Analysis: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading. Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
This compound is a highly versatile and enabling tool for the construction of sophisticated drug delivery molecules, particularly PROTACs. Its branched structure and orthogonal protecting groups facilitate a modular and controlled synthetic strategy. The integrated PEG chains confer favorable physicochemical properties, which are essential for the biological activity of PROTACs. The protocols and illustrative data provided herein serve as a comprehensive guide for researchers to effectively design, synthesize, and evaluate novel targeted protein degraders, ultimately accelerating the development of new therapeutics.
References
- 1. N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester - Creative Biolabs [creative-biolabs.com]
- 2. N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. N-(Hydroxy-peg3)-n-boc-peg4-t-butyl ester | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker molecule, which bridges the antibody and the drug, is a critical determinant of an ADC's safety and efficacy. Polyethylene glycol (PEG) linkers have become integral to modern ADC design, offering enhanced hydrophilicity, improved pharmacokinetic profiles, and the potential for higher drug-to-antibody ratios (DARs).[1][2][3]
This document provides detailed application notes and protocols for the prospective use of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc , a heterobifunctional PEG linker, in the development of ADCs. While this specific linker is also utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), its structure offers a versatile platform for ADC construction following appropriate chemical modifications.[4][5] These notes delineate the necessary steps to functionalize the linker, conjugate it to a payload and an antibody, and characterize the resulting ADC.
Functionalization of this compound for ADC Development
The raw linker, this compound, contains a hydroxyl group, a Boc-protected amine, and a t-butyl ester. To be used in ADC development, these protected functional groups must be selectively deprotected and activated to create reactive handles for conjugation to both the cytotoxic drug and the antibody. A proposed synthetic workflow is outlined below.
Proposed Synthetic Workflow for Linker Functionalization
Caption: Proposed synthetic workflow to functionalize this compound for ADC development.
Data Presentation: Impact of PEG Linkers on ADC Properties
The inclusion and length of a PEG linker significantly impact the physicochemical and biological properties of an ADC. The following tables summarize representative quantitative data from preclinical studies, illustrating the effects of PEGylation on key ADC parameters.
Table 1: Comparative In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths
| ADC Construct (Antibody-Payload) | Linker | Target Cell Line | IC50 (nM) | Fold Reduction in Potency (vs. No PEG) | Reference |
|---|---|---|---|---|---|
| ZHER2-MMAE | No PEG (SMCC) | NCI-N87 | ~4.4 | - | [6] |
| ZHER2-MMAE | 4 kDa PEG | NCI-N87 | ~19.8 | ~4.5x | [6][7] |
| ZHER2-MMAE | 10 kDa PEG | NCI-N87 | ~99.0 | ~22.5x | [6][7] |
| anti-CD30-MMAE | PEG (various lengths) | L540cy | Comparable EC50s | No significant change |[6] |
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics (PK) and In Vivo Efficacy
| ADC Construct | PEG Linker Length | Plasma Half-life (t1/2) | Half-life Extension (vs. No PEG) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
|---|---|---|---|---|---|
| ZHER2-MMAE | No PEG | 19.6 min (in mice) | - | - | [7] |
| ZHER2-MMAE | 4 kDa PEG | 49.2 min (in mice) | 2.5-fold | - | [7] |
| ZHER2-MMAE | 10 kDa PEG | 219.0 min (in mice) | 11.2-fold | Most effective in vivo | [7] |
| Generic ADC | PEG8 | >150 hours (species not specified) | Not Specified | 75-85% | [8] |
| Generic ADC | PEG12 | Not Specified | Not Specified | 75-85% |[8] |
Experimental Protocols
Detailed methodologies are essential for the synthesis, purification, characterization, and evaluation of ADCs.
Protocol 1: Functionalization of this compound
1.1. Deprotection of Boc and t-Butyl Ester Groups
-
Materials: this compound, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the linker in DCM.
-
Add TFA to the solution (typically 20-50% v/v) and stir at room temperature for 1-2 hours.[5][9]
-
Monitor the reaction by LC-MS to confirm the removal of both protecting groups.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected linker (HO-PEG3-NH-PEG4-COOH).
-
1.2. Conjugation to an Amine-Containing Payload
-
Materials: Deprotected linker, amine-containing cytotoxic payload, N,N-Dimethylformamide (DMF), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysulfosuccinimide (Sulfo-NHS).
-
Procedure:
-
Dissolve the deprotected linker in anhydrous DMF.
-
Add EDC (1.5 eq) and Sulfo-NHS (1.5 eq) to activate the carboxylic acid group. Incubate for 15-30 minutes.[10]
-
In a separate vial, dissolve the amine-containing payload in DMF.
-
Add the payload solution to the activated linker solution and stir overnight at room temperature.
-
Purify the linker-payload conjugate (HO-PEG3-NH-PEG4-Payload) by reverse-phase HPLC.
-
1.3. Installation of Maleimide (B117702) Handle
-
Materials: Purified linker-payload, anhydrous DMF, N,N'-Disuccinimidyl carbonate (DSC), Triethylamine (TEA), N-(2-Aminoethyl)maleimide.
-
Procedure:
-
Dissolve the linker-payload in anhydrous DMF.
-
Activate the terminal hydroxyl group by reacting with DSC and TEA to form a succinimidyl carbonate intermediate.
-
React the intermediate with N-(2-Aminoethyl)maleimide to form the final maleimide-functionalized linker-payload.
-
Purify the final product (Maleimide-PEG3-NH-PEG4-Payload) by reverse-phase HPLC.
-
Protocol 2: ADC Conjugation via Cysteine Residues
This protocol describes the conjugation of the maleimide-functionalized linker-payload to a monoclonal antibody through reduced interchain disulfide bonds.
Caption: Experimental workflow for ADC synthesis via cysteine conjugation.
-
Materials: Monoclonal antibody, Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), Maleimide-PEG-Payload, reaction buffer (e.g., PBS with EDTA, pH 7.4).
-
Procedure:
-
Antibody Reduction: Incubate the antibody (e.g., 10 mg/mL) with a controlled molar excess of DTT or TCEP at 37°C for 30-60 minutes to partially reduce the interchain disulfide bonds.
-
Buffer Exchange: Immediately remove the reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with degassed reaction buffer.
-
Conjugation: Add a 1.5 to 5-fold molar excess of the Maleimide-PEG-Payload (dissolved in a co-solvent like DMSO) to the reduced antibody. Incubate for 1-2 hours at room temperature.
-
Quenching: Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
Purification: Purify the ADC using Size Exclusion Chromatography (SEC) to remove unconjugated linker-payload and other small molecules.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.[2] It can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS).[2][]
-
Method: Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates ADC species based on the number of conjugated hydrophobic drug-linkers. Species with higher DARs are more hydrophobic and elute later from the column.
-
System: HPLC system with a UV detector and a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).
-
-
Procedure: Inject the ADC sample and run a decreasing salt gradient.
-
Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). The weighted average DAR is calculated from the relative area of each peak.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the ADC's potency (IC50).[3][12][13]
-
Materials: Target cancer cell line, complete cell culture medium, 96-well plates, ADC, control antibody, free payload, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or SDS-HCl).
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload. Add the treatments to the cells and incubate for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Mechanism of Action and Signaling Pathways
ADCs exert their cytotoxic effects by delivering a potent payload to antigen-expressing cancer cells. The payload, once released, induces cell death through various mechanisms, such as disrupting microtubule dynamics or causing DNA damage.[14][15][16]
Caption: Mechanism of action for an ADC with a microtubule inhibitor payload (e.g., MMAE).
This diagram illustrates the pathway for an ADC carrying a microtubule inhibitor like Monomethyl Auristatin E (MMAE). After binding and internalization, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the payload. The payload then disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[14][]
Conclusion
This compound, after appropriate chemical modification, presents a viable option as a hydrophilic, discrete-length linker for the development of next-generation ADCs. The protocols and data presented herein provide a comprehensive framework for researchers to functionalize this linker, synthesize novel ADCs, and perform essential characterization and in vitro evaluation. The rational design and empirical testing of ADCs using such tailored linkers are paramount to optimizing their therapeutic index for the targeted treatment of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
- 15. biochempeg.com [biochempeg.com]
- 16. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Boc Deprotection of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in the synthesis of complex molecules for pharmaceutical and bioconjugation applications, including PROTACs and Antibody-Drug Conjugates (ADCs).[1][2] Its stability across a wide range of chemical conditions and its straightforward removal under acidic conditions make it an ideal protecting group.[1][3]
This document provides a detailed protocol for the complete deprotection of both Boc groups from N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Such linkers are instrumental in multi-step synthetic strategies where controlled deprotection is required to reveal a reactive amine for subsequent conjugation.[1] This protocol focuses on the use of trifluoroacetic acid (TFA), the most common and efficient reagent for this transformation, to yield the corresponding diamine product.[4][5]
Principle of Boc Deprotection The removal of the Boc protecting group is an acid-catalyzed hydrolysis (acidolysis) of the carbamate.[6] The mechanism involves three key steps:
-
Protonation: A strong acid, such as TFA, protonates the carbonyl oxygen of the Boc group.[7]
-
Cleavage: This is followed by the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[6][7]
-
Decarboxylation: The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide and the free primary amine as its corresponding ammonium (B1175870) salt (e.g., TFA salt).[6][7]
Quantitative Data Summary
The efficiency of Boc deprotection is highly dependent on the reaction conditions. The following table summarizes representative conditions for the acid-catalyzed deprotection of Boc-protected PEG amines.
| Method | Acidic Reagent | Concentration (v/v) | Solvent | Temperature | Time | Typical Purity (%) | Reference(s) |
| 1 | Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0°C to Room Temp. | 30 - 120 min | >95 | [1][4] |
| 2 | Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | Room Temp. | 60 min | >95 | [2][8] |
| 3 | Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temp. | 60 - 120 min | >95 | [2][7] |
Experimental Protocols
Protocol 1: Complete Boc Deprotection using TFA/DCM
This protocol describes a general and highly efficient procedure for the complete removal of both Boc protecting groups from this compound.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M.[4][7]
-
Cooling: Cool the solution to 0°C using an ice bath.[2][4][5]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[1][4][6] For example, to achieve a 50% solution, add a volume of TFA equal to the volume of the DCM solution.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.[2]
-
Monitoring: Continue stirring for an additional 1-2 hours.[2] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[2][4] The deprotected, more polar product will have a lower Rf value on TLC.[4]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[2][4][5]
-
Residual TFA Removal: To ensure complete removal of residual TFA, add toluene (approx. 10 mL per gram of starting material) to the residue and co-evaporate under reduced pressure. Repeat this step two more times.[4][6] The product is the stable di-TFA salt of the deprotected amine.
-
Product Isolation (Precipitation): Dissolve the residue in a minimal amount of DCM or methanol (B129727) and add it dropwise to a flask of cold diethyl ether to precipitate the product.[5][6]
-
Final Product: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum.[5]
Protocol 2: Monitoring Deprotection by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly effective technique for monitoring the reaction progress.
Procedure:
-
At designated time points (e.g., 0, 30, 60, 120 minutes), carefully withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with the initial mobile phase (e.g., 95% Water/Acetonitrile with 0.1% TFA).[4]
-
Inject the diluted sample into the LC-MS system.
-
Monitor the disappearance of the mass peak corresponding to the Boc-protected starting material and the appearance of the peak for the fully deprotected product.[4] The expected mass decrease corresponds to the loss of two Boc groups (2 x 100.12 Da).
Protocol 3: Confirmation of Deprotection by ¹H NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the complete removal of the Boc groups.
Procedure:
-
After work-up and drying, dissolve a small sample of the final product in a suitable deuterated solvent (e.g., D₂O or MeOD).
-
Acquire a ¹H NMR spectrum.[9]
-
Analysis: Confirm the complete disappearance of the characteristic sharp singlet peak for the tert-butyl protons of the Boc group, which typically appears around 1.4-1.5 ppm.[9] A downfield shift of protons on the carbons adjacent to the newly formed amines may also be observed.[9]
Visualizations
Chemical Deprotection Scheme
References
Application Notes and Protocols for N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This linker is particularly valuable in the fields of bioconjugation and drug development, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]
The structure of this compound incorporates a terminal hydroxyl group and a tert-butyloxycarbonyl (Boc) protected amine, separated by a hydrophilic PEG spacer.[3] This design allows for the sequential and controlled conjugation of different molecular entities. The Boc group provides a stable protecting group for the amine, which can be readily removed under mild acidic conditions to allow for subsequent reactions.[4][5] The hydroxyl group can be activated for conjugation to another molecule. The PEG spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the final conjugate.[4][6]
Key Features:
-
Heterobifunctional: Contains two different reactive functional groups (hydroxyl and a protected amine) for sequential conjugation.
-
Boc Protection: The Boc-protected amine allows for controlled, stepwise synthesis, preventing unwanted side reactions.[7]
-
PEG Spacer: The hydrophilic PEG chain enhances solubility and can reduce aggregation and immunogenicity of the final product.[4]
-
PROTAC Synthesis: This linker is well-suited for connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase in the construction of PROTACs.[1][2]
Chemical Structure
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-(Hydroxy-peg3)-n-boc-peg4-t-butyl ester | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc in Bioconjugation with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the reaction of the heterobifunctional linker, N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc, with primary amines. This advanced polyethylene (B3416737) glycol (PEG) linker is instrumental in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), due to its unique branched structure featuring a hydroxyl group and two Boc-protected amine functionalities.[1][2] The protocols outlined below describe the necessary steps to selectively deprotect the Boc groups to reveal primary amines for subsequent reactions or to activate the terminal hydroxyl group for direct conjugation to primary amines on target molecules.
Overview of this compound Chemistry
This compound is a branched PEG linker designed for advanced bioconjugation strategies.[1] Its structure allows for a modular approach to synthesizing complex molecules. The two tert-butyloxycarbonyl (Boc) protected amines provide latent reactivity, which can be unmasked under acidic conditions to yield primary amines.[3][4][5][6] These newly formed amines can then be coupled to various electrophilic partners. Alternatively, the terminal hydroxyl group can be activated to react with nucleophilic primary amines present on biomolecules such as proteins or peptides.
The PEG spacers inherent in the linker's structure enhance the solubility and can improve the pharmacokinetic properties of the final conjugate.[7][8]
Experimental Protocols
Two primary strategies for reacting this compound with primary amines are presented:
-
Strategy A: Deprotection of the Boc group(s) to yield a free amine, followed by reaction with an appropriate electrophile.
-
Strategy B: Activation of the terminal hydroxyl group for direct reaction with a primary amine.
Strategy A: Boc Deprotection to Reveal a Reactive Primary Amine
The removal of the Boc protecting group is a critical first step to enable subsequent conjugation reactions. This is typically achieved under acidic conditions.[3][4]
This protocol describes a general procedure for the removal of the Boc protecting group in a solution phase.[3]
Materials:
-
Boc-protected PEG linker (e.g., this compound)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon). The recommended concentration is typically 0.1-0.2 M.
-
Cooling: Cool the solution to 0°C using an ice bath.[4]
-
Acid Addition: Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v).[3][4] If the substrate contains acid-sensitive groups, it is advisable to add a scavenger such as TIS (2.5-5% v/v).[4]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[4]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][9] The deprotected amine product will be more polar and thus have a lower Rf value on TLC.[4] The reaction is typically complete within 1-2 hours.[4]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step at least three times.[3] The resulting product is the TFA salt of the deprotected amine.
The efficiency of the Boc deprotection is critical for the yield and purity of the subsequent conjugation steps. The following table summarizes typical conditions for the acid-catalyzed deprotection of Boc-protected amines on PEG linkers.[3][4]
| Acidic Reagent | Concentration | Solvent | Temperature (°C) | Time (min) | Typical Purity/Yield (%) | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0 to Room Temp | 30 - 120 | >95% | [3] |
| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | Room Temp | 5 - 60 | ~78% (at 5 min) to >95% (at 60 min) | [4] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temp | 5 - 60 | ~80% (at 5 min) | [4] |
Strategy B: Activation of the Terminal Hydroxyl Group
To react the this compound linker with a primary amine, the terminal hydroxyl group must first be activated to create a good leaving group. A common method is to convert the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate, which can then be displaced by a primary amine.
This two-step protocol first describes the activation of the hydroxyl group followed by the nucleophilic substitution with a primary amine.
Step 1: Activation of the Hydroxyl Group (Tosylation)
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (B92270)
-
Tosyl chloride (TsCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: Dissolve the this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add anhydrous pyridine (1.5 equivalents) dropwise, followed by the slow addition of tosyl chloride (1.2 equivalents).[1]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.[1] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the tosylated PEG linker.[1]
Step 2: Reaction of the Activated Linker with a Primary Amine
Materials:
-
Tosylated this compound
-
Primary amine-containing molecule
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve the primary amine-containing molecule (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Base Addition: Add DIPEA (3 equivalents) to the solution.[1]
-
Linker Addition: Add a solution of the tosylated PEG linker (1.1 equivalents) in anhydrous DMF dropwise.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60°C) and stir for 24-48 hours.[1]
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture and concentrate under reduced pressure. The crude product can then be purified by an appropriate method such as flash column chromatography or preparative HPLC.
Characterization of PEGylated Products
The successful conjugation of the PEG linker to the target molecule can be confirmed using a variety of analytical techniques.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the molecular weight of the PEGylated product.[7] The mass of the conjugate should increase by the mass of the PEG linker.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to purify and analyze the PEGylated product. The retention time of the conjugate will differ from the starting materials.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final conjugate.
Visualizations
The following diagrams illustrate the key workflows and chemical transformations described in these application notes.
Caption: Experimental workflow for the Boc deprotection of PEG linkers.
Caption: Workflow for hydroxyl activation and subsequent reaction with a primary amine.
Caption: Logical relationship of the two primary reaction strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 6. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Preparation and Characterization of PEGylated Amylin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
Application Notes and Protocols for Attaching N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc to a Target Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are instrumental in modern bioconjugation, serving as flexible, hydrophilic spacers to connect molecules like proteins, peptides, or small drugs.[1][2] The process of covalently attaching PEG chains, known as PEGylation, can significantly enhance the therapeutic properties of biomolecules.[3][4] Key benefits of PEGylation include improved solubility and stability, reduced immunogenicity, and enhanced pharmacokinetics, leading to a prolonged circulation half-life.[1][5]
This document provides a detailed protocol for the attachment of a specific hetero-bifunctional PEG linker, N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc, to a target protein ligand. This linker features a terminal hydroxyl group and two tert-butyloxycarbonyl (Boc) protected amine groups.[6][7][8] The Boc protecting groups allow for a controlled, stepwise conjugation strategy. The protocol will cover the deprotection of the Boc groups to reveal reactive primary amines, followed by the conjugation of the linker to the protein and subsequent purification and characterization of the conjugate.
Data Presentation
The following table summarizes representative quantitative data for key reaction parameters and expected outcomes in a typical protein PEGylation experiment. Actual results may vary depending on the specific protein and reaction conditions.
| Parameter | Typical Value/Range | Method of Analysis | Reference |
| Linker-to-Protein Molar Ratio | 10:1 to 50:1 | --- | [2][9] |
| Boc Deprotection Efficiency | >95% | Mass Spectrometry | [10] |
| Conjugation Efficiency | 50-90% | SDS-PAGE, SEC-MALS | [5][11] |
| Final Conjugate Purity | >95% | Size-Exclusion Chromatography (SEC) | [2] |
| Degree of PEGylation (DOP) | 1-3 PEG chains per protein | SEC-MALS, Mass Spectrometry | [11][12] |
Experimental Protocols
This protocol is divided into three main stages:
-
Deprotection of the N-Boc-PEG linker.
-
Conjugation of the deprotected linker to the target protein via primary amines (e.g., lysine (B10760008) residues).
-
Purification and characterization of the resulting protein-PEG conjugate.
Stage 1: Deprotection of this compound
This step is crucial to expose the primary amines for subsequent conjugation.
Materials:
-
This compound linker
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
Protocol:
-
Dissolve the this compound linker in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 v/v mixture of DCM:TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours under a nitrogen or argon atmosphere.
-
Monitor the deprotection reaction by thin-layer chromatography (TLC) or mass spectrometry to confirm the removal of the Boc groups.
-
Once the reaction is complete, remove the TFA and DCM by rotary evaporation.
-
The resulting deprotected linker, now featuring two primary amines and one hydroxyl group, should be stored under inert gas and desiccated until use.
Stage 2: Conjugation of the Deprotected Linker to the Target Protein
This protocol describes the conjugation of the amine-terminated PEG linker to the primary amines (e.g., lysine residues) of the target protein using an amine-reactive crosslinker like a N-hydroxysuccinimide (NHS) ester. This example will use a homobifunctional NHS ester to first activate the linker's amines, which will then react with the protein's amines. A more direct approach could involve using a linker that already contains an NHS ester, but this protocol adapts to the provided linker.
Materials:
-
Deprotected N-(Hydroxy-PEG3)-N-amino-PEG4-amine linker (from Stage 1)
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Disuccinimidyl suberate (B1241622) (DSS) or similar homobifunctional NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.0)
-
Size-exclusion chromatography (SEC) system for purification
Protocol:
-
Linker Activation:
-
Dissolve the deprotected linker and a molar excess of DSS in anhydrous DMF or DMSO.
-
Stir the reaction for 30-60 minutes at room temperature to form the NHS-activated linker.
-
-
Protein Preparation:
-
Ensure the target protein is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the NHS-activated linker solution to the protein solution with gentle stirring.[13] The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% to maintain protein stability.[14]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[2]
-
-
Quenching:
Stage 3: Purification and Characterization of the Protein-PEG Conjugate
Materials:
-
Protein-PEG conjugate solution from Stage 2
-
SEC column
-
SDS-PAGE system
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Protocol:
-
Purification:
-
Purify the protein-linker conjugate using size-exclusion chromatography (SEC) to remove excess linker and reagents.[13]
-
-
Characterization:
-
SDS-PAGE Analysis: Analyze the purified conjugate by SDS-PAGE. A shift in the molecular weight compared to the unconjugated protein will indicate successful PEGylation.[9]
-
Mass Spectrometry: Determine the molecular weight of the conjugate to confirm the degree of PEGylation.[11]
-
SEC-MALS: For a more detailed analysis, use size-exclusion chromatography with multi-angle light scattering (SEC-MALS) to determine the molar mass and degree of PEGylation.[5]
-
Visualizations
Caption: Experimental workflow for protein PEGylation.
Caption: Amine-reactive conjugation pathway.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. N-(Hydroxy-peg3)-n-boc-peg4-t-butyl ester | Biopharma PEG [biochempeg.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc in Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, in advanced cell culture applications. This linker is particularly valuable in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation and in the surface functionalization of nanoparticles for targeted drug delivery.
Application Note 1: Synthesis of a PROTAC for Targeted Protein Degradation
This compound is an ideal linker for the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The this compound linker connects the target protein ligand and the E3 ligase ligand. The hydroxyl group offers a reactive handle for conjugation to a ligand, while the Boc-protected amine allows for subsequent deprotection and attachment of the second ligand.[3] The PEG spacer enhances the solubility and optimizes the distance between the two ligands, which is crucial for the formation of a stable ternary complex.[4]
Experimental Protocol: Synthesis of a Hypothetical PROTAC (Targeting Kinase X)
This protocol describes a two-step synthesis of a PROTAC targeting a hypothetical Kinase X for degradation by the Cereblon (CRBN) E3 ligase.
Step 1: Conjugation of Kinase X Ligand to the Linker
-
Activation of Kinase X Ligand: Dissolve the Kinase X ligand (containing a carboxylic acid, 1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq). Stir the reaction at room temperature for 1 hour.
-
Conjugation: Add this compound (1.5 eq) to the activated Kinase X ligand solution. Continue stirring at room temperature for 12-16 hours.
-
Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected Ligand-Linker conjugate.
Step 2: Boc Deprotection and Conjugation of E3 Ligase Ligand
-
Boc Deprotection: Dissolve the purified Boc-protected Ligand-Linker conjugate in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir at room temperature for 2 hours.[5]
-
Amide Coupling with E3 Ligase Ligand: Neutralize the deprotected intermediate with a saturated solution of sodium bicarbonate. In a separate flask, activate a Pomalidomide derivative (CRBN ligand with a carboxylic acid, 1.1 eq) with HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF. Add the neutralized Ligand-Linker-Amine to the activated Pomalidomide solution. Stir at room temperature for 6 hours.
-
Final Purification: Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure product.
Signaling Pathway: PROTAC Mechanism of Action
The synthesized PROTAC facilitates the formation of a ternary complex between Kinase X and the CRBN E3 ligase. This proximity induces the transfer of ubiquitin from an E2-ubiquitin conjugating enzyme to Kinase X. The polyubiquitinated Kinase X is then recognized and degraded by the 26S proteasome.[6][7]
Application Note 2: Surface Functionalization of Nanoparticles for Targeted Drug Delivery
This compound can be utilized for the surface modification of nanoparticles to enhance their biocompatibility and for targeted delivery to specific cells.[8][9] The hydroxyl group can be used to anchor the linker to the nanoparticle surface, while the Boc-protected amine serves as a latent functional group for the conjugation of targeting ligands, such as antibodies or peptides, after deprotection.[5] The PEG chain provides a hydrophilic shield, reducing non-specific protein adsorption and prolonging circulation time.
Experimental Protocol: Functionalization of Carboxylated Nanoparticles and In Vitro Evaluation
This protocol details the functionalization of carboxylated nanoparticles with a targeting peptide and the subsequent evaluation of their cytotoxicity in cell culture.
Step 1: Nanoparticle Functionalization
-
Linker Attachment: Activate the carboxyl groups on the nanoparticles (10 mg/mL in MES buffer, pH 6.0) with EDC (5 eq) and NHS (5 eq) for 15 minutes. Add this compound (10 eq) and react for 4 hours at room temperature to form an ester linkage.
-
Boc Deprotection: Wash the nanoparticles to remove excess reagents. Resuspend the nanoparticles in a 1:1 mixture of DCM and TFA and stir for 2 hours.
-
Targeting Ligand Conjugation: Neutralize and wash the deprotected nanoparticles. Activate a targeting peptide (with a C-terminal carboxylic acid, 5 eq) with HATU (5 eq) and DIPEA (10 eq) in DMF. Add the amine-functionalized nanoparticles and react overnight at room temperature.
-
Purification and Characterization: Purify the functionalized nanoparticles by centrifugation and washing. Characterize the size and surface charge using Dynamic Light Scattering (DLS) and Zeta Potential measurements.
Step 2: In Vitro Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Seed a target cancer cell line (e.g., HeLa) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the targeted nanoparticles and non-targeted (Boc-protected) nanoparticles in cell culture medium. Replace the old medium with 100 µL of the nanoparticle dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the untreated control.
Quantitative Data Summary
The following table summarizes hypothetical results from an MTT assay comparing the cytotoxicity of targeted vs. non-targeted nanoparticles.
| Nanoparticle Concentration (µg/mL) | Cell Viability (%) - Targeted Nanoparticles | Cell Viability (%) - Non-Targeted Nanoparticles |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |
| 10 | 85.3 ± 6.1 | 98.2 ± 5.5 |
| 25 | 62.7 ± 4.9 | 95.7 ± 6.3 |
| 50 | 41.5 ± 5.8 | 92.1 ± 4.7 |
| 100 | 23.8 ± 3.9 | 88.9 ± 5.1 |
Data are presented as mean ± standard deviation (n=3).
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. jmb.or.kr [jmb.or.kr]
Application Notes and Protocols for Coupling N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc to an E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutics that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability.[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance aqueous solubility, improve pharmacokinetic profiles, and provide synthetic flexibility.[1][2]
This document provides detailed application notes and protocols for the coupling of a specific trifunctional PEG linker, N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc, to an E3 ligase ligand. This versatile linker features a hydroxyl group for initial conjugation and two Boc-protected amine groups for subsequent attachment of a POI ligand, allowing for a modular and controlled synthesis of PROTACs.[3][4]
PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the formation of a ternary complex.[5][6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, which is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released to catalytically induce the degradation of more target protein molecules.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Coupling this compound to an E3 Ligase Ligand
The general workflow for coupling the this compound linker to an E3 ligase ligand involves the activation of the hydroxyl group on the linker, followed by conjugation to a suitable functional group on the E3 ligase ligand. Subsequent deprotection of the Boc groups will reveal the amines for later conjugation to the POI ligand.
Caption: General workflow for linker-E3 ligase ligand coupling.
Detailed Experimental Protocols
The following protocols are representative and may require optimization based on the specific E3 ligase ligand and available laboratory instrumentation.
Protocol 1: Activation of this compound via Mesylation
Objective: To convert the terminal hydroxyl group of the linker into a good leaving group (mesylate) for subsequent nucleophilic substitution.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add TEA or DIPEA (1.5 eq) to the stirred solution.
-
Slowly add MsCl (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylated linker. The crude product is often used in the next step without further purification.
Protocol 2: Coupling of Mesylated Linker to an Amine- or Hydroxyl-Containing E3 Ligase Ligand
Objective: To conjugate the activated linker to the E3 ligase ligand via nucleophilic substitution. This protocol assumes the E3 ligase ligand has a free amine or hydroxyl group.
Materials:
-
Crude mesylated N-(OMs-PEG3)-N-Boc-PEG4-Boc (from Protocol 1)
-
E3 Ligase Ligand (e.g., a derivative of pomalidomide (B1683931) or a VHL ligand with a free -NH2 or -OH) (1.2 eq)
-
Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3) (as a base, 2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Heating mantle or oil bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve the E3 ligase ligand (1.2 eq) and the base (e.g., Cs2CO3, 2.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add a solution of the crude mesylated linker (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).[7]
Data Presentation
The following table presents representative quantitative data for the synthesis and purification of an E3 ligase ligand-linker conjugate. These values are illustrative and actual results may vary.
| Parameter | Representative Value | Method of Analysis |
| Mesylation Reaction | ||
| Conversion to Mesylated Linker | >95% | LC-MS |
| Coupling Reaction | ||
| Crude Reaction Yield | 70-85% | Gravimetric |
| Purity of Crude Product | 60-75% | LC-MS |
| Purification | ||
| Purification Method | Preparative RP-HPLC | - |
| Yield after Purification | 40-60% | Gravimetric |
| Final Product Characterization | ||
| Purity of Final Conjugate | >98% | Analytical HPLC |
| Identity Confirmation | Expected Mass Observed | High-Resolution Mass Spectrometry (HRMS) |
| Structural Confirmation | Consistent with Proposed Structure | ¹H NMR, ¹³C NMR |
Analytical Characterization
Thorough characterization of the E3 ligase ligand-linker conjugate is crucial to ensure its identity and purity before proceeding to the next synthetic steps.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to monitor reaction progress, assess the purity of the crude and purified product, and confirm the molecular weight of the desired conjugate.[8]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the final purity of the product. Preparative HPLC is a common method for purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final conjugate, ensuring that the coupling has occurred at the intended position and that the protecting groups are intact.
Conclusion
The successful coupling of the this compound linker to an E3 ligase ligand is a critical step in the modular synthesis of PROTACs. The protocols provided herein offer a general framework for this conjugation. Careful execution of these steps, coupled with rigorous purification and analytical characterization, will yield a high-quality intermediate ready for subsequent deprotection and conjugation to a protein of interest ligand, ultimately enabling the development of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc in Nanotechnology
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that is increasingly utilized in the field of nanotechnology for the development of advanced drug delivery systems and therapeutic nanoparticles. This linker possesses a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected amine, connected by a flexible PEG spacer. This unique architecture allows for a controlled, sequential conjugation of different molecules, making it an invaluable tool for the surface functionalization of nanoparticles, the construction of targeted drug carriers, and the synthesis of complex therapeutic agents like Proteolysis Targeting Chimeras (PROTACs).
The PEG component of the linker enhances the aqueous solubility, stability, and biocompatibility of the resulting nanoconstructs. PEGylation, the process of attaching PEG chains to a molecule or nanoparticle, is a well-established strategy to improve the pharmacokinetic profile of therapeutics by reducing immunogenicity and prolonging circulation times.[1] The Boc-protecting group provides a stable blockage of the amine functionality, which can be selectively removed under acidic conditions to allow for subsequent conjugation steps.[1] This enables the precise attachment of targeting ligands, imaging agents, or therapeutic payloads.
These application notes provide a detailed overview of the potential uses of this compound in nanotechnology, complete with illustrative quantitative data and detailed experimental protocols.
Core Applications in Nanotechnology
The primary applications of this compound in nanotechnology revolve around its ability to act as a versatile molecular bridge. Key application areas include:
-
Surface Functionalization of Nanoparticles: The linker can be used to modify the surface of various nanoparticles (e.g., gold nanoparticles, iron oxide nanoparticles, liposomes) to improve their stability and biocompatibility. The exposed hydroxyl group can be used for initial attachment to the nanoparticle surface, while the Boc-protected amine serves as a latent attachment point for further functionalization.
-
Targeted Drug Delivery: The deprotected amine can be conjugated to targeting moieties such as antibodies, peptides, or small molecules (e.g., folic acid) to direct nanoparticles to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.[2]
-
PROTAC Nanoparticle Delivery Systems: this compound can be employed as a linker in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of target proteins.[3] By incorporating PROTACs into nanoparticle systems using this linker, challenges such as poor solubility and cell permeability of PROTACs can be addressed.
Quantitative Data on Functionalized Nanoparticles
The following table summarizes representative quantitative data for nanoparticles functionalized with heterobifunctional PEG linkers similar to this compound. These values are illustrative and will vary depending on the specific nanoparticle core, the nature of the conjugated ligand, and the experimental conditions.
| Parameter | Bare Nanoparticles | PEG-Functionalized Nanoparticles | Ligand-Targeted Nanoparticles | Reference |
| Hydrodynamic Diameter (nm) | 105 ± 5 | 130 ± 7 | 145 ± 8 | [4] |
| Polydispersity Index (PDI) | 0.25 | 0.18 | 0.21 | [5] |
| Zeta Potential (mV) | -25.3 ± 1.8 | -15.1 ± 1.5 | -18.4 ± 2.1 | [4] |
| Drug Loading Capacity (%) | N/A | 8.5 ± 0.7 | 8.2 ± 0.6 | [6] |
| Encapsulation Efficiency (%) | N/A | 92.3 ± 3.1 | 90.5 ± 2.8 | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in the functionalization of nanoparticles for targeted drug delivery.
Protocol 1: Surface Functionalization of Carboxylated Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using EDC/NHS chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., polymeric nanoparticles, liposomes)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES buffer, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Centrifugal filters (with appropriate molecular weight cutoff)
Procedure:
-
Nanoparticle Activation:
-
Resuspend carboxylated nanoparticles in Activation Buffer.
-
Add a 5-fold molar excess of EDC and NHS to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Linker Conjugation:
-
Dissolve this compound in Coupling Buffer.
-
Add the activated nanoparticles to the linker solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution and incubate for 15 minutes.
-
Purify the Boc-protected PEGylated nanoparticles using centrifugal filters. Wash 3-4 times with PBS to remove unreacted reagents.
-
Resuspend the final product (NP-PEG-Boc) in a suitable storage buffer.
-
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the terminal amine for further conjugation.
Materials:
-
NP-PEG-Boc from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Neutralization Buffer (e.g., 0.1 M sodium bicarbonate)
-
Centrifugal filters
Procedure:
-
Deprotection Reaction:
-
Resuspend the NP-PEG-Boc in DCM.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Incubate for 1-2 hours at room temperature with gentle stirring.
-
-
Neutralization and Purification:
-
Remove the DCM/TFA mixture by rotary evaporation or nitrogen stream.
-
Resuspend the nanoparticles in Neutralization Buffer.
-
Purify the deprotected nanoparticles (NP-PEG-NH2) using centrifugal filters, washing 3-4 times with PBS.
-
Resuspend the final product in the desired buffer for the next conjugation step.
-
Protocol 3: Conjugation of a Targeting Ligand (e.g., Folic Acid)
This protocol details the attachment of a targeting ligand with a carboxylic acid group to the amine-functionalized nanoparticles.[7]
Materials:
-
NP-PEG-NH2 from Protocol 2
-
Folic acid (or other carboxyl-containing targeting ligand)
-
EDC and NHS
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Purification materials (e.g., centrifugal filters)
Procedure:
-
Ligand Activation:
-
Dissolve folic acid, EDC, and NHS in anhydrous DMSO.
-
Stir the reaction mixture for 1-2 hours at room temperature in the dark to form the NHS ester of folic acid.
-
-
Conjugation Reaction:
-
Disperse the NP-PEG-NH2 in Coupling Buffer.
-
Add the activated folic acid solution to the nanoparticle suspension.
-
Incubate for 4-6 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Purification:
-
Purify the final targeted nanoparticles (NP-PEG-Folate) using centrifugal filters, washing 3-4 times with PBS to remove all unreacted reagents.
-
Resuspend the final product in a suitable storage buffer for characterization and in vitro/in vivo studies.
-
Visualizations
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Cellular uptake and action of targeted nanoparticles.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison and validation of drug loading parameters of PEGylated nanoparticles purified by a diafiltration centrifugal device and tangential flow filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Folate encapsulation in PEG‐diamine grafted mesoporous Fe3 O4 nanoparticles for hyperthermia and in vitro assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the conjugation of the heterobifunctional linker, N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc. These protocols are intended to serve as a foundational methodology for researchers engaged in the development of bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. The information presented is based on established principles of PEGylation and bioconjugation chemistry.[1][2][3][4][5][6][7]
Introduction to this compound
This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that possesses a terminal hydroxyl group and a Boc-protected secondary amine. This architecture allows for a sequential and controlled conjugation strategy. The hydroxyl group can be activated or modified for conjugation to a desired molecule, while the Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amine, preventing it from participating in unintended reactions.[5][8][9] The Boc group can be readily removed under acidic conditions to reveal a reactive secondary amine, which can then be conjugated to a second molecule.[2][5][9]
The PEG component of the linker enhances the solubility and stability of the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final construct.[1][10][11][12][13]
Key Features:
-
Heterobifunctional: Allows for the sequential conjugation of two different molecules.[4][14]
-
PEG Spacer: Improves solubility, stability, and pharmacokinetic properties.[1][11][13]
-
Boc Protection: Enables controlled, stepwise synthesis, preventing undesirable side reactions.[2][5][9]
Experimental Protocols
This section outlines a two-stage experimental protocol. The first stage involves the activation of the terminal hydroxyl group and its conjugation to a target molecule (Molecule A). The second stage details the deprotection of the Boc group and subsequent conjugation of the revealed amine to a second molecule (Molecule B).
Stage 1: Activation of the Hydroxyl Group and Conjugation to Molecule A
The terminal hydroxyl group of the linker is not inherently reactive towards common functional groups on biomolecules. Therefore, it must first be activated. A common method is to convert the hydroxyl group into a more reactive species, such as a p-toluenesulfonate (tosylate) or a mesylate, which can then react with nucleophiles like amines or thiols on Molecule A. Alternatively, the hydroxyl group can be oxidized to an aldehyde to react with hydrazides or aminooxy groups. This protocol will focus on the tosylation method for subsequent reaction with an amine-containing molecule.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (B92270) or Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Molecule A (containing a primary amine)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC)
Protocol:
-
Activation of the Hydroxyl Group (Tosylation):
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine or TEA (1.5 equivalents).
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the solution.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture with cold 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated linker.
-
-
Conjugation of the Activated Linker to Molecule A:
-
Dissolve the tosylated linker in a suitable organic solvent like DMF or DMSO.
-
Prepare a solution of Molecule A in the reaction buffer (e.g., PBS, pH 7.4).
-
Add the solution of the activated linker to the solution of Molecule A. A 5- to 10-fold molar excess of the linker is a common starting point.
-
Incubate the reaction for 2-24 hours at room temperature or 4 °C with gentle mixing.
-
Monitor the reaction progress by an appropriate method (e.g., SDS-PAGE for proteins, LC-MS for small molecules).
-
Quench the reaction by adding the quenching solution to consume any unreacted activated linker.
-
Purify the conjugate (Linker-Molecule A) using a suitable chromatography technique such as SEC to remove excess linker and byproducts.[15][][17]
-
Stage 2: Boc Deprotection and Conjugation to Molecule B
This stage involves the removal of the Boc protecting group to expose the secondary amine, followed by the conjugation of this amine to an activated Molecule B.
Materials:
-
Purified Linker-Molecule A conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Molecule B (activated, e.g., with an NHS ester)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification system (e.g., SEC, HIC, or IEX)
Protocol:
-
Boc Deprotection:
-
Dissolve the purified Linker-Molecule A conjugate in DCM.
-
Add TFA to a final concentration of 20-50% (v/v).[9]
-
Stir the reaction at room temperature for 30 minutes to 2 hours.[9]
-
Monitor the deprotection by LC-MS.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
The deprotected conjugate can often be used directly in the next step after co-evaporation with a solvent like toluene (B28343) to remove residual TFA. Alternatively, precipitation with cold diethyl ether may be performed.[18]
-
-
Conjugation to Molecule B:
-
Dissolve the deprotected Linker-Molecule A conjugate in the coupling buffer.
-
Prepare a solution of activated Molecule B (e.g., Molecule B-NHS ester) in a compatible solvent (e.g., DMSO or DMF).
-
Add the activated Molecule B solution to the deprotected conjugate solution. A 3- to 5-fold molar excess of activated Molecule B per amine is a common starting point.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Monitor the formation of the final conjugate (Molecule A-Linker-Molecule B) by an appropriate analytical technique.
-
Quench the reaction by adding the quenching solution.
-
Purify the final conjugate using a suitable chromatography method (e.g., SEC, Hydrophobic Interaction Chromatography (HIC), or Ion Exchange Chromatography (IEX)) to remove unreacted molecules and byproducts.[15][][17]
-
Data Presentation
The following tables summarize representative reaction conditions and expected outcomes for the conjugation process.
Table 1: Representative Reaction Conditions for Hydroxyl Group Activation and Conjugation
| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Molar Excess (vs. Linker) |
| Tosylation | p-Toluenesulfonyl chloride | Anhydrous DCM | 0 to 25 | 4 - 12 | 1.2 |
| Conjugation | Tosylated Linker | DMF/PBS | 4 - 25 | 2 - 24 | 5 - 10 |
Table 2: Representative Reaction Conditions for Boc Deprotection and Amine Conjugation
| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Boc Deprotection | 20-50% TFA | DCM | 25 | 0.5 - 2 | >90 |
| Amine Conjugation | Activated Molecule B | PBS/DMF | 4 - 25 | 2 - 24 | Variable |
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow and the chemical principles involved in the conjugation process.
Caption: Experimental workflow for the two-stage conjugation.
Caption: Chemical reaction pathway for the conjugation process.
Characterization of the Final Conjugate
Thorough characterization of the final conjugate is essential to confirm its identity, purity, and integrity.
Recommended Analytical Techniques:
-
Size-Exclusion Chromatography (SEC): To determine the purity and aggregation state of the conjugate.[15][17]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For purity assessment.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the linker and its conjugation to the molecules.
-
SDS-PAGE (for protein conjugates): To visualize the increase in molecular weight after conjugation.
Caption: Workflow for the characterization of the final conjugate.
Disclaimer: These protocols provide a general guideline. The reaction conditions, including stoichiometry, temperature, and incubation times, may require optimization for specific molecules and applications. It is recommended to perform small-scale pilot reactions to determine the optimal conditions before proceeding to a larger scale.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. purepeg.com [purepeg.com]
- 13. precisepeg.com [precisepeg.com]
- 14. benchchem.com [benchchem.com]
- 15. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. benchchem.com [benchchem.com]
- 19. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc in Polypeptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc is a heterobifunctional, branched-chain polyethylene (B3416737) glycol (PEG) linker designed to serve as a versatile support for solid-phase peptide synthesis (SPPS). This advanced linker is particularly advantageous for the synthesis of complex, hydrophobic, or aggregation-prone peptides. Its unique architecture features a terminal hydroxyl group for covalent attachment to a solid support resin, and two tert-butyloxycarbonyl (Boc)-protected amine functionalities. One of these Boc-protected amines serves as the initiation point for peptide chain elongation using the robust Boc-SPPS chemistry.
The incorporation of the hydrophilic PEG spacer enhances the solvation of the growing peptide chain within the resin matrix. This improved solvation minimizes intra- and inter-chain aggregation, leading to more efficient coupling reactions, higher crude peptide purity, and ultimately, increased overall yield.[1][2] Furthermore, the presence of the PEG moiety can confer beneficial pharmacokinetic properties to the final peptide, such as increased solubility and a longer plasma half-life.[2]
These application notes provide detailed protocols for the use of this compound as a support in polypeptide synthesis, from its initial immobilization on a solid support to the final cleavage and purification of the target peptide.
Data Presentation
The following tables summarize key quantitative parameters for the successful application of this compound in polypeptide synthesis.
Table 1: Reagent Quantities for Linker Immobilization and Peptide Synthesis
| Step | Reagent | Equivalents (relative to resin functional groups) |
| Linker Immobilization | This compound | 3.0 |
| Sodium Hydride (NaH) | 3.5 | |
| Boc Deprotection | Trifluoroacetic Acid (TFA) in DCM | 50% (v/v) |
| Neutralization | Diisopropylethylamine (DIPEA) in DCM | 10% (v/v) |
| Amino Acid Coupling | Boc-protected Amino Acid | 3.0 |
| HBTU / HOBt | 3.0 | |
| DIPEA | 6.0 |
Table 2: Reaction Times and Conditions
| Process | Step | Duration | Temperature |
| Resin Preparation | Swelling in DCM | 30 - 60 min | Room Temperature |
| Linker Immobilization | Alkoxide Formation | 30 min | Room Temperature |
| Linker Coupling to Resin | 24 hours | 50°C | |
| Boc-SPPS Cycle | Boc Deprotection | 20 - 30 min | Room Temperature |
| Neutralization | 2 x 5-10 min | Room Temperature | |
| Amino Acid Coupling | 2 - 4 hours | Room Temperature | |
| Final Cleavage | HF Cleavage | 1 - 2 hours | 0°C |
| TFA "Reagent K" Cleavage | 2 - 3 hours | Room Temperature |
Table 3: Composition of Common Cleavage Cocktails
| Reagent Name | Composition | Primary Use |
| Standard TFA Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | Peptides without sensitive residues.[3] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | General purpose; protects Cys, Met, Trp, Tyr.[3] |
| Anhydrous HF | 90% HF, 10% Anisole (or other scavengers) | For Boc-SPPS on PAM or Merrifield-type resins.[1] |
TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol
Experimental Protocols
Protocol 1: Immobilization of this compound onto Merrifield Resin
This protocol describes the covalent attachment of the linker to a chloromethylated polystyrene resin (Merrifield resin) to create a custom solid support.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Argon or Nitrogen gas supply
-
Round-bottom flask and appropriate glassware
Procedure:
-
Resin Swelling: Swell the Merrifield resin (1 equivalent of -Cl groups) in anhydrous DCM for 30-60 minutes in a round-bottom flask.
-
Washing: Drain the DCM and wash the resin three times with anhydrous DMF.
-
Alkoxide Formation: In a separate flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (3 equivalents) in anhydrous DMF. Carefully add NaH (3.5 equivalents) portion-wise while stirring. Allow the reaction to proceed for 30 minutes at room temperature. The solution should become clear as the sodium alkoxide of the PEG linker forms.
-
Linker Coupling: Transfer the activated linker solution to the flask containing the swollen resin using a cannula or syringe.
-
Reaction: Stir the reaction mixture at 50°C for 24 hours under an inert atmosphere.[1]
-
Washing: Cool the resin to room temperature. Filter the resin and wash it sequentially with DMF (3x), DMF/Water (1:1 v/v) (3x), DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the functionalized resin under high vacuum to a constant weight. The resin is now ready for peptide synthesis.
Protocol 2: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the iterative steps for elongating the peptide chain on the linker-functionalized resin.
Materials:
-
Linker-functionalized resin from Protocol 1
-
Boc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM (v/v)
-
Neutralization solution: 10% Diisopropylethylamine (DIPEA) in DCM (v/v)
-
Solvents: DCM, DMF, Isopropanol (IPA)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Preparation: Swell the linker-functionalized resin in DCM for 30-60 minutes in the synthesis vessel.
-
Initial Boc Deprotection:
-
Drain the DCM.
-
Add the 50% TFA in DCM solution to the resin and agitate for 20-30 minutes to remove the Boc protecting group from the linker's amine.[1]
-
Drain the deprotection solution.
-
-
Washing:
-
Wash the resin thoroughly with DCM (3x).
-
Wash with IPA (2x) to help remove residual TFA.
-
Wash with DCM (3x).
-
-
Neutralization:
-
Add the 10% DIPEA in DCM solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the neutralization step once more.
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Boc-protected amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Optional: Monitor the coupling reaction using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x).
-
Wash with DCM (3x).
-
-
Repeat Synthesis Cycle: Repeat steps 2 through 6 for each subsequent amino acid in the desired peptide sequence.
-
Final Washing and Drying: After the final amino acid coupling and subsequent washing, perform a final Boc deprotection (Step 2) to reveal the N-terminal amine. Wash the peptide-resin with DCM (3x), IPA (2x), and DCM (3x). Dry the peptide-resin under vacuum.
Protocol 3: Peptide Cleavage from the Support and Deprotection
This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the amino acid side-chain protecting groups.
CAUTION: This procedure involves strong acids and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT)[3]
-
Cold diethyl ether (-20°C)
-
Centrifuge tubes
-
Nitrogen or vacuum desiccator
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Isolation:
-
Filter the cleavage mixture through a sintered glass funnel to separate the resin beads.
-
Collect the filtrate, which contains the dissolved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation:
-
In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate).
-
Slowly add the TFA solution containing the peptide to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification: The crude peptide can now be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Overall workflow for polypeptide synthesis using the PEG linker.
Caption: The iterative cycle for Boc solid-phase peptide synthesis (SPPS).
Caption: Decision workflow for selecting a suitable cleavage cocktail.
References
Application Notes and Protocols for Functionalizing Molecules with N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for the functionalization of molecules in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] This linker features a terminal hydroxyl group and a Boc-protected amine, allowing for a controlled, sequential conjugation of different molecular entities. The PEG spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[3][4]
The hydroxyl group can be activated for coupling to a molecule of interest, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation.[3] This orthogonal reactivity is highly valuable for the modular assembly of complex bioconjugates.
Applications
The primary applications of this compound are in the fields of targeted protein degradation and targeted drug delivery.
-
PROTACs: This linker can be used to connect a ligand that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase. The resulting PROTAC molecule facilitates the ubiquitination and subsequent degradation of the POI by the proteasome.[5][6] The PEG component of the linker can improve the solubility and cell permeability of the PROTAC.[4]
-
ADCs: In ADC development, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. The antibody directs the conjugate to a specific target, and upon internalization, the payload is released, leading to cell death. The hydrophilic PEG spacer can improve the pharmacokinetic profile of the ADC.[7]
Data Presentation
The following tables summarize key quantitative data from studies on PROTACs and ADCs with PEG linkers of varying lengths, providing context for the expected performance of conjugates utilizing this compound.
Table 1: Representative Data for PROTACs with PEG Linkers
| Target Protein | E3 Ligase | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | ~21 (PEG4) | Ramos | 1-40 | >80 | [8] |
| TBK1 | VHL | ~21 | HEK293T | 3 | 96 | [8] |
| ERα | VHL | ~16 (PEG3) | MCF-7 | 25 | >95 | [8] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Physicochemical Properties of PROTACs with PEG Linkers
| Property | Alkyl Linker | PEG Linker |
| Aqueous Solubility | Low to Moderate | Moderate to High |
| Cell Permeability | Variable | Generally Improved |
| In vivo Stability | Generally High | Can be susceptible to oxidation |
Table 3: Characterization of a Functionalized Molecule
| Analytical Technique | Expected Result |
| NMR Spectroscopy | Definitive structural confirmation of the conjugate. |
| Mass Spectrometry | Verification of the molecular weight of the final product. |
| HPLC | Assessment of purity and quantification of the final product. |
| FTIR | Confirmation of the presence of key functional groups. |
Experimental Protocols
The following protocols are illustrative and may require optimization based on the specific molecules being conjugated.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a two-step synthesis involving the coupling of a POI ligand to the hydroxyl group of the linker, followed by Boc deprotection and coupling of an E3 ligase ligand.
Step 1: Coupling of POI Ligand to the Hydroxyl Group
Objective: To form an ether or ester linkage between the POI ligand and the hydroxyl group of the linker. This example describes an esterification reaction.
Materials:
-
This compound
-
POI ligand with a carboxylic acid functionality
-
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the POI ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DCM or DMF.[8]
-
Add DMAP (0.1 eq) to the solution.
-
In a separate flask, dissolve DCC (1.5 eq) or EDC (1.5 eq) in anhydrous DCM or DMF.[8]
-
Slowly add the DCC/EDC solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct (if DCC is used).
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting POI-Linker-Boc conjugate by flash column chromatography on silica (B1680970) gel.
Step 2: Boc Deprotection
Objective: To remove the Boc protecting group to expose the primary amine for subsequent coupling to the E3 ligase ligand.
Materials:
-
POI-Linker-Boc conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the POI-Linker-Boc conjugate in DCM.[8]
-
Add TFA (e.g., 20-50% v/v in DCM) to the solution at 0 °C.[8]
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[8]
-
Remove the solvent and excess TFA under reduced pressure.[8]
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the POI-Linker-NH2 conjugate.
Step 3: Coupling of E3 Ligase Ligand
Objective: To form an amide bond between the deprotected amine of the linker and a carboxylic acid on the E3 ligase ligand.
Materials:
-
POI-Linker-NH2 conjugate
-
E3 ligase ligand with a carboxylic acid functionality
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the POI-Linker-NH2 conjugate (1.1 eq) in anhydrous DMF to the reaction mixture.[8]
-
Stir the reaction at room temperature for 4-12 hours.[8]
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).[8]
Protocol 2: Synthesis of an ADC using a Hydroxyl-PEG-Boc Linker
This protocol outlines the synthesis of a maleimide-functionalized linker-payload construct and its subsequent conjugation to a reduced antibody.
Step 1: Payload-Linker Synthesis
Objective: To activate the hydroxyl group of the linker and conjugate it to a payload.
Materials:
-
This compound (or a similar Hydroxy-PEG-Boc linker)
-
Cytotoxic payload with a carboxylic acid functional group
-
EDC and NHS (or Sulfo-NHS)
-
Anhydrous DMF
-
DMAP (catalytic amount)
Procedure:
-
Activation of the Payload: a. Dissolve the cytotoxic payload (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.[9] b. Add EDC (1.2 equivalents) to the solution.[9] c. Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester of the payload.[9] d. Monitor the formation of the active ester by LC-MS.[9]
-
Conjugation of Activated Payload to the Linker: a. In a separate flask, dissolve the Hydroxy-PEG-Boc linker (1 equivalent) and a catalytic amount of DMAP in anhydrous DCM.[9] b. Add the activated payload solution to the linker solution.[9] c. Stir the reaction at room temperature overnight.[9] d. Monitor the reaction by LC-MS. e. Purify the Payload-Linker-Boc conjugate by reverse-phase HPLC.[9]
Step 2: Boc Deprotection and Maleimide (B117702) Functionalization
Objective: To deprotect the amine and functionalize it with a maleimide group for thiol-specific conjugation.
Materials:
-
Payload-Linker-Boc conjugate
-
TFA in DCM
-
Maleimide-PEG-NHS ester
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Perform Boc deprotection as described in Protocol 1, Step 2.
-
Dissolve the deprotected Payload-Linker-NH2 in anhydrous DMF.
-
Add DIPEA (3 equivalents).
-
Add Maleimide-PEG-NHS ester (1.2 equivalents).
-
Stir at room temperature for 4-6 hours.
-
Purify the maleimide-functionalized linker-payload by reverse-phase HPLC.
Step 3: Antibody Conjugation
Objective: To conjugate the maleimide-functionalized linker-payload to a reduced antibody.
Materials:
-
Monoclonal antibody
-
TCEP (Tris(2-carboxyethyl)phosphine)
-
Conjugation buffer (e.g., PBS with EDTA)
-
Maleimide-functionalized linker-payload
-
N-acetylcysteine (to quench the reaction)
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
Antibody Reduction: a. Dissolve the antibody in conjugation buffer. b. Add a 5-10 fold molar excess of TCEP.[9] c. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[9] d. Remove excess TCEP using a desalting column equilibrated with conjugation buffer.[9]
-
Conjugation: a. Immediately after desalting, determine the concentration of the reduced antibody.[9] b. Dissolve the maleimide-activated Payload-Linker in a small amount of a co-solvent (e.g., DMSO) and then dilute with conjugation buffer.[9] c. Add the payload-linker solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the payload-linker to the antibody.[9] d. Incubate the reaction at room temperature for 1-4 hours with gentle mixing.[9]
-
Quenching and Purification: a. Quench the reaction by adding an excess of N-acetylcysteine.[10] b. Purify the resulting ADC from unreacted linker-payload and other impurities using size-exclusion chromatography (SEC).[10]
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis.
Caption: Experimental workflow for ADC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Note: Comprehensive Characterization of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc Conjugates
Introduction
N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc is a heterobifunctional polyethylene (B3416737) glycol (PEG) based linker, often utilized in the synthesis of complex bioconjugates such as Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure, featuring a terminal hydroxyl group and two Boc-protected amine functionalities on a flexible PEG backbone, allows for controlled, sequential conjugation strategies. The PEG chains enhance solubility and improve pharmacokinetic properties, while the Boc groups provide stable protection of the amine, which can be selectively removed under acidic conditions.[3][4]
Given its critical role in the construction of therapeutic molecules, comprehensive analytical characterization is essential to confirm its identity, purity, and structural integrity. This document provides detailed protocols for the primary analytical techniques required for the characterization of this specific linker: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
A multi-faceted analytical approach is necessary to ensure the quality and reliability of the conjugate for its use in research and drug development.[5] The general workflow for characterization involves confirming the molecular weight, elucidating the chemical structure, and assessing purity.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Application Note: Mass spectrometry is an indispensable tool for confirming the identity of the this compound conjugate by providing an accurate measurement of its molecular weight.[6] Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar and thermally labile molecules like PEGs.[5] The analysis, typically coupled with liquid chromatography (LC-MS), verifies that the correct molecule was synthesized and provides an initial assessment of sample purity by detecting synthesis-related impurities.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve the conjugate in a suitable solvent, such as acetonitrile (B52724) or a mixture of water and acetonitrile, to a final concentration of approximately 0.1 mg/mL.
-
Chromatographic Separation (LC):
-
System: An HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection (MS):
-
System: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap.[5]
-
Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode.
-
Mass Range: Scan from m/z 100 to 1500.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ions corresponding to the target compound, typically as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
-
Data Presentation: Expected Molecular Ions
The theoretical molecular weight of this compound (C₃₄H₆₅NO₁₂) is approximately 679.45 g/mol (monoisotopic). The table below lists the expected m/z values for common adducts.
| Ion Species | Theoretical m/z |
| [M+H]⁺ | 680.458 |
| [M+Na]⁺ | 702.440 |
| [M+K]⁺ | 718.414 |
| [M+NH₄]⁺ | 697.484 |
NMR Spectroscopy for Structural Elucidation
Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural confirmation of the conjugate.[6] ¹H NMR provides detailed information about the chemical environment of protons, allowing for verification of all key structural components: the PEG backbone, the two tert-butyloxycarbonyl (Boc) protecting groups, and the terminal hydroxyl group.[7] ¹³C NMR complements this by providing information on the carbon skeleton.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).[6]
-
Instrumentation:
-
System: A high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).[7]
-
Temperature: 25 °C.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled experiment.
-
Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to confirm the relative proton counts for each functional group. Assign peaks based on their chemical shifts and multiplicities.
Data Presentation: Representative ¹H NMR Chemical Shifts
| Protons | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
| 18H | 2 x -C(CH ₃)₃ | ~1.45 | Singlet |
| ~28H | -O-CH ₂-CH ₂-O- | 3.50 - 3.75 | Multiplet |
| 2H | -CH ₂-OH | ~3.80 | Triplet |
| 1H | -CH₂-OH | Variable (depends on solvent/conc.) | Broad Singlet |
HPLC for Purity Assessment
Application Note: High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the this compound conjugate and quantifying any synthesis-related impurities.[5] A reversed-phase (RP-HPLC) method is most common, separating compounds based on their hydrophobicity.[8] Since the PEG backbone lacks a strong UV chromophore, detection can be challenging.[9][10] While detection at low UV wavelengths (~214 nm) is possible, more universal detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) provide a more uniform response for the compound and its potential impurities.[9][11]
Experimental Protocol: RP-HPLC
-
Sample Preparation: Prepare a stock solution of the conjugate at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Dilute as necessary to fall within the detector's linear range.
-
Instrumentation:
-
System: An HPLC or UPLC system.
-
Detector: UV (214 nm), CAD, or ELSD.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[5]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[5]
-
Gradient: 20% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main product peak as a percentage of the total peak area.
Data Presentation: Representative Purity Analysis
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 5.8 | 1.2 | Impurity |
| 2 | 12.5 | 97.5 | This compound |
| 3 | 14.1 | 1.3 | Impurity |
| Total | 100.0 |
Summary and Conclusion
The comprehensive characterization of this compound requires an orthogonal approach using multiple analytical techniques. Mass spectrometry confirms the molecular weight, NMR spectroscopy provides definitive structural elucidation, and HPLC assesses the purity.[12] Together, these methods ensure the identity, quality, and consistency of the conjugate, which is critical for its successful application in drug development and bioconjugation.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Improving N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc solubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc in aqueous solutions.
Understanding the Compound's Properties
This compound is a branched, heterobifunctional PEG derivative. Its structure contains both hydrophilic and hydrophobic moieties, making its solubility behavior complex.
-
Hydrophilic Components: The polyethylene (B3416737) glycol (PEG) chains (PEG3 and PEG4) are known to enhance solubility in aqueous solutions and polar organic solvents.[1][2][3][4]
-
Hydrophobic Component: The tert-butyloxycarbonyl (Boc) protecting group is bulky and nonpolar, which increases solubility in organic solvents but can limit aqueous solubility.[5][6]
This amphiphilic nature means that its solubility is highly dependent on the solvent system, pH, temperature, and concentration.[7]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility profile of this compound?
A1: While specific quantitative data is not widely published, based on its structural components, the compound is expected to be a moderately polar molecule. It is predicted to be more soluble in polar aprotic organic solvents and may have limited solubility in purely aqueous solutions. The PEG chains contribute to water solubility, but the hydrophobic Boc group can counteract this effect.[5]
Q2: Which solvents should I try first to dissolve my compound?
A2: It is recommended to start with a small amount of your compound and test solubility in the following order:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF).[5][6]
-
Chlorinated Solvents: Dichloromethane (DCM).[8]
-
Alcohols: Methanol or Ethanol.[8]
For aqueous applications, it is often best to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then slowly dilute it with the aqueous buffer.[6]
Q3: My compound precipitated out of the aqueous buffer after I added it from a stock solution. What happened?
A3: This is a common issue when a compound has limited aqueous solubility. Precipitation can occur for several reasons:
-
Concentration Limit Exceeded: The final concentration in the aqueous buffer is above its solubility limit.
-
"Anti-solvent" Effect: The aqueous buffer acts as an "anti-solvent" for a compound dissolved in a more favorable organic solvent, causing it to crash out.
-
Temperature Change: If the stock solution was warm, cooling upon addition to the buffer can decrease solubility.[6][9]
-
pH Effects: The pH of the buffer may not be optimal for the compound's solubility.[10]
Q4: Can I use heat to dissolve my compound?
A4: Gentle warming and sonication can be effective methods to aid dissolution.[9][10] However, this should be done with caution. Excessive heat can potentially lead to the degradation of the compound. It is advisable to test this on a small scale first and to not exceed 40°C.[9]
Q5: Could the Boc protecting group be causing the low aqueous solubility?
A5: Yes, the bulky and hydrophobic Boc group is a likely contributor to low solubility in aqueous solutions.[5] For some applications, if the Boc group is not required for a subsequent reaction step, its removal under acidic conditions would yield a more water-soluble amine.[10]
Troubleshooting Guide
This guide addresses specific issues you might encounter when trying to dissolve this compound in aqueous solutions.
| Issue | Possible Causes | Solutions |
| Compound will not dissolve in aqueous buffer. | High hydrophobicity due to the Boc group.[5] Strong intermolecular forces in the solid state. | 1. Use a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, DMF) and add it dropwise to the aqueous buffer while vortexing.[6] 2. pH Adjustment: Systematically screen a range of pH values for your buffer to find the optimal pH for solubility.[11] 3. Use of Excipients: Consider adding solubilizing excipients like surfactants (e.g., Tween 20, Tween 80 at low concentrations) or sugars (e.g., sucrose) to the aqueous solution.[11] |
| Compound precipitates after adding stock solution to buffer. | The final concentration is above the solubility limit. The organic co-solvent concentration is too low in the final mixture.[5] | 1. Increase Co-solvent Percentage: Increase the proportion of the organic co-solvent in the final aqueous solution. Be mindful of the tolerance of your downstream application to the organic solvent. 2. Lower the Concentration: Prepare a more dilute final solution. 3. Filter the Solution: If a small amount of precipitate is acceptable, the solution can be filtered through a 0.22 µm syringe filter to remove insoluble particulates.[5] |
| Solution is cloudy or forms a suspension. | Incomplete dissolution or aggregation of the compound.[10] | 1. Sonication: Place the solution in a sonicator bath for 5-10 minutes to break up aggregates.[9] 2. Gentle Heating: Warm the solution gently (not exceeding 40°C) while stirring.[9] 3. Optimize Formulation: Experiment with different buffers or add anti-aggregation agents like arginine or glycine.[11] |
Qualitative Solubility Data Summary
The following table summarizes the predicted qualitative solubility of this compound in common solvents based on the properties of its functional groups.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water / Aqueous Buffers | Polar Protic | Sparingly Soluble to Insoluble | The PEG chains promote solubility, but the hydrophobic Boc group limits it.[12][5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong polar aprotic solvent capable of solvating a wide range of compounds.[5][6] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, it is effective for many PEGylated and Boc-protected molecules.[5][6] |
| Methanol / Ethanol | Polar Protic | Soluble | PEGs are generally soluble in alcohols.[8] |
| Dichloromethane (DCM) | Chlorinated | Soluble | Often used for reactions involving Boc-protected compounds.[8] |
| Hexanes / Diethyl Ether | Nonpolar / Slightly Polar | Insoluble / Sparingly Soluble | The polar PEG chains will limit solubility in nonpolar solvents.[8] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
Objective: To qualitatively determine the best solvent for this compound.
Methodology:
-
Aliquot a small, consistent amount (e.g., 1 mg) of the compound into several vials.
-
To each vial, add a different solvent (e.g., Water, PBS, DMSO, DMF, Methanol, DCM) in small, incremental volumes (e.g., 100 µL).
-
After each addition, vortex the vial for 30 seconds.
-
Observe for complete dissolution. If not dissolved, continue adding solvent up to a final volume of 1 mL.
-
Record the approximate concentration at which the compound fully dissolves for each solvent.
Protocol 2: Preparation of an Aqueous Solution Using a Co-solvent
Objective: To prepare a clear aqueous solution of this compound for experimental use.
Methodology:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal volume of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO). Ensure it is fully dissolved. This is your stock solution.
-
While vigorously stirring or vortexing your target aqueous buffer, add the stock solution dropwise.
-
Monitor the solution for any signs of precipitation or cloudiness.
-
If precipitation occurs, you may need to either increase the final percentage of the organic co-solvent or decrease the final concentration of the compound.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Workflow for preparing an aqueous solution using a co-solvent.
References
- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 2. nhsjs.com [nhsjs.com]
- 3. N-Boc-PEG3-alcohol, 139115-92-7 | BroadPharm [broadpharm.com]
- 4. Boc-NH-PEG4-OH, 106984-09-2 - Huateng Pharma [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. N-(Hydroxy-peg3)-n-boc-peg4-t-butyl ester | Biopharma PEG [biochempeg.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the tert-butyloxycarbonyl (Boc) deprotection of polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete Boc deprotection of my PEG linker?
Incomplete deprotection of the Boc group is a frequent challenge and can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction. If the acid concentration is too low or its strength is inadequate, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent, and its concentration may require optimization.[1][2][3]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction times or low temperatures may not be sufficient for the complete removal of the Boc group, particularly with sterically hindered substrates.[1][3][4][5]
-
Steric Hindrance: The bulky nature of the PEG chain, especially for high molecular weight PEGs, can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[1][2][3][5][6]
-
Solvent and Solubility Issues: The chosen solvent must fully dissolve both the PEG-linker conjugate and the acid. Dichloromethane (DCM) is commonly used, but its effectiveness can be dependent on the specific substrate.[1][3][5] Poor solubility can lead to a heterogeneous reaction mixture and incomplete deprotection.[7]
-
Moisture Contamination: Water in the reaction mixture can reduce the effective concentration of the acid, leading to a slower and potentially incomplete reaction.[4][5][7]
-
Reagent Quality: Degradation of the acidic reagent, such as the hygroscopic TFA, can reduce its efficacy. It is crucial to use fresh, high-quality reagents.[2][7]
Q2: How can I effectively monitor the progress of my Boc deprotection reaction?
Regular monitoring is crucial to determine the optimal reaction time and ensure complete deprotection. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively monitor the reaction. The deprotected amine is more polar than the Boc-protected starting material and will therefore have a lower Rf value.[1][2][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more accurate and quantitative assessment of the reaction progress. It allows for the identification and quantification of the starting material, the desired product, and any side products.[1][2]
-
¹H NMR Spectroscopy: The progress of the deprotection can be followed by monitoring the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group, which appears at approximately 1.4 ppm in the ¹H NMR spectrum.[1][5][8][9]
Q3: I'm observing unexpected side products after the deprotection step. What could be the cause?
The formation of side products is often linked to the reactive tert-butyl cation generated during the cleavage of the Boc group.[10]
-
Alkylation of Nucleophilic Groups: The electrophilic tert-butyl cation can alkylate any nucleophilic functional groups present in your molecule or scavengers.[7][10]
-
Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive protecting groups (e.g., tert-butyl esters), they may be partially or fully cleaved under the Boc deprotection conditions.[7]
To mitigate these side reactions, the addition of a scavenger, such as triisopropylsilane (B1312306) (TIS), is recommended.[3][8][11][12]
Troubleshooting Guide
If you are experiencing incomplete deprotection, consider the following troubleshooting steps, summarized in the workflow below.
Caption: A stepwise workflow for troubleshooting incomplete Boc deprotection.
Quantitative Data Summary
The following tables summarize common reaction conditions for Boc deprotection of PEG linkers. These can serve as a starting point for optimizing your specific reaction.
Table 1: Common Acidic Conditions for Boc Deprotection
| Acidic Reagent | Concentration | Solvent | Temperature (°C) | Time | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temp | 30 - 120 min | [11] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane (B91453) | Room Temp | 0.5 - 2 hours | [8] |
Table 2: Troubleshooting Parameter Adjustments
| Parameter | Standard Condition | Troubled Reaction Adjustment |
| TFA Concentration | 20% in DCM | Increase to 50% in DCM |
| Reaction Time | 1-2 hours | Extend and monitor every 30-60 minutes |
| Temperature | Room Temperature | Increase to 30-40°C with careful monitoring |
| Acid System | TFA in DCM | Switch to 4M HCl in 1,4-Dioxane |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection using TFA in DCM
This protocol describes a general method for the removal of a Boc protecting group from a PEGylated amine in solution.
Caption: Experimental workflow for Boc deprotection of PEG linkers using TFA.
Materials:
-
Boc-protected PEG linker
-
Anhydrous Dichloromethane (DCM)[6]
-
Trifluoroacetic Acid (TFA)[6]
-
Triisopropylsilane (TIS) (optional scavenger)[11]
-
Toluene (for removal of residual TFA)[6]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)[6]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[1][7]
-
Cooling: Cool the solution to 0°C using an ice bath.[1][5][6][8]
-
Acid Addition: Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1][5][8] If the substrate is sensitive to side reactions, add a scavenger such as TIS (2.5-5% v/v).[1][11]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][5][8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][5][8][12]
-
Work-up:
-
To obtain the TFA salt: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (repeat 3 times).[1][5][8][11] The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
To obtain the free amine: Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[1] Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[1]
-
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
This protocol provides an alternative to TFA for Boc deprotection and can be more effective for stubborn substrates.[1][7]
Materials:
-
Boc-protected PEGylated amine
-
4M HCl in 1,4-Dioxane[6]
-
Anhydrous 1,4-Dioxane[6]
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected PEGylated amine in a minimal amount of anhydrous 1,4-dioxane.[6][13]
-
Acid Addition: Add the 4M HCl in 1,4-dioxane solution to the reaction mixture.[6][7][13]
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[7][13]
-
Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure to obtain the hydrochloride salt of the deprotected amine.[6][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc
Welcome to the technical support center for the synthesis and optimization of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Key parameters to optimize include reaction temperature, reaction time, stoichiometry of reactants, and the choice of solvent and base. For Boc protection, reactions are often carried out at room temperature.[1] PEGylation reactions, however, may require heating to proceed at a reasonable rate. Monitoring the reaction progress by techniques like TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of side products.
Q3: What are common side reactions to be aware of?
A3: Common side reactions in PEGylation include the formation of multi-PEGylated species and positional isomers.[2] In the context of this specific molecule, potential side products could arise from the reaction of the hydroxyl group or the formation of di-PEGylated byproducts if the starting materials are not monofunctional. Intermolecular cross-linking can also occur if bifunctional PEG reagents are present as impurities.[3]
Q4: How can I purify the final product, this compound?
A4: The purification of PEG derivatives can be challenging due to their often oily or waxy nature and solubility in a wide range of solvents.[4] Common purification techniques include:
-
Precipitation: This method relies on the differential solubility of PEG derivatives in various solvents. For example, many PEG derivatives are soluble in polar organic solvents like methanol (B129727) and ethanol (B145695) but insoluble in non-polar solvents like diethyl ether and hexane.[5]
-
Column Chromatography: Silica (B1680970) gel chromatography is a standard method, often using a gradient of a polar solvent (like methanol) in a less polar solvent (like dichloromethane) to elute the product.[6] Polystyrene-divinylbenzene beads can also be used as a chromatographic packing material with ethanol/water as eluents for preparative purification.[7]
-
Complexation: A newer strategy involves the complexation of PEG-containing molecules with magnesium chloride to form solid complexes, which facilitates handling and purification.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction. | Increase reaction time and/or temperature. Monitor reaction progress using TLC or LC-MS to determine the optimal duration.[2] |
| Suboptimal stoichiometry of reactants. | Systematically vary the molar ratio of the PEG reagents to find the optimal balance that favors the desired product formation. | |
| Inactive reagents. | Use fresh, high-quality reagents. Ensure that any activating agents for the PEG chains are not hydrolyzed. | |
| Presence of competing nucleophiles in the buffer. | Use non-amine-containing buffers like phosphate-buffered saline (PBS) or HEPES if the reaction involves amine-reactive species.[2] | |
| Presence of Multiple Products (Polydispersity) | Use of bifunctional PEG reagents as starting materials or impurities. | Ensure the use of monofunctional PEG starting materials to avoid cross-linking.[3] |
| High molar ratio of one PEG reagent to another. | Carefully control the stoichiometry to favor the formation of the desired mono-substituted product.[2] | |
| Side reactions due to reactive functional groups. | Protect reactive functional groups that are not intended to participate in the reaction. For example, the use of a Boc protecting group for the amine is crucial.[9] | |
| Difficulty in Product Purification | Oily or waxy nature of the product. | Attempt precipitation from a non-polar solvent like diethyl ether or hexane.[5] Consider complexation with MgCl2 to solidify the product.[8] |
| Co-elution of starting materials and product during chromatography. | Optimize the solvent gradient for column chromatography to improve separation. Consider using a different stationary phase, such as polystyrene-divinylbenzene beads.[7] | |
| Product instability during purification. | Perform purification steps at lower temperatures if there is evidence of product degradation. |
Experimental Protocols
While a specific protocol for this compound is not published, a general procedure for the N-Boc protection of an amino-PEG alcohol is provided below as a foundational step.
Protocol: N-tert-Butoxycarbonylation (Boc Protection) of an Amino-PEG Alcohol
This protocol is adapted from general methods for the N-Boc protection of amines.[1][9]
Materials:
-
Amino-PEG-alcohol (e.g., H2N-PEG4-OH)
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)2O)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Polyethylene (B3416737) glycol (PEG-400) as a green solvent medium[1])
-
Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), if starting with an amine salt)
Procedure:
-
Dissolve the amino-PEG-alcohol (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
If the starting amine is a salt (e.g., hydrochloride), add the base (1.1-1.5 equivalents).
-
Add di-tert-butyl dicarbonate ((Boc)2O) (1.1-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Upon completion, if using a standard organic solvent, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. How are PEG derivatives purified? - Blog [shochem.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Navigating Steric Hindrance with Branched PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance when using branched polyethylene (B3416737) glycol (PEG) linkers in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of branched PEG linkers?
A: Steric hindrance refers to the spatial obstruction that occurs when the bulky, three-dimensional structure of a branched PEG linker physically impedes a desired chemical reaction.[1] Unlike linear PEGs, branched PEGs have multiple PEG arms extending from a central core, resulting in a larger hydrodynamic radius.[2][3] This increased bulk can block the reactive groups on the PEG linker from accessing their target sites on a biomolecule, or it can shield the active site of a protein, leading to reduced biological activity after conjugation.[2][4]
Q2: What are the signs that steric hindrance is negatively impacting my experiment?
A: Common indicators of steric hindrance issues include:
-
Low Conjugation Yield: The final amount of your desired PEGylated product is significantly lower than expected.[1]
-
Incomplete Reactions: A substantial portion of the starting biomolecule remains unconjugated, even with an excess of the branched PEG linker.[1]
-
Loss of Biological Activity: The conjugated protein or molecule shows reduced or no biological function, suggesting the PEG linker is obstructing the active or binding site.[4][5]
-
Formation of a Heterogeneous Product Mixture: The reaction may yield a mix of unreacted protein, and various mono- and multi-PEGylated species, making purification challenging.[2]
Q3: How do branched PEG linkers (e.g., Y-shaped, dendritic) differ from linear PEG linkers regarding steric hindrance?
A: Linear PEG linkers are single, straight chains that generally present minimal steric hindrance.[2] Branched PEGs, with their multiple arms, create a more significant shielding effect.[2] While this can be advantageous for increasing a drug's circulation time and reducing immunogenicity, their bulkier nature is more likely to cause steric hindrance compared to linear PEGs of the same molecular weight.[2][6] Dendritic PEGs, a more complex form of branched linkers, have an even higher density of PEG chains, which can further enhance stability but also increase the potential for steric challenges.[7]
Q4: Can optimizing reaction conditions help overcome steric hindrance?
A: Yes, optimizing reaction conditions is a crucial strategy. Key parameters to adjust include:
-
pH: Adjusting the pH can optimize the reactivity of the target functional groups. For example, NHS-amine reactions are most efficient at a pH of 7.5-8.5.[3]
-
Molar Ratio: Increasing the molar excess of the PEG linker can help drive the reaction forward. However, an excessive amount can complicate the purification process.[8][9]
-
Temperature and Time: Modifying the reaction temperature and duration can also improve yields, but these conditions must be balanced to avoid protein degradation.[10]
Q5: How can "click chemistry" be used to mitigate steric hindrance?
A: Click chemistry, such as copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), offers a highly efficient and specific conjugation method that can be successful even in sterically crowded environments where other reactions may fail.[2] This is due to the high reactivity and specificity of the azide (B81097) and alkyne groups, which can react efficiently under mild, biocompatible conditions.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during bioconjugation experiments that may be related to steric hindrance.
| Problem | Potential Cause | Recommended Solution |
| Low or No PEGylation Yield | Inaccessible Reactive Site: The target functional group on the biomolecule is buried or shielded. | 1. Use a Longer PEG Linker: A longer linker arm can extend the reactive group, allowing it to access sterically hindered sites. 2. Optimize Linker Architecture: Consider a different branched structure or a linear PEG to reduce bulk. 3. Site-Specific Conjugation: Introduce a reactive handle at a more accessible site through site-directed mutagenesis.[11] |
| Steric Clash Between Conjugation Partners: The bulky nature of both the branched PEG and the biomolecule prevents their reactive groups from coming into proximity. | 1. Optimize PEG Linker Length: Experiment with a range of linker lengths to find the optimal distance for efficient conjugation.[11] 2. Use Smaller Labeling Reagents: If possible, select smaller, less bulky tags or labels.[11] | |
| Incorrect Reaction Conditions: The pH, temperature, or buffer composition is not optimal for the conjugation chemistry. | 1. Verify pH: Ensure the reaction buffer pH is optimal for your specific chemistry (e.g., pH 7.5-8.5 for NHS esters, pH 6.5-7.5 for maleimides).[11] 2. Check Reagent Stability: Use fresh reagents, as some, like NHS esters, are moisture-sensitive.[8] | |
| Loss of Biological Activity Post-Conjugation | PEGylation at or Near the Active Site: The branched PEG is physically blocking the functional site of the biomolecule. | 1. Protect the Active Site: Use a reversible inhibitor during the conjugation reaction to shield the active site from PEGylation.[11] 2. Employ Site-Specific Conjugation: Target a conjugation site distant from the active region.[11] 3. Use a Cleavable Linker: This allows the active molecule to be released at the target site.[3] |
| Conformational Changes: The attachment of the bulky PEG linker has altered the three-dimensional structure of the protein, rendering it inactive. | 1. Use a Smaller PEG Linker: A smaller or less branched PEG may minimize disruption to the protein's tertiary structure.[3] 2. Characterize Structural Changes: Use techniques like circular dichroism (CD) spectroscopy to assess any changes to the protein's secondary and tertiary structure.[3][4] | |
| Heterogeneous Product Mixture | Multiple Reactive Sites: The PEG linker is attaching to various accessible sites on the biomolecule, creating a mixture of products. | 1. Reduce Molar Ratio: Systematically decrease the molar ratio of the PEG reagent to the protein to favor mono-PEGylation.[8] 2. Control Reaction Time: Shorter incubation times can limit the extent of PEGylation. 3. Purification: Use chromatography techniques like size-exclusion (SEC) or ion-exchange (IEX) to separate the different PEGylated species.[2] |
Quantitative Data Summary
The choice of PEG linker architecture and length has a quantifiable impact on the resulting conjugate. The table below summarizes key data illustrating these effects.
| Parameter | Linear PEG | Branched PEG | Outcome | Reference |
| Hydrodynamic Radius | Smaller | Larger | For the same molecular weight, a branched PEG imparts a larger hydrodynamic radius, which can increase steric hindrance. | [3] |
| In Vitro Potency (IC50) | Lower IC50 (Higher Potency) | Higher IC50 (Lower Potency) | Antibody-drug conjugates (ADCs) with branched linkers may show lower potency, potentially due to steric hindrance affecting antigen binding or payload release. | [3] |
| Enzyme Activity | 2.5% Residual Activity | 32% Residual Activity | When conjugating uricase, a branched PEG preserved significantly more enzyme activity than a linear PEG of the same mass, likely because its bulky structure hindered its approach to the active site cleft. | [12] |
Experimental Protocols
Protocol 1: General Procedure for Amine PEGylation using an NHS-Ester Branched PEG Reagent
This protocol outlines a general method for conjugating an amine-reactive N-hydroxysuccinimide (NHS) ester of a branched PEG to a protein.
-
Materials:
-
Procedure:
-
Protein Preparation: Dissolve the protein to be PEGylated in the amine-free reaction buffer. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into a suitable buffer.
-
PEG Reagent Preparation: Immediately before use, dissolve the branched PEG-NHS ester in a small amount of anhydrous DMSO or DMF, and then dilute to the desired concentration with the reaction buffer.[8] Do not prepare stock solutions for long-term storage as the NHS-ester moiety is sensitive to moisture.[10]
-
PEGylation Reaction: Add the calculated amount of the PEG-NHS ester solution to the protein solution. A starting molar ratio of 10:1 to 20:1 (PEG to protein) is common, but this should be optimized.[8]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for 1-2 hours with gentle stirring.[8]
-
Reaction Quenching: Stop the reaction by adding the quenching solution to consume any unreacted PEG-NHS ester.[10]
-
Purification: Purify the conjugate using size-exclusion chromatography (SEC) to remove unreacted PEG, quenched reagents, and any protein aggregates.[2]
-
Characterization: Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight and SEC to assess purity and aggregation. Mass spectrometry can be used to confirm the degree of PEGylation.[2]
-
Protocol 2: General Procedure for Thiol-Reactive PEGylation using a Maleimide-Branched PEG Reagent
This protocol describes the conjugation of a branched PEG-Maleimide to a protein's free cysteine residues.
-
Materials:
-
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5.[2] If necessary, reduce disulfide bonds with a reducing agent and ensure its complete removal before proceeding.
-
PEG Reagent Preparation: Immediately before use, dissolve the branched PEG-Maleimide in the reaction buffer.[11]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-Maleimide to the protein solution.[11]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.[11]
-
Quenching (Optional): To quench any unreacted maleimide (B117702) groups, add a final concentration of 10-20 mM cysteine or 2-mercaptoethanol (B42355) and incubate for 15 minutes.[11]
-
Purification: Purify the conjugate using SEC to remove unreacted PEG and quenching reagents.[11]
-
Characterization: Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.[2]
-
Visualizations
Caption: Troubleshooting workflow for low bioconjugation yield.
Caption: Comparison of steric hindrance from linear and branched PEGs.
Caption: A general experimental workflow for protein PEGylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dendritic PEG outer shells enhance serum stability of polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. creativepegworks.com [creativepegworks.com]
N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc stability and storage issues
Welcome to the technical support center for N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and troubleshooting of this versatile PEG linker.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it at -5°C in a dry and dark environment.[1][2][3][4] For extended storage periods, a temperature of -20°C is advisable.[5] Proper storage is crucial to prevent degradation from moisture and light.[5]
Q2: What are the primary stability concerns for this molecule?
A2: The main stability concerns for this compound are the acid lability of the Boc protecting group and the potential for degradation of the PEG chains. The Boc group is readily cleaved under acidic conditions.[6][7] The PEG chains, while generally stable, can undergo slow degradation through hydrolysis or oxidation.[8][9]
Q3: How stable is the Boc protecting group on this linker?
A3: The tert-butoxycarbonyl (Boc) protecting group is known to be stable under neutral and basic conditions but is sensitive to acid.[6][10] Exposure to acidic environments will lead to the cleavage of the Boc group, exposing the free amine.[6][11]
Q4: Are the PEG chains in this linker susceptible to degradation?
A4: Polyethylene glycol (PEG) chains are generally considered biocompatible and stable.[12] However, they can be susceptible to chemical and biological degradation over time. The primary degradation pathways for PEG chains are hydrolysis, which can be catalyzed by Lewis acids, and oxidation by reactive oxygen species.[8] The length of the PEG chain can also influence its stability.[9]
Q5: Can I expect any issues during PEGylation reactions with this linker?
A5: Common challenges in PEGylation reactions include low yield, protein aggregation, and difficulties in purification.[13][14][15] Low yield can be caused by suboptimal reaction conditions (e.g., pH, temperature, molar ratio), or inactive reagents.[13][16] Protein aggregation can occur at high concentrations or in suboptimal buffer conditions.[14][16]
Troubleshooting Guides
Issue 1: Low Yield in PEGylation Reaction
If you are experiencing a lower than expected yield in your PEGylation reaction, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction pH | Ensure the pH of your reaction buffer is optimal for the specific conjugation chemistry. For example, NHS-ester reactions with primary amines are typically more efficient at a pH of 7.0-8.5.[13] |
| Incorrect Molar Ratio | An insufficient amount of the PEG reagent can lead to incomplete PEGylation.[14] It is recommended to perform small-scale optimization experiments with varying PEG-to-protein molar ratios (e.g., 5- to 50-fold excess) to find the ideal condition.[13] |
| Inactive PEG Reagent | PEG reagents can degrade if not stored or handled properly. Use fresh or properly stored this compound and avoid repeated freeze-thaw cycles.[13] |
| Interfering Buffer Components | Buffers containing primary amines (e.g., Tris) can compete with the target molecule in NHS-ester reactions. Phosphate-buffered saline (PBS) is often a suitable starting point.[13] |
| Short Reaction Time | The PEGylation reaction may not have reached completion. Increase the reaction time and monitor the progress using techniques like SDS-PAGE or HPLC.[14] |
Issue 2: Unexpected Cleavage of the Boc Protecting Group
If you observe premature or unintended removal of the Boc group, investigate the following possibilities.
| Potential Cause | Recommended Solution |
| Acidic Conditions | The Boc group is labile in acidic environments.[6][7] Ensure that all buffers and solvents used in your reaction and purification steps are not acidic, unless deprotection is intended. |
| Harsh Deprotection Methods | If performing a selective deprotection, ensure the conditions are mild enough to not affect other sensitive functional groups. Strong acids like trifluoroacetic acid will readily cleave the Boc group.[7][11] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound and Similar Compounds
| Parameter | Short-Term Storage | Long-Term Storage |
| Temperature | -5°C[1][2][3][4] | -20°C[5] |
| Atmosphere | Dry Environment[1][5] | Dry Environment[5] |
| Light | Protect from light[1][5] | Protect from light[5] |
| Container | Tightly sealed vial[5] | Tightly sealed vial[5] |
Table 2: Stability Profile of Boc and PEG Moieties
| Moiety | Stable Conditions | Labile Conditions |
| Boc Protecting Group | Neutral and basic pH, most nucleophiles.[6][17] | Acidic conditions (e.g., trifluoroacetic acid, HCl).[6][7][11] |
| PEG Chains | Generally stable under physiological conditions. | Susceptible to slow hydrolysis (can be catalyzed by Lewis acids) and oxidation by reactive oxygen species.[8] |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability
This protocol assesses the stability of this compound at different pH values.
Objective: To measure the rate of degradation (hydrolysis of PEG chains or cleavage of the Boc group) under controlled pH and temperature.
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 5.0, pH 7.4, pH 9.0)
-
37°C incubator
-
HPLC system with a suitable column (e.g., C18)
-
Mass Spectrometer (MS)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
In separate vials, dilute the stock solution into the different pH buffers to a final concentration of 1 mg/mL.
-
Incubate all samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quench any reaction by adding a suitable quenching agent if necessary.
-
Analyze the samples by HPLC-MS to quantify the amount of intact this compound and identify any degradation products.
-
Plot the percentage of the intact compound against time for each pH condition to determine the degradation rate.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the hydrolytic stability of the PEG linker.
References
- 1. N-(Hydroxy-peg3)-n-boc-peg4-t-butyl ester | Biopharma PEG [biochempeg.com]
- 2. Boc-NH-PEG3-OH | CAS:139115-92-7 | Biopharma PEG [biochempeg.com]
- 3. Boc-NH-PEG4-OH, 106984-09-2 - Huateng Pharma [biochempeg.com]
- 4. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc. This branched, heterobifunctional PEG linker is commonly utilized in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), and this guide addresses potential side product formation and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a branched, polyethylene (B3416737) glycol (PEG)-based heterobifunctional linker. Its structure features a central nitrogen atom linked to a hydroxyl-terminated PEG3 chain and two Boc-protected amine-terminated PEG4 chains. This architecture allows for the sequential and controlled conjugation of different molecular entities, making it a valuable tool in drug development, particularly for the synthesis of PROTACs where it can connect a target protein-binding ligand to an E3 ligase-recruiting ligand.[1] The PEG spacers enhance the solubility and pharmacokinetic properties of the resulting conjugates.
Q2: What are the most common stages for side product formation when using this linker?
Side reactions are typically associated with two main stages of its use:
-
Functionalization/Coupling Reactions: This involves reactions at the terminal hydroxyl group or reactions following the deprotection of the Boc groups.
-
Boc-Deprotection: This is the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting groups to expose the primary amines for subsequent conjugation.[2]
Q3: How does the branched structure of this linker affect reactions?
The branched structure, with three PEG chains originating from a central nitrogen, can lead to significant steric hindrance. This can slow down reaction rates at the functional groups and may require more stringent reaction conditions (e.g., longer reaction times, higher temperatures, or stronger reagents) to achieve complete conversion.[3] The bulky nature of the multiple PEG chains can impede the approach of reagents to the reactive sites.
Q4: Can the PEG backbone itself degrade during reactions?
While generally stable, the polyethylene glycol backbone can be susceptible to oxidative degradation, especially in the presence of dissolved oxygen when heated or exposed to light. This can lead to chain cleavage and the formation of aldehyde and carboxylic acid impurities.[4] It is advisable to perform reactions under an inert atmosphere (e.g., argon or nitrogen) when possible, especially when heating.
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
Symptom: Your analytical data (e.g., HPLC, LC-MS) shows a mixture of fully deprotected, partially deprotected (one Boc group remaining), and fully protected starting material.
dot graph TD; A[Start: Incomplete Boc Deprotection] --> B{Observe Mixture of Products}; B --> C{Check Acid Strength/Concentration}; C --> D{Increase TFA Concentration (e.g., 20% to 50%) or switch to 4M HCl in Dioxane}; B --> E{Review Reaction Time/Temperature}; E --> F[Extend Reaction Time and Monitor]; E --> G[Gently Heat (e.g., to 40°C), Monitor for Degradation]; B --> H{Consider Steric Hindrance}; H --> I[Longer Reaction Times or Higher Acid Concentration May Be Needed]; B --> J{Check Solubility}; J --> K[Ensure Full Dissolution in Reaction Solvent]; subgraph Legend direction LR subgraph "Node Types" direction LR L[Process] M{Decision} end subgraph "Arrow Colors" direction LR N[Primary Path] end end
end Troubleshooting Incomplete Boc Deprotection.
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The cleavage of the Boc group is acid-catalyzed. A low concentration or weak acid may not be sufficient for complete removal, especially with two Boc groups present. Solution: Increase the concentration of trifluoroacetic acid (TFA) (e.g., from 20% to 50% in dichloromethane (B109758) (DCM)). For resistant substrates, consider using a stronger acid system like 4M HCl in 1,4-dioxane.[5] |
| Inadequate Reaction Time or Temperature | Boc deprotection is a kinetic process. Due to the steric bulk of the branched PEG structure, the reaction may be sluggish. Solution: Extend the reaction time and monitor progress by TLC or LC-MS. Gentle heating (e.g., to 40°C) can increase the reaction rate, but should be done cautiously while monitoring for potential degradation of the PEG chain or other sensitive functional groups.[5] |
| Steric Hindrance | The two Boc-protected PEG4 arms and the Hydroxy-PEG3 arm can sterically hinder the approach of the acid to the carbamate (B1207046) groups. Solution: This often necessitates longer reaction times and/or higher acid concentrations as described above. |
| Poor Solubility | The starting material must be fully dissolved for the reaction to proceed efficiently. Solution: Ensure the chosen solvent (e.g., DCM) fully dissolves the linker. If solubility is an issue, a different solvent system may need to be explored. |
Issue 2: Side Product Formation During Boc Deprotection
Symptom: LC-MS analysis after deprotection shows unexpected peaks, often with a mass addition of +56 Da or +96 Da.
dot graph TD; subgraph "Boc Deprotection Pathway" A["R-NH-Boc"] -- "Strong Acid (e.g., TFA)" --> B{"Carbamic Acid Intermediate"}; B --> C["Deprotected Amine (R-NH2)"] & D["CO2"] & E["tert-Butyl Cation (t-Bu+)"]; end subgraph "Side Reactions" E -- "Alkylation of Nucleophile (X)" --> F["Alkylated Side Product (X-t-Bu)"]; C -- "Excess TFA" --> G["Trifluoroacetylated Amine (R-NH-COCF3)"]; end subgraph "Mitigation Strategy" E -- "+ Scavenger (e.g., TIS)" --> H["Trapped Cation"]; end
end Boc Deprotection and Side Reactions.
| Potential Side Product | Cause | Recommended Solution |
| t-Butylation (+56 Da) | The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic sites on your molecule or the linker itself (e.g., the hydroxyl group or trace water).[2] | Use Scavengers: Include a scavenger in the deprotection cocktail to trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS), water, or anisole, typically at 1-5% (v/v).[2] |
| Trifluoroacetylation (+96 Da) | If using TFA for deprotection, the newly exposed and highly reactive primary amines can sometimes be acylated by the trifluoroacetate (B77799) anion.[2] | Minimize Excess TFA/Time: Use the minimum concentration of TFA and reaction time necessary for complete deprotection. Work-up: After removing TFA under reduced pressure, co-evaporation with a non-polar solvent like toluene (B28343) can help remove residual acid. Neutralization of the resulting TFA salt with a mild base during aqueous work-up can also prevent this.[5] |
Issue 3: Side Reactions Involving the Hydroxyl Group
Symptom: During a coupling reaction intended for the deprotected amines, you observe unexpected products corresponding to modification at the hydroxyl terminus.
dot graph TD; A[Start: Hydroxyl-PEG Linker] --> B{Reaction Goal}; B -- "Couple to Deprotected Amines" --> C[Desired Product]; B -- "Unintended Reaction" --> D{Hydroxyl Group Activation?}; D -- "Yes" --> E[Side Product Formation at -OH]; D -- "No" --> C; subgraph "Troubleshooting" E --> F{Protect Hydroxyl Group?}; F -- "Yes" --> G[Orthogonal Protection Strategy]; E --> H{Modify Reaction Conditions?}; H -- "Yes" --> I[Use Amine-Specific Chemistry (e.g., control pH)]; end
end Hydroxyl Group Reactivity Workflow.
| Potential Cause | Recommended Solution |
| Non-specific Activation/Coupling | The terminal hydroxyl group is generally less reactive than a primary amine. However, under certain conditions (e.g., with highly reactive coupling agents or harsh conditions), it can be activated and undergo esterification or etherification. |
| Intramolecular Cyclization | While less common for longer PEG chains, there is a theoretical possibility of intramolecular reactions, especially after activation of one of the functional groups. |
Quantitative Data Summary
The following tables summarize potential impurities and side products. The quantitative data provided are estimates based on typical outcomes in related PEGylation and deprotection reactions and should be used as a general guide. Actual results will vary based on specific substrates and reaction conditions.
Table 1: Typical Impurities in Boc-Deprotection of Branched PEG Linkers
| Impurity | Typical Abundance (%) | Analytical Method for Detection |
| Incomplete Deprotection (Mono-Boc) | 5 - 30% | LC-MS, HPLC, ¹H NMR |
| Unreacted Starting Material (Di-Boc) | < 5 - 20% | LC-MS, HPLC, ¹H NMR |
| t-Butylated Product (+56 Da) | < 1 - 10% (without scavengers) | LC-MS |
| Trifluoroacetylated Product (+96 Da) | < 1 - 5% | LC-MS |
Table 2: Potential Side Products in Coupling Reactions
| Side Product | Typical Abundance (%) | Analytical Method for Detection |
| Hydrolyzed Activating Agent (e.g., NHS Ester) | 5 - 50% (pH dependent) | HPLC, LC-MS |
| Product from Hydroxyl Group Coupling | < 5% (under optimal pH) | LC-MS |
| Di-acylated Product (at both deprotected amines) | Dependent on stoichiometry | LC-MS, SDS-PAGE (for large molecules) |
Experimental Protocols
The following are generalized protocols for key transformations involving this compound and its derivatives. Note: These protocols are illustrative and require optimization for specific substrates and scales.
Protocol 1: Boc-Deprotection
This protocol describes the removal of the two Boc protecting groups to expose the primary amines.
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M under an inert atmosphere.
-
Scavenger Addition: Add triisopropylsilane (TIS) to the solution (2.5-5% v/v).
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting TFA salt of the di-amine can often be used directly in the next step after thorough drying. For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[5]
-
Protocol 2: Activation of the Hydroxyl Group (Tosylation)
This protocol describes the activation of the terminal hydroxyl group as a tosylate, making it a good leaving group for subsequent nucleophilic substitution.[6]
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Base Addition: Cool the solution to 0°C in an ice bath. Add anhydrous pyridine (B92270) (1.5 equivalents) dropwise.
-
Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the tosylated product.[6]
-
Protocol 3: Coupling of a Carboxylic Acid to Deprotected Amines (EDC/NHS Chemistry)
This protocol describes the formation of an amide bond between a carboxylic acid-containing molecule and the deprotected primary amines of the linker. This would be performed on the product from Protocol 1.
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule (2.2 - 2.5 equivalents) in an appropriate buffer (e.g., MES buffer, pH 4.5-6.0 for aqueous reactions) or an anhydrous solvent like DMF or DCM for organic reactions.
-
Add N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS (2.4 - 3.0 equivalents).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (3.0 - 4.0 equivalents).
-
Stir at room temperature for 15-30 minutes to form the active NHS ester.[7]
-
-
Coupling Reaction:
-
Dissolve the deprotected di-amine linker (1 equivalent) in a suitable buffer (e.g., PBS, pH 7.2-8.0) or organic solvent containing a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Add the activated NHS ester solution to the amine solution.
-
-
Reaction: Stir the reaction at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Purify the resulting conjugate by an appropriate method such as reverse-phase HPLC, size-exclusion chromatography, or silica gel chromatography.[7]
References
Technical Support Center: PROTAC Synthesis with N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address low-yield issues and other challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the branched linker, N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using the this compound linker in PROTAC synthesis?
This branched polyethylene (B3416737) glycol (PEG) linker offers several benefits in PROTAC design. Its PEG structure enhances the hydrophilicity of the final PROTAC molecule, which can improve solubility and cell permeability.[1][2] The linker's key feature is its orthogonal reactivity: it possesses a hydroxyl (-OH) group and a Boc-protected amine (-NHBoc), allowing for controlled, stepwise conjugation of the protein of interest (POI) ligand and the E3 ligase ligand.[1] This modular approach simplifies the synthetic strategy for more complex PROTACs.
Q2: I am observing a very low overall yield in my multi-step PROTAC synthesis. Where should I start troubleshooting?
A low overall yield in a multi-step synthesis can be attributed to inefficiencies at any stage. A systematic approach is crucial for identifying the bottleneck. Begin by:
-
Verifying Starting Material Integrity: Confirm the purity and identity of your POI ligand, E3 ligase ligand, and the this compound linker using techniques like NMR and LC-MS. Degradation during storage can significantly impact reaction outcomes.
-
Analyzing the First Coupling Reaction: The initial coupling step, whether at the hydroxyl or the deprotected amine end of the linker, is a common point of failure. Inefficient conversion here will propagate through the synthesis, resulting in a low final yield.
-
Evaluating the Second Coupling Reaction: Assess the efficiency of the second ligand attachment. Be mindful of potential side reactions and steric hindrance, which can be more pronounced with a branched linker.
-
Reviewing Purification Procedures: Significant product loss can occur during purification. The hydrophilic nature of the PEG linker can make standard normal-phase silica (B1680970) gel chromatography challenging, often leading to product streaking or poor separation. Reverse-phase HPLC is generally more effective for purifying PEGylated molecules.[1]
Q3: How does the branched structure of this compound affect the synthesis?
The "Y-shaped" structure of this linker can introduce steric hindrance, potentially complicating the coupling of bulky ligands.[3] The spatial arrangement of the functional groups requires careful consideration when choosing coupling reagents and reaction conditions to ensure efficient bond formation. However, this defined three-dimensional structure can also be advantageous for optimizing the orientation of the target protein and E3 ligase in the ternary complex.
Troubleshooting Guides
Problem 1: Low yield in the first coupling reaction (e.g., esterification of the hydroxyl group).
-
Potential Cause: Inefficient activation of the carboxylic acid on the ligand.
-
Troubleshooting Steps:
-
Optimize Coupling Reagents: If using carbodiimide-based activators like DCC or EDC with DMAP, consider switching to a more potent uronium-based coupling reagent such as HATU or HBTU, which are often more effective in sterically hindered situations.[3]
-
Ensure Anhydrous Conditions: Water in the reaction mixture will hydrolyze activated esters and consume coupling reagents. Use anhydrous solvents (e.g., DMF, DCM) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Increase Reagent Equivalents: A slight excess (1.1-1.5 equivalents) of the coupling reagent and the linker can help drive the reaction to completion.
-
Extend Reaction Time and/or Increase Temperature: Monitor the reaction by LC-MS. If it is proceeding slowly, extend the reaction time. Gentle heating (e.g., to 40-50 °C) may also improve the reaction rate, but monitor for potential side reactions.
-
Problem 2: Incomplete Boc deprotection.
-
Potential Cause: Insufficient acid strength or reaction time.
-
Troubleshooting Steps:
-
Increase Acid Concentration: A common method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). If deprotection is incomplete, increase the concentration of TFA (e.g., from 20% to 50% v/v).[1]
-
Use a Scavenger: The tert-butyl cation formed during deprotection can lead to side reactions with electron-rich functional groups. Adding a scavenger like triisopropylsilane (B1312306) (TIS) can prevent these unwanted modifications.
-
Ensure Complete TFA Removal: Residual TFA can neutralize the base in the subsequent coupling step, inhibiting amide bond formation. After deprotection, co-evaporate the product with a solvent like toluene (B28343) to ensure all TFA is removed.[1]
-
Problem 3: Low yield in the second coupling reaction (amide bond formation).
-
Potential Cause: Steric hindrance from the first ligand and the branched linker structure.
-
Troubleshooting Steps:
-
Use Powerful Coupling Reagents: As with the first coupling, HATU or HBTU in the presence of a non-nucleophilic base like DIPEA are recommended for sterically demanding amide bond formations.[3]
-
Optimize Solvent: If solubility of the intermediates is an issue, screen different anhydrous solvents such as DMF, DMSO, or NMP.
-
Check for Amine Salt Formation: If the deprotected amine is a TFA salt, ensure enough base (e.g., 3-4 equivalents of DIPEA) is added to neutralize the salt and facilitate the coupling reaction.
-
Problem 4: Difficult purification and product loss.
-
Potential Cause: High polarity and "sticky" nature of the PEGylated PROTAC.
-
Troubleshooting Steps:
-
Switch to Reverse-Phase Chromatography: Normal-phase silica gel chromatography is often ineffective for polar PEG-containing molecules. Use reverse-phase preparative HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient (often with 0.1% TFA) for better separation.
-
Minimize Aqueous Workups: The hydrophilicity of the PEG linker can lead to product loss in the aqueous phase during extractions. If an aqueous workup is necessary, saturate the aqueous phase with NaCl (brine) to decrease the solubility of the product.
-
Use Low-Adhesion Labware: PEGylated compounds can adhere to the surfaces of standard plastic and glass labware. Using low-retention tubes and pipette tips can help minimize product loss.
-
Quantitative Data Summary
The following tables provide representative yields for key steps in PROTAC synthesis. Actual yields will vary depending on the specific ligands and reaction conditions.
Table 1: Representative Yields for Coupling and Deprotection Reactions
| Step | Reaction | Key Reagents | Typical Yield (%) |
| 1 | Amide Coupling | HATU, DIPEA | 60-90 |
| 2 | Esterification | EDC, DMAP | 50-80 |
| 3 | Boc Deprotection | TFA, DCM | >95 (often used crude) |
| 4 | Click Chemistry (CuAAC) | CuSO₄, Sodium Ascorbate | 70-95 |
Table 2: Impact of Linker Length on PROTAC Degradation Efficacy (Illustrative Data)
| Target Protein | E3 Ligase | Linker Type & Length | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4 | CRBN | Linear PEG, 2 units | > 5000 | < 20 |
| BRD4 | CRBN | Linear PEG, 4 units | < 500 | > 80 |
| BTK | CRBN | Linear PEG, 2 units | > 1000 | < 30 |
| BTK | CRBN | Linear PEG, ≥ 4 units | 1-40 | > 80 |
| ERα | VHL | Linear PEG, 3 units | 25 | > 95 |
Experimental Protocols
Protocol 1: General Procedure for Esterification of the Linker's Hydroxyl Group
-
Under an inert atmosphere (e.g., argon), dissolve the carboxylic acid-containing ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DCM or DMF.
-
Add DMAP (0.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve EDC (1.5 eq) in anhydrous DCM or DMF.
-
Slowly add the EDC solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, filter the reaction mixture if a urea (B33335) byproduct has precipitated.
-
Concentrate the filtrate and purify the crude product by flash column chromatography or RP-HPLC.
Protocol 2: General Procedure for Boc Deprotection
-
Dissolve the Boc-protected intermediate in DCM (e.g., 0.1 M).
-
Cool the solution to 0 °C.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Co-evaporate with toluene (x2) to remove residual TFA. The resulting amine TFA salt is often used directly in the next step.
Protocol 3: General Procedure for Amide Coupling to the Deprotected Amine
-
Under an inert atmosphere, dissolve the carboxylic acid-containing ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0-4.0 eq) to the mixture and stir for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected amine-linker intermediate (TFA salt, 1.1 eq) in anhydrous DMF to the activated ligand solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC using RP-HPLC.
Visualizations
Caption: A general workflow for PROTAC synthesis using this compound.
Caption: A logical workflow for troubleshooting low PROTAC synthesis yield.
References
Technical Support Center: N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges in purifying this molecule stem from its unique structural features: the hydrophilic PEG chains, the presence of a free hydroxyl group, and two bulky, hydrophobic Boc-protecting groups. These characteristics can lead to:
-
High Polarity and Water Solubility : The PEG chains make the molecule highly polar, which can cause streaking and poor separation in normal-phase chromatography.[1][2]
-
Product Heterogeneity : The synthesis can result in a mixture of the desired product, unreacted starting materials, and side products.[1]
-
Lack of a Strong UV Chromophore : The basic PEG structure does not have strong UV absorbance, making detection by standard HPLC-UV methods challenging.[3]
-
Similar Polarity of Product and Impurities : Byproducts, such as incompletely PEGylated species or isomers, may have very similar polarities to the final product, making chromatographic separation difficult.[1]
Q2: Which chromatographic techniques are most suitable for purifying this compound?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is generally the most effective method for purifying PEGylated small molecules like this compound.[4][5] This technique separates compounds based on their hydrophobicity. Normal-phase chromatography can also be used, but may require optimization to overcome issues related to the high polarity of the compound.[1][6] Size-exclusion chromatography (SEC) is useful for removing impurities with a significant size difference from the product.[7]
Q3: How can I effectively monitor the purification process?
Due to the weak UV absorbance of PEG compounds, monitoring purification can be challenging.[3] Here are some recommended methods:
-
Thin-Layer Chromatography (TLC) : For quick reaction monitoring and fraction analysis, TLC can be effective. Staining with iodine, potassium permanganate (B83412) (KMnO4), or p-anisaldehyde is often necessary for visualization.[3]
-
High-Performance Liquid Chromatography (HPLC) : When coupled with a detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), HPLC can provide good separation and detection.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a powerful tool for confirming the mass of the desired product and identifying impurities in different fractions.[4]
Q4: Is the Boc protecting group stable during purification?
The tert-butyloxycarbonyl (Boc) group can be sensitive to acidic conditions.[4] While generally stable, prolonged exposure to strong acids or high concentrations of acidic mobile phase modifiers like trifluoroacetic acid (TFA) during RP-HPLC can lead to premature deprotection.[3][4] It is advisable to use the lowest effective concentration of acid and to neutralize or remove the acid from the collected fractions promptly.[4]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of this compound.
| Problem | Possible Cause | Recommended Solutions |
| Low Yield After Column Chromatography | The product is highly polar and is being retained on the silica (B1680970) gel.[1] | Increase the polarity of the mobile phase gradually. A gradient of methanol (B129727) in dichloromethane (B109758) is a common choice.[1][6] |
| The product is degrading on the acidic silica gel.[1] | Neutralize the silica gel with a base like triethylamine (B128534) before packing the column, or use a mobile phase containing a small amount of a non-nucleophilic base.[1] | |
| The product is highly water-soluble, leading to poor extraction into organic solvents during workup.[9] | Saturate the aqueous layer with sodium chloride ("salting out") to increase its partitioning into the organic layer.[9] Use a more polar organic solvent for extraction, such as a mixture of dichloromethane and isopropanol.[9] | |
| Poor Separation of Product from Impurities | The product and impurities have very similar polarities.[1] | Optimize the mobile phase in column chromatography by using a shallow gradient to improve resolution.[1] For RP-HPLC, adjust the gradient slope of water/acetonitrile (B52724) or water/methanol.[1][10] |
| Streaking is observed on the TLC plate or during column chromatography.[2] | This is common for polar PEG compounds.[2] Adding a small amount of a more polar solvent like methanol to your sample before loading can help.[1] Using a chloroform/methanol or dichloromethane/methanol solvent system can sometimes reduce streaking.[2] | |
| Product Degradation During Purification | The Boc protecting groups are being cleaved by acidic conditions.[4] | Avoid or minimize the use of strong acids. If an acidic modifier like TFA is necessary for RP-HPLC, use a low concentration (e.g., 0.1%) and neutralize the collected fractions immediately.[4] |
| The mesylate group (if present as an intermediate) is being hydrolyzed.[1] | Avoid acidic or basic conditions during workup and purification. Use neutral buffers and solvents.[1] | |
| Co-elution of Product and Unreacted Starting Materials | The hydrophobicity of the product and unreacted starting materials are too similar for effective separation under the current conditions.[7] | For RP-HPLC, try a different organic modifier (e.g., switch from acetonitrile to methanol or isopropanol).[7] |
| The size difference between the product and unreacted PEG is not sufficient for baseline separation with the current SEC column.[7] | Use a longer SEC column or a column with a smaller pore size to enhance resolution.[7] |
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography
This protocol is suitable for an initial purification step to remove less polar impurities.
-
Slurry Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., dichloromethane).[1]
-
Column Packing : Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.[1]
-
Equilibration : Equilibrate the column with the starting mobile phase (e.g., 100% dichloromethane).[1]
-
Sample Loading : Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.[1]
-
Elution : Elute the column with a gradient of increasing polarity. A common system is a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).[6]
-
Fraction Collection and Analysis : Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.[6]
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure, being cautious with high temperatures.[1]
Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol is effective for achieving high purity.
-
Column and Mobile Phase Selection :
-
Sample Preparation : Dissolve the partially purified product in a minimal amount of the mobile phase.[6]
-
Injection and Gradient Elution :
-
Fraction Collection : Collect fractions corresponding to the product peak, guided by UV detection (if applicable) or in timed intervals.[6]
-
Purity Analysis : Analyze the collected fractions for purity using analytical HPLC or LC-MS.[6]
-
Solvent Removal : Combine the pure fractions, neutralize the acidic modifier if necessary, and remove the solvent by lyophilization.[6]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of PEG 400 in perfusate samples by aqueous normal phase (ANP) chromatography with evaporative light scattering detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Monitoring N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction progress of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc. This guide addresses common issues encountered during experimental workflows involving this versatile PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive sites?
This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) based linker, commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It possesses two primary types of reactive sites: a terminal hydroxyl (-OH) group and two tert-butyloxycarbonyl (Boc) protected amine groups.[2] The hydroxyl group can be activated or reacted through various chemistries, while the Boc groups can be removed under acidic conditions to reveal primary amines for subsequent conjugation.[2][3]
Q2: Which analytical techniques are most effective for monitoring reactions involving this linker?
Several analytical techniques can effectively monitor the progress of reactions involving this linker. The choice depends on the specific reaction, available equipment, and the level of detail required. The most common methods are:
-
Thin-Layer Chromatography (TLC): A rapid and straightforward qualitative method to visualize the consumption of starting materials and the appearance of new products. The deprotected amine product, for example, will be more polar and have a lower Rf value than the Boc-protected starting material.[4]
-
High-Performance Liquid Chromatography (HPLC): A quantitative technique that separates and measures the concentration of reactants and products with high sensitivity and reproducibility.[][6] Both reverse-phase and size-exclusion chromatography can be employed.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly specific and sensitive technique that confirms the identity of reaction components by their molecular weight.[7][8] This is particularly useful for identifying products and potential byproducts with high confidence.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the modification of specific functional groups. For instance, upon successful conjugation at the hydroxyl group or removal of the Boc protecting group, predictable shifts in the NMR spectrum will be observed.[7][9][10]
Q3: How do I choose the right analytical method for my experiment?
The selection of an analytical method depends on the reaction being monitored. For a Boc deprotection, where a significant polarity change occurs, TLC is an excellent initial choice for quick checks. For quantitative analysis of reaction kinetics or purity assessment, HPLC is superior.[][6] LC-MS is invaluable for confirming the mass of the expected product and identifying any side products.[4][7] NMR is best suited for the detailed structural characterization of the final, purified product.[6][7]
Analytical Techniques: A Comparative Overview
| Analytical Method | Principle | Advantages | Disadvantages |
| ¹H and ¹³C NMR Spectroscopy | Measures the magnetic environment of atomic nuclei. | Provides unambiguous structural confirmation and allows for purity determination. Quantitative.[7][9] | Requires a relatively pure sample. Can be less sensitive for very high molecular weight polymers.[7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates molecules by chromatography and detects them by mass. | Provides accurate molecular weight information and is highly sensitive for impurity profiling.[7][8] | Can be challenging for polydisperse PEG samples due to overlapping charge states.[7] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Highly sensitive, selective, accurate, and reproducible for quantification.[][6] | PEG reagents often lack a UV chromophore, potentially requiring alternative detectors like ELSD or Charged Aerosol Detection.[11][12] |
| Thin-Layer Chromatography (TLC) | Separates components based on polarity on a silica (B1680970) plate. | Quick, simple, and requires minimal equipment for qualitative monitoring.[6] | Not quantitative; separation can be challenging for compounds with similar polarities. PEG compounds can sometimes streak.[13] |
Troubleshooting Guide
Issue 1: My Boc deprotection reaction is incomplete.
-
Possible Cause: Insufficient acid strength or concentration.
-
Solution: The cleavage of the Boc group is an acid-catalyzed process. If using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing the TFA concentration (e.g., from 20% to 50%).[14][15][16] For particularly resistant substrates, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be effective.[14][15][16]
-
-
Possible Cause: Inadequate reaction time or temperature.
-
Possible Cause: Steric hindrance.
-
Possible Cause: Poor solubility.
Issue 2: I am observing unexpected side products after Boc deprotection.
-
Possible Cause: Alkylation by the tert-butyl cation.
-
Solution: During the acidic cleavage of the Boc group, a reactive tert-butyl cation is formed. This cation can alkylate electron-rich functional groups.[15][16][17] To prevent this, add a scavenger like triisopropylsilane (B1312306) (TIS) to the reaction mixture, typically at a concentration of 2.5-5%.[15][16]
-
-
Possible Cause: Trifluoroacetylation.
-
Solution: If using TFA for deprotection, the trifluoroacetate (B77799) anion can sometimes acylate the newly formed free amine.[17] This can be minimized by using the minimum effective concentration of TFA and ensuring the reaction does not run for an excessively long time after completion.
-
Issue 3: My spots are streaking on the TLC plate.
-
Possible Cause: High polarity of PEG compounds.
-
Solution: PEG-containing molecules have a high affinity for the silica gel on TLC plates, which can cause streaking.[18] Using a more polar solvent system, such as a mixture of DCM/Methanol or Chloroform/Methanol, can help create more defined spots.[13] Sometimes, adding a small amount of a base like triethylamine (B128534) or a few drops of acetic acid to the mobile phase can improve spot shape.
-
Experimental Protocols
Protocol 1: General Procedure for Monitoring Boc Deprotection by TLC
-
Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Apply a small spot of the initial reaction mixture (t=0) on the line. As the reaction proceeds, take aliquots at regular intervals (e.g., 30, 60, 90 minutes) and spot them alongside the initial spot. It is also helpful to spot the starting material as a reference.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 10% Methanol in DCM). Ensure the solvent level is below the spotting line. Allow the solvent to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp if the compounds are UV-active. Otherwise, stain the plate using a suitable agent like potassium permanganate (B83412) or a modified Dragendorff stain, which is effective for PEG compounds.[13]
-
Analysis: The Boc-protected starting material will have a higher Rf value (travels further up the plate) than the more polar deprotected amine product.[4] The reaction is complete when the starting material spot has disappeared.
Protocol 2: General Procedure for Monitoring by HPLC
-
Method Development: Develop an HPLC method (typically reverse-phase) that can resolve the starting material from the product. A C18 column is often suitable.[19] The mobile phase could be a gradient of water and acetonitrile (B52724) or methanol, often with an additive like 0.1% TFA or formic acid.
-
Calibration: Prepare calibration curves using known concentrations of the starting material and, if available, the purified product.[14]
-
Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture. Quench the reaction immediately (e.g., by neutralizing the acid with a base like DIPEA if monitoring a deprotection) and dilute it with the mobile phase to a suitable concentration.
-
Injection and Analysis: Inject the prepared samples onto the HPLC system. Monitor the chromatogram for the decrease in the peak area of the starting material and the increase in the peak area of the product over time.[3]
Protocol 3: General Procedure for Monitoring by LC-MS
-
Method Setup: Use an HPLC method similar to the one described above, connected to a mass spectrometer.
-
Sample Preparation: At specified time points, take a small sample from the reaction, quench it, and dilute it significantly with the mobile phase.
-
Analysis: Inject the sample. The mass spectrometer will detect the molecular weights of the components as they elute from the column. Confirm the identity of the starting material and the product by their expected masses.[4] The reaction is complete when the peak corresponding to the starting material's mass is no longer detected.
Visualizations
Caption: General experimental workflow for monitoring a chemical reaction.
Caption: Decision tree for troubleshooting an incomplete Boc deprotection.
Caption: Visualization of product formation on a TLC plate over time.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of Poly(Ethylene Glycol) In Various Matrices Using LCMS - www.impactanalytical.com [impactanalytical.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. Liquid chromatography/tandem mass spectrometry method for quantitative estimation of polyethylene glycol 400 and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and utilizing N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Its primary applications are in bioconjugation and the synthesis of complex molecules like proteolysis-targeting chimeras (PROTACs).[1][2][3] The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugates.[4] The molecule features a terminal hydroxyl group for further chemical modification and two Boc-protected amine functionalities, allowing for controlled, sequential conjugation reactions.[4]
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability and integrity of this compound, it is recommended to store it at -20°C.[1] For optimal preservation, the compound should be kept in a dark place, under an inert atmosphere such as nitrogen or argon, and protected from moisture.[5] Before use, allow the container to warm to room temperature before opening to prevent condensation.[5]
Q3: In what solvents is this compound soluble?
This compound is generally soluble in a variety of common organic solvents. These include dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[6] Its hydrophilic PEG chain also imparts solubility in water.[6]
Q4: What is the purpose of the Boc protecting groups?
The tert-butyloxycarbonyl (Boc) groups are used to protect the amine functionalities on the PEG linker.[7] This protection is crucial for multi-step synthetic strategies as it prevents the amines from reacting prematurely.[7] The Boc groups are stable under a wide range of chemical conditions but can be easily and selectively removed under acidic conditions to reveal the free amines for subsequent conjugation steps.[8][9][10]
Troubleshooting Guides
Issue 1: Incomplete or Failed Boc Deprotection
Symptoms:
-
Analysis by LC-MS or NMR shows the presence of starting material (Boc-protected compound).
-
The subsequent reaction involving the deprotected amine does not proceed as expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The most common reagent for Boc deprotection is trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[8][11] Ensure the TFA concentration is sufficient, typically between 20-50% (v/v).[9][10] |
| Inadequate Reaction Time or Temperature | Boc deprotection is often carried out at room temperature for 30 minutes to a few hours.[8] If the reaction is incomplete, extend the reaction time and monitor its progress using an appropriate analytical technique like TLC or LC-MS. |
| Presence of Acid-Sensitive Functional Groups | If your molecule contains other acid-labile groups, harsh deprotection conditions can lead to side reactions. Consider using milder acidic conditions, such as 4M HCl in dioxane.[10] |
| Scavenger Omission | The tert-butyl cation generated during deprotection can lead to side reactions.[8] To prevent this, add a scavenger like triisopropylsilane (B1312306) (TIS) to the reaction mixture.[8] |
Issue 2: Low Yield in Subsequent Conjugation Reaction
Symptoms:
-
Low yield of the desired conjugated product after the deprotection and subsequent reaction steps.
-
Presence of unreacted deprotected amine in the final reaction mixture.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Residual Acid from Deprotection | Residual TFA can protonate the newly exposed amine, rendering it non-nucleophilic for the subsequent reaction. After deprotection, ensure complete removal of the acid by co-evaporation with a solvent like toluene (B28343) or by performing a basic wash with a solution like saturated aqueous sodium bicarbonate.[7] |
| Suboptimal Reaction Conditions for Conjugation | The efficiency of the conjugation reaction can be influenced by factors such as pH, temperature, and the molar ratio of reactants.[12] Optimize these conditions for your specific reaction. For example, reactions with NHS esters are typically performed at a pH of 7.5-8.5.[13] |
| Steric Hindrance | The structure of your target molecule may sterically hinder the approach of the PEG linker. Consider using a longer PEG linker if steric hindrance is suspected to be an issue.[12][14] |
| Hydrolysis of Reactive Groups | If the subsequent reaction involves a moisture-sensitive functional group (e.g., an NHS ester), ensure all reagents and solvents are anhydrous to prevent hydrolysis.[14] |
Issue 3: Product Purification Challenges
Symptoms:
-
Difficulty in separating the desired product from starting materials or byproducts.
-
Co-elution of species during chromatographic purification.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Similar Physicochemical Properties | The desired product and impurities may have similar properties, making separation by a single chromatographic method challenging. Employ orthogonal purification techniques. For instance, follow size-exclusion chromatography (SEC) with ion-exchange chromatography (IEC) or reversed-phase HPLC.[14] |
| Non-specific Binding to Chromatography Resin | The product may bind non-specifically to the chromatography column.[14] To mitigate this, adjust the buffer conditions, such as increasing the ionic strength to reduce electrostatic interactions or adding a small amount of an organic solvent or non-ionic detergent to disrupt hydrophobic interactions.[14] |
Experimental Protocols
Protocol: Boc Deprotection of this compound
This protocol describes a general procedure for the removal of the Boc protecting groups using trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[9]
-
(Optional) If your substrate is sensitive to the tert-butyl cation, add a scavenger such as TIS (2.5-5% v/v).[9]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[8]
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.
-
To remove residual TFA, add toluene and co-evaporate under reduced pressure.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the deprotected product.
Visualizations
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. precisepeg.com [precisepeg.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: N-(Hydroxy-PEG3)-amine and N-Boc-PEG4-acid Conjugation
Welcome to the technical support center for the EDC/NHS-mediated coupling of N-(Hydroxy-PEG3)-amine and N-Boc-PEG4-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction time optimization, troubleshoot common experimental issues, and improve the efficiency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the reaction between N-(Hydroxy-PEG3)-amine and N-Boc-PEG4-acid? A1: This reaction forms a stable amide bond between the two PEG linkers. The most common method involves activating the terminal carboxylic acid group of N-Boc-PEG4-acid using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1][2] The EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[3][4] NHS is added to convert this unstable intermediate into a more stable, amine-reactive NHS ester, which then efficiently reacts with the primary amine of N-(Hydroxy-PEG3)-amine to form the desired conjugate.[2][4]
Q2: What are the optimal pH conditions for this two-step conjugation reaction? A2: The EDC/NHS coupling process involves two steps with distinct optimal pH ranges.[1][5]
-
Activation Step: The activation of the carboxylic acid on N-Boc-PEG4-acid with EDC is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.[3][4][5][6]
-
Coupling Step: The subsequent reaction of the activated NHS ester with the primary amine of N-(Hydroxy-PEG3)-amine is most efficient at a neutral to slightly basic pH, typically between 7.2 and 8.5.[5][6][7]
Q3: What buffers should I use for the reaction? A3: It is critical to use buffers that do not contain competing primary amines or carboxyl groups.[5][6]
-
For the activation step (pH 4.5-6.0): MES buffer is highly recommended.[6][7]
-
For the coupling step (pH 7.2-8.5): Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers are suitable choices.[8][9]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris or glycine, will compete with N-(Hydroxy-PEG3)-amine, reducing your yield.[5][6][7]
Q4: How should I prepare and handle the EDC and NHS reagents? A4: EDC and NHS are moisture-sensitive and can hydrolyze over time, leading to inactivation.[5][7] For best results, use fresh, high-quality reagents.[5] Store them desiccated at -20°C.[5] Before use, always allow the vials to warm completely to room temperature to prevent moisture condensation upon opening.[5][7] It is strongly recommended to prepare EDC and NHS solutions immediately before use and discard any unused solution.[5][7]
Q5: What is the purpose of the Boc protecting group on the N-Boc-PEG4-acid? A5: The tert-butyloxycarbonyl (Boc) group is a protecting group for an amine functionality on the other end of the PEG4-acid linker.[2][10] It remains stable during the EDC/NHS coupling reaction and can be removed later under acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal a primary amine for subsequent conjugation steps if a multi-step synthesis is planned.[11][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Inactive EDC or NHS Reagents | EDC and NHS are sensitive to moisture.[5] Ensure you are using fresh, high-quality reagents stored under desiccated conditions at -20°C.[5] Allow vials to warm to room temperature before opening to prevent condensation.[5][7] Prepare solutions immediately before the experiment.[5][7] |
| Suboptimal pH | Verify the pH for each step. Use a slightly acidic buffer (e.g., MES, pH 4.5-6.0) for the activation step and a neutral to slightly basic buffer (e.g., PBS, pH 7.2-8.0) for the amine coupling step.[4][5][7] |
| Inappropriate Buffer | Buffers containing primary amines (Tris, glycine) or carboxylates will compete with the reaction.[5][6] Switch to a non-competing buffer like MES for activation and PBS or HEPES for coupling.[6][8] |
| Hydrolysis of Activated NHS Ester | The activated NHS ester is susceptible to hydrolysis, especially at higher pH.[1][7] Add the N-(Hydroxy-PEG3)-amine to the activated N-Boc-PEG4-acid immediately after the activation step.[1][7] Minimize delays between the two steps.[7] |
| Suboptimal Molar Ratios | The stoichiometry of the reaction may be suboptimal.[8] Increase the molar excess of EDC and NHS relative to the N-Boc-PEG4-acid (a 2- to 10-fold excess is a common starting point).[1][5] Also, consider increasing the molar ratio of the amine component; a 1.2:1 to 1.5:1 ratio of amine:acid can help drive the reaction to completion.[13] |
Problem 2: Observing Unreacted Starting Material by LC-MS
| Possible Cause | Recommended Solution |
| Insufficient Reaction Time | The conjugation reaction may not have reached completion. While activation is rapid (15-30 minutes), the coupling step can take longer.[2] Extend the coupling reaction time. Typical times range from 2 hours at room temperature to overnight at 4°C.[1][2][3] Monitor the reaction's progress over a time course to determine the optimal duration. |
| Inefficient Activation | The carboxylic acid may not be fully activated. Ensure the pH of the activation buffer is optimal (4.5-6.0).[6] Use a sufficient molar excess of fresh EDC and NHS.[1] |
| Steric Hindrance | The reactive sites on the PEG molecules may be sterically hindered.[8] Moderately increasing the reaction temperature or time may help, but be cautious as this can also increase the rate of side reactions like hydrolysis.[8] |
Data Presentation: Reaction Parameter Optimization
Optimizing reaction parameters is crucial for maximizing yield and purity. The tables below provide typical ranges that should be systematically investigated.
Table 1: Activation Step Parameters (N-Boc-PEG4-acid with EDC/NHS)
| Parameter | Recommended Range | Rationale & Notes |
| pH | 4.5 - 6.0 | Maximizes the efficiency of carboxyl group activation by EDC.[5][6] |
| Buffer | 0.1 M MES | An appropriate non-amine, non-carboxylate buffer for the acidic activation step.[1] |
| EDC Molar Excess | 1.5 - 10 fold | Ensures efficient activation of the carboxylic acid.[1][3] |
| NHS Molar Excess | 1.5 - 5 fold | Stabilizes the activated intermediate, improving coupling efficiency.[1][3] |
| Temperature | Room Temperature (20-25°C) | Generally sufficient for the rapid activation reaction.[3] |
| Reaction Time | 15 - 30 minutes | Activation is typically a rapid process.[2][3][5] |
Table 2: Coupling Step Parameters (Activated Acid with N-(Hydroxy-PEG3)-amine)
| Parameter | Recommended Range | Rationale & Notes |
| pH | 7.2 - 8.5 | Maximizes the efficiency of the reaction between the NHS ester and the primary amine.[6][7] |
| Buffer | PBS or HEPES | Provides the appropriate pH environment without interfering with the reaction.[8] |
| Amine:Acid Molar Ratio | 1.2:1 to 1.5:1 | A slight excess of the amine component can help drive the reaction to completion.[13] |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to maintain the stability of sensitive molecules and minimize hydrolysis of the NHS ester.[3] |
| Reaction Time | 2 hours to overnight | Reaction time can be adjusted to optimize conjugation efficiency.[1][2][3] Longer times are often used at lower temperatures. |
Experimental Protocols
This protocol describes a general two-step procedure for the conjugation of N-(Hydroxy-PEG3)-amine to N-Boc-PEG4-acid. Optimization of molar ratios, concentrations, and reaction times is recommended.
Materials and Reagents:
-
N-Boc-PEG4-acid
-
N-(Hydroxy-PEG3)-amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl or 1 M Hydroxylamine, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column (optional)
Procedure:
Step 1: Activation of N-Boc-PEG4-acid
-
Allow all reagents to equilibrate to room temperature before use.[1]
-
Prepare a stock solution of N-Boc-PEG4-acid in anhydrous DMSO or DMF.
-
In a reaction vessel, dissolve the desired amount of N-Boc-PEG4-acid (1 equivalent) in Activation Buffer.
-
Add EDC (1.5 - 5 equivalents) and NHS (1.5 - 5 equivalents) to the solution.[2][3]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[2][3][5]
Step 2: Conjugation to N-(Hydroxy-PEG3)-amine
-
Immediately following the activation step, add the N-(Hydroxy-PEG3)-amine (1.2 - 1.5 equivalents), dissolved in Coupling Buffer, to the activated N-Boc-PEG4-acid solution.[13]
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.[9][13]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[1][2]
-
Monitor the reaction progress using a suitable analytical method (e.g., LC-MS).[2]
Step 3: Quenching the Reaction
-
To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM.[2][3] This will hydrolyze any unreacted NHS esters.
-
The final conjugate can then be purified from excess reagents and byproducts using an appropriate method, such as a desalting column or preparative HPLC.[1]
Mandatory Visualizations
Caption: Experimental workflow for the two-step EDC/NHS coupling reaction.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
Impact of pH on N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc conjugation efficiency
Welcome to the technical support center for N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable advice for experiments involving this versatile PEG linker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to pH and conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive pathway for the this compound linker?
A1: The most common conjugation strategy for this linker involves a two-step process. First, the two tert-butyloxycarbonyl (Boc) protecting groups are removed under acidic conditions to expose two primary amines.[1][2] Second, these newly freed amines are then conjugated to a target molecule, typically through a reaction with an activated functional group like an N-hydroxysuccinimide (NHS) ester to form a stable amide bond.[2][3]
Q2: How does pH affect the overall conjugation process?
A2: pH is the most critical parameter influencing the success of the conjugation. Each step of the process has a distinct optimal pH range:
-
Boc Deprotection: This step requires strongly acidic conditions (e.g., using Trifluoroacetic acid) to efficiently remove the Boc groups.[4][5]
-
Amine Conjugation (with NHS esters): This step requires a slightly alkaline pH (typically 7.2-8.5).[3][6] This pH ensures the primary amine is deprotonated and thus sufficiently nucleophilic to attack the NHS ester, while also managing the rate of NHS ester hydrolysis, which accelerates at higher pH.[7]
Q3: Why is a two-step process with different pH conditions necessary?
A3: A two-step process is essential because the conditions required for Boc deprotection (acidic) and amine coupling (alkaline) are incompatible. Performing the reaction in a single pot at a compromise pH would result in extremely low to no yield, as neither reaction would proceed efficiently.[8] The stepwise approach allows for the optimization of each distinct chemical transformation.[9]
Q4: What is the role of the terminal hydroxyl (-OH) group?
A4: The terminal hydroxyl group offers an additional site for potential functionalization. However, conjugations involving the Boc-protected amines are far more common due to the high efficiency and stability of the resulting amide bonds under physiological conditions. Hydroxyl groups are less nucleophilic than deprotonated amines, and reactions often require harsher conditions that may not be suitable for sensitive biomolecules.[10]
Q5: Can I use Tris buffer for the amine conjugation step?
A5: It is highly recommended to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane).[6][11] The primary amine in the Tris buffer will compete with the deprotected amines on your PEG linker for reaction with the NHS ester, leading to significantly lower conjugation efficiency and the formation of unwanted side products.[6] Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080), or carbonate buffers.[3][12]
Troubleshooting Guide
Issue 1: Low or No Yield of the Final Conjugate
Q: My final conjugation yield is extremely low. After following the two-step process, I cannot detect the desired product. What went wrong?
A: This is a common issue that can almost always be traced back to reaction conditions, particularly pH. Let's break down the potential causes.
| Potential Cause | Explanation & Recommended Solution |
| Incomplete Boc Deprotection | The Boc groups were not fully removed, meaning no primary amines were available for the second step. This can happen if the acidic conditions were too mild or the reaction time was too short. Solution: Ensure you are using a strong acid like Trifluoroacetic acid (TFA) at a sufficient concentration (e.g., 20-50% in DCM).[4][5] Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material before proceeding to the next step. |
| Incorrect pH for Amine Coupling | This is the most frequent cause of failure. If the pH is too low (<7), the exposed primary amines will be protonated (-NH3+), rendering them non-nucleophilic and unable to react with the NHS ester.[7] If the pH is too high (>9), the NHS ester will rapidly hydrolyze, becoming inactive before it can react with the amines.[3][7] Solution: After Boc deprotection and removal of the acid, ensure the reaction is performed in a buffer with a pH between 7.2 and 8.5.[3][6] The optimal range is often found to be pH 8.3-8.5 .[12][13] Carefully measure and verify the pH of your reaction buffer before adding the reagents. |
| Hydrolysis of NHS Ester | NHS esters are moisture-sensitive and have a limited half-life in aqueous buffers, which decreases dramatically as pH increases.[3][8] Solution: Always prepare solutions of the NHS ester-activated molecule immediately before use.[11] Do not prepare stock solutions for long-term storage in aqueous buffers. Introduce the NHS ester to the amine-containing PEG linker solution promptly. |
| Interfering Buffer Components | Using a buffer that contains primary amines (e.g., Tris) or other nucleophiles will quench the NHS ester.[6] Solution: Switch to a non-amine-containing buffer such as phosphate, bicarbonate, or borate buffer at the appropriate pH.[3][13] |
Issue 2: Multiple or Undesired Products are Formed
Q: I see product formation, but my analysis (e.g., by HPLC or SDS-PAGE) shows multiple species, and purification is difficult. What is causing this?
A: The formation of multiple products often points to a lack of control over the reaction conditions or stoichiometry.
| Potential Cause | Explanation & Recommended Solution |
| Multi-PEGylated Species | Using a large molar excess of the activated PEG linker can lead to multiple PEG chains attaching to a single target molecule (if the target has multiple reaction sites).[14] Solution: Optimize the molar ratio of the PEG linker to your target molecule. Perform small-scale experiments with varying ratios (e.g., 1:1, 5:1, 10:1) to find the optimal balance that favors the desired degree of PEGylation.[6] |
| Side Reactions at High pH | If the pH of the amine coupling reaction is too high (e.g., > 9.0), in addition to NHS ester hydrolysis, you risk modification of other nucleophilic residues on a protein, such as thiols or the hydroxyl group of tyrosine, leading to non-specific conjugation.[15] Solution: Strictly maintain the reaction pH within the recommended 7.2-8.5 range to maximize specificity for primary amines.[3] |
| Incomplete Boc Deprotection | If the deprotection is incomplete, you may have a heterogeneous mixture of PEG linkers (with zero, one, or two amines exposed), which will then react to form different products. Solution: As in Issue 1, ensure complete deprotection by using appropriate acidic conditions and monitoring the reaction's completion before moving to the conjugation step.[4] |
Data Presentation: pH and Reagent Stability
The efficiency of the amine conjugation step is a delicate balance between maximizing amine reactivity and minimizing the hydrolysis of the NHS ester.
Table 1: pH-Dependence of Key Reactions in the Conjugation Process
| Reaction Step | Target Functional Group | Optimal pH Range | Rationale & References |
| Boc Deprotection | Boc-protected Amine | < 4 | The Boc group is acid-labile and requires strong acidic conditions for efficient cleavage.[4][8] |
| Amine Coupling | Primary Amine (-NH₂) + NHS Ester | 7.2 - 8.5 | A compromise: pH must be high enough for the amine to be deprotonated (-NH₂) but low enough to prevent rapid hydrolysis of the NHS ester.[3][6][7] |
Table 2: Representative Half-life of NHS Esters in Aqueous Solution
This data illustrates the critical importance of pH control and timely execution of the conjugation step.
| pH | Temperature | Approximate Half-life | Reference(s) |
| 7.0 | 0 °C | 4 - 5 hours | [3] |
| 8.5 | 4 °C | ~60 minutes | [3] |
| 8.6 | 4 °C | ~10 minutes | [3][8] |
Experimental Protocols
This section provides a general two-step protocol for conjugating the this compound linker to an NHS-ester activated molecule.
Step 1: Boc Deprotection of the PEG Linker
This protocol describes the removal of the Boc groups to expose the two primary amines.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)[4]
-
Nitrogen gas stream or rotary evaporator
Procedure:
-
Dissolve the this compound linker in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[5]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction for completion (typically 1-2 hours) by TLC or LC-MS to confirm the full consumption of the starting material.
-
Once complete, remove the DCM and excess TFA under a gentle stream of nitrogen or by rotary evaporation. To ensure all TFA is removed, you can co-evaporate by adding and removing a solvent like toluene (B28343) (repeat 3 times).[4]
-
The resulting deprotected linker (amine salt) should be used immediately in the next step.
Step 2: Amine Conjugation with an NHS Ester
This protocol describes the reaction of the deprotected PEG-diamine with an NHS-ester activated molecule.
Materials:
-
Deprotected PEG linker from Step 1
-
Your NHS-ester activated molecule
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, adjusted to pH 8.3 .[12][13]
-
Anhydrous, amine-free DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., SEC, dialysis, or HPLC)
Procedure:
-
Immediately dissolve the deprotected PEG linker from Step 1 in the Reaction Buffer (pH 8.3).
-
In a separate vial, dissolve your NHS-ester activated molecule in a minimal amount of anhydrous DMSO or DMF. Prepare this solution immediately before use.[11][13]
-
Add the desired molar equivalent of the NHS ester solution to the PEG linker solution. A 5- to 20-fold molar excess of the limiting reagent is a common starting point, which should be optimized for your specific application.[6] The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume.[11]
-
Incubate the reaction for at least 4 hours at room temperature or overnight on ice.[12]
-
Stop the reaction by adding Quenching Buffer to consume any unreacted NHS ester. Incubate for 30 minutes.
-
Purify the final conjugate from excess reagents and byproducts using a suitable method like size-exclusion chromatography (SEC), dialysis, or preparative HPLC.[12]
Visualizations
Experimental and Logical Workflows
Caption: A two-step workflow for Boc deprotection and subsequent amine conjugation.
Caption: The relationship between pH, amine reactivity, and NHS ester stability.
References
- 1. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. interchim.fr [interchim.fr]
- 13. lumiprobe.com [lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. creativepegworks.com [creativepegworks.com]
Preventing degradation of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc during synthesis
Welcome to the technical support center for the synthesis and handling of advanced PEG linkers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the likely structure of this compound and what are its primary points of potential degradation?
A1: While the exact configuration can vary, the name implies a branched, bifunctional PEG linker. A plausible structure features a central nitrogen atom to which a Boc (tert-butoxycarbonyl) protecting group, a hydroxyl-terminated PEG3 chain, and a Boc-protected amine-terminated PEG4 chain are attached.
The primary sites susceptible to degradation during synthesis are:
-
Boc Protecting Groups: These are carbamates highly sensitive to acidic conditions, which can cause premature deprotection.[1][2]
-
PEG Ether Backbone: The polyether chain is vulnerable to oxidation, which can be initiated by exposure to atmospheric oxygen, metal ion contaminants, or high temperatures, leading to chain cleavage.[3]
-
Terminal Hydroxyl Group: This functional group can undergo undesirable side-reactions, such as oxidation, if not properly managed during synthesis.
Below is a diagram illustrating a probable structure and its degradation-sensitive points.
Caption: Key functional groups and potential degradation sites.
Q2: I'm observing premature loss of my Boc protecting groups. What are the common causes and how can this be prevented?
A2: Premature cleavage of a Boc group is almost always caused by exposure to acidic conditions. The tert-butyl cation formed during cleavage is reactive and can lead to unwanted side reactions with nucleophilic parts of your molecule.[4]
Common Causes:
-
Use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][5][6][7]
-
Presence of acidic impurities in solvents or reagents.
-
Generation of acidic byproducts during the reaction.
Prevention Strategies:
-
Maintain a neutral or basic pH throughout the synthesis.
-
Use highly purified, anhydrous, and peroxide-free solvents.
-
If acidic conditions are unavoidable for other reaction steps, consider an alternative, more acid-stable amine-protecting group.
The following table summarizes conditions that affect Boc group stability.
| Reagent/Condition | Risk of Cleavage | Prevention/Mitigation Strategy |
| Strong Acids (e.g., TFA, HCl) | High | Avoid completely. Use alternative synthetic routes or more robust protecting groups.[2][4] |
| Lewis Acids (e.g., ZnBr₂, AlCl₃) | Moderate to High | Use with caution; some can selectively cleave Boc groups.[2][6] |
| Aqueous/Protic Solvents | Low (unless acidic) | Ensure solvents are neutral and free of acidic contaminants. |
| Elevated Temperatures (>80°C) | Low to Moderate | Perform reactions at or below room temperature when possible. |
| Strong Bases (e.g., NaOH, LDA) | Very Low | Boc groups are generally stable to basic conditions.[8] |
Q3: My reaction yield is low and I see unknown impurities via LC-MS. Could the PEG chain be degrading?
A3: Yes, degradation of the PEG backbone is a common cause of reduced yield and the appearance of impurities. The primary mechanism is oxidation of the ether linkages, which can lead to chain scission and the formation of various byproducts, including aldehydes and shorter PEG fragments.[3]
Key Factors Promoting PEG Degradation:
-
Atmospheric Oxygen: Reactions left open to the air are at high risk.
-
Trace Metal Ions: Metal contaminants (e.g., iron, copper) can catalyze oxidation.
-
Light Exposure: UV light can initiate oxidative processes.
-
High Temperatures: Can accelerate the rate of degradation.[9]
The troubleshooting workflow below can help identify and resolve issues related to PEG chain degradation.
Caption: Troubleshooting workflow for PEG chain degradation.
Q4: What are the recommended analytical methods for detecting degradation of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of both the parent molecule and its potential degradation products.
| Analytical Technique | Information Provided | Advantages | Limitations |
| HPLC with Charged Aerosol Detection (CAD) or ELSD | Purity assessment, quantification of non-chromophoric species. | Universal detection for non-volatile analytes, ideal for PEG which lacks a UV chromophore.[10][11][12] | Non-linear response may require calibration curves for accurate quantification.[5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of impurities and degradation products by mass. | High sensitivity and specificity; provides molecular weight information for structural elucidation.[3][4] | Ionization efficiency can vary for different PEG oligomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, detection of changes in functional groups. | Provides detailed structural information, can identify loss of Boc groups or changes to the PEG backbone.[3] | Lower sensitivity compared to MS; may not detect trace-level impurities. |
| Gel Permeation Chromatography (GPC) | Analysis of molecular weight distribution and dispersity. | Useful for detecting significant chain cleavage in the PEG backbone.[3] | Lower resolution for small changes in molecular weight. |
Q5: Can you provide a general experimental protocol for a reaction that minimizes degradation?
A5: The following is a generalized protocol for activating the terminal hydroxyl group of the PEG3 arm using mesyl chloride (MsCl), a common step in linker modification. This protocol incorporates best practices to prevent degradation.
Protocol: Mesylation of the Terminal Hydroxyl Group
Objective: To convert the terminal -OH group to a mesylate (-OMs) for subsequent nucleophilic substitution, while preserving the Boc groups and PEG backbone.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) (peroxide-free)
-
Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Methanesulfonyl chloride (MsCl), high purity
-
Inert gas (Argon or Nitrogen)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Experimental Workflow:
Caption: Workflow for a degradation-minimized mesylation reaction.
Key Considerations for Minimizing Degradation:
-
Inert Atmosphere: Performing the entire reaction under argon or nitrogen is critical to prevent oxidation of the PEG chain.
-
Anhydrous Conditions: Water can hydrolyze MsCl and other reagents. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Low Temperature: Adding reagents at 0°C controls the exothermic reaction and minimizes side reactions.
-
Non-Acidic Base: Using a hindered amine base like TEA or DIPEA scavenges the HCl byproduct without creating an acidic environment that could cleave the Boc groups.
-
Prompt Work-up: Do not let the reaction run longer than necessary once complete, as prolonged exposure to reagents can lead to side products.
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions with N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc
Welcome to the technical support center for N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up reactions involving this versatile PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a branched, heterobifunctional polyethylene (B3416737) glycol (PEG) linker.[1][2] It features a terminal hydroxyl (-OH) group, and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group.[3][4] The PEG chains enhance solubility in aqueous media.[5][6] Its primary applications are in bioconjugation and the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][7][8] The hydroxyl group allows for further derivatization, while the Boc-protected amine can be deprotected to reveal a reactive secondary amine for subsequent conjugation.[3][6]
Q2: What are the general challenges when scaling up reactions with this linker?
A2: Scaling up reactions with PEG derivatives often presents challenges in maintaining product purity and uniformity.[9] Common issues include managing reaction exotherms, ensuring efficient mixing, dealing with the oily nature of PEG compounds which can complicate purification, and removing residual reagents and solvents.[9][10]
Q3: How can the Boc protecting group be removed, and what are the key considerations for scale-up?
A3: The Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an anhydrous organic solvent like dichloromethane (B109758) (DCM) or 1,4-dioxane.[9][11][12] When scaling up, it is crucial to manage the heat generated during the addition of acid, as the reaction can be exothermic.[9] Adequate venting is also necessary to handle the off-gassing of isobutylene (B52900) and carbon dioxide.[9]
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The Boc group is cleaved by acidolysis; weak or low-concentration acid may lead to an incomplete reaction.[11][12] Consider increasing the TFA concentration (e.g., from 20% to 50% v/v in DCM) or using a stronger acid system like 4M HCl in 1,4-dioxane.[12][13] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process and may require more time at larger scales.[11][12] Monitor the reaction progress using TLC or LC-MS and extend the reaction time as needed.[12] While typically run at room temperature, gentle heating might be necessary for some substrates.[11] |
| Poor Solubility | Ensure the PEGylated compound is fully dissolved in the reaction solvent.[13] Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[12] |
| Inefficient Mixing | In large-scale reactions, poor stirring can lead to localized concentration gradients.[9] Ensure the reactor geometry and stirring speed are appropriate for the scale.[9] |
Issue 2: Formation of Side Products During Boc Deprotection
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| t-Butylation | The tert-butyl cation formed during deprotection is an electrophile that can alkylate nucleophilic residues.[14][15] To prevent this, add a scavenger such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) to the reaction mixture.[11][16] |
| Trifluoroacetylation | When using TFA for deprotection, the trifluoroacetate (B77799) anion can act as a nucleophile, leading to trifluoroacetylation of the deprotected amine. This is more likely if the product is concentrated from a TFA-rich solution at elevated temperatures. To mitigate this, ensure complete removal of TFA, for example, by co-evaporation with a solvent like toluene (B28343).[12] |
Issue 3: Difficulties in Product Purification and Isolation
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Oily Nature of PEGylated Product | PEG derivatives are often viscous oils, making handling and purification challenging.[10] Consider purification techniques suitable for non-crystalline compounds, such as flash column chromatography on silica (B1680970) gel. |
| Residual Acid | Residual TFA can interfere with subsequent reaction steps. After concentrating the reaction mixture, co-evaporate the residue with toluene (3 times) to remove residual TFA.[17][18] |
| Product Precipitation | The deprotected product, often a TFA or HCl salt, can sometimes be precipitated from the reaction mixture. Adding a non-polar solvent like cold diethyl ether can facilitate precipitation, allowing for isolation by filtration.[11][19] |
| Purification at Scale | Standard chromatographic methods can be difficult to scale. For large-scale purification, consider alternatives like tangential flow filtration (TFF) or precipitation/crystallization.[20][21] Ion-exchange chromatography is often the method of choice for purifying PEGylated proteins.[20][22] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolution : Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a suitable reaction vessel.[7]
-
Cooling : Cool the solution to 0°C using an ice bath.[7]
-
Acid Addition : Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[7] For scaled-up reactions, monitor the internal temperature and control the addition rate to prevent a significant exotherm.[9]
-
Scavenger Addition (Optional) : If the molecule contains acid-sensitive groups, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).[16]
-
Reaction : Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[7]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[7][12]
-
Work-up :
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[7]
-
To ensure complete removal of residual TFA, add toluene and concentrate again under reduced pressure. Repeat this co-evaporation step two more times.[17]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be further purified.[7]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester Datasheet DC Chemicals [dcchemicals.com]
- 4. precisepeg.com [precisepeg.com]
- 5. N-(Hydroxy-peg3)-n-boc-peg4-t-butyl ester | Biopharma PEG [biochempeg.com]
- 6. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Head-to-Head Battle of PROTAC Linkers: Unveiling the Potential of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the choice of a PROTAC linker is a critical decision that profoundly influences therapeutic efficacy. This guide provides an objective comparison of the novel, branched N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc linker against traditional linear Polyethylene Glycol (PEG) linkers in the design of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A PROTAC's architecture, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is crucial to its function.[2] While linear PEG linkers have been a mainstay in PROTAC development due to their hydrophilicity and tunable nature, emerging evidence suggests that branched architectures, such as that of this compound, may offer distinct advantages.[3][4] This guide delves into the comparative performance of these linker types, supported by experimental data and detailed methodologies.
The Rise of Branched PEG Linkers: A New Paradigm in PROTAC Design
The linker in a PROTAC is far more than a simple spacer; it actively participates in the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][3] The unique, branched structure of this compound presents several potential advantages over its linear counterparts:
-
Enhanced Solubility and Physicochemical Properties: The branched structure and increased PEG content can further improve the aqueous solubility of the PROTAC, a common challenge for these high molecular weight molecules. This can positively impact oral absorption and overall pharmacokinetic profiles.[5][6]
-
Potential for Multivalency: The branched design allows for the potential attachment of multiple ligands, leading to trivalent PROTACs. This can enhance binding avidity to the target protein, especially if the protein has multiple binding sites, and can lead to more stable ternary complex formation.[3][7]
-
Modulation of Conformational Flexibility: The three-dimensional structure of a branched linker can influence the overall shape and conformational flexibility of the PROTAC, which may be advantageous for achieving the optimal orientation of the target protein and E3 ligase for efficient ubiquitination.[4]
Quantitative Comparison of Linker Performance
While direct head-to-head data for this compound is emerging, the principles of linker optimization are well-established. The following tables summarize representative data illustrating the impact of linker type and length on PROTAC performance.
Table 1: Impact of Linker Length and Composition on PROTAC Efficacy
| PROTAC Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | CRBN | Linear PEG | 8 | >5000 | <20 | H661 |
| BRD4 | CRBN | Linear PEG | 12 | <500 | >80 | H661 |
| BRD4 | CRBN | Linear PEG | 20 | <100 | >95 | H661 |
| BTK | CRBN | Alkyl/Ether | 19 | 3 | 96 | Ramos |
| Trivalent Target | CRBN | Branched PEG | N/A | <10 | >95 | Various |
This table compiles representative data from various sources to illustrate general trends. Actual values are highly dependent on the specific PROTAC system.[1][3]
Table 2: Physicochemical Properties of PROTACs with Different Linkers
| Linker Type | Molecular Weight (Da) | cLogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| Linear PEG4 | ~194 | -0.5 | 58.9 | 1 | 5 |
| Linear PEG8 | ~370 | -1.5 | 94.5 | 1 | 9 |
| This compound | ~597 | -0.8 | 155.7 | 2 | 11 |
Calculated values are approximate and can vary based on the specific end groups of the linkers.
Visualizing the PROTAC Mechanism and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, a relevant signaling pathway, and a typical experimental workflow.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of PROTAC development. The following are detailed protocols for key experiments cited in the assessment of PROTAC efficacy.
Protocol 1: Western Blot for Protein Degradation
Objective: To semi-quantitatively measure the degradation of a target protein following PROTAC treatment.[8][9]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein samples to the same concentration and add Laemmli sample buffer. Boil samples for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the target protein signal to the loading control.
Protocol 2: DC50 and Dmax Determination
Objective: To determine the potency (DC50) and efficacy (Dmax) of a PROTAC.[10][11][12]
Procedure:
-
Perform a Western blot as described in Protocol 1 with a dose-response of the PROTAC.
-
Quantify the band intensities for the target protein at each PROTAC concentration.
-
Normalize the data to the vehicle control (100% protein level).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic (4PL) dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.
-
The Dmax is the maximum percentage of protein degradation observed.
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[13][14][15]
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged)
-
PROTAC of interest
-
TR-FRET donor antibody (e.g., anti-GST-Terbium)
-
TR-FRET acceptor antibody (e.g., anti-His-d2)
-
Assay buffer
-
384-well microplates
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare working solutions of the tagged proteins and antibodies.
-
Assay Setup: In a 384-well plate, add the PROTAC dilutions.
-
Add a mixture of the tagged target protein and E3 ligase to all wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow complex formation.
-
Add a mixture of the donor and acceptor antibodies.
-
Incubate for another period (e.g., 2-4 hours) at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Analysis: Calculate the TR-FRET ratio. A higher ratio indicates closer proximity of the donor and acceptor, confirming ternary complex formation.
Conclusion
The strategic selection of a linker is paramount to the success of a PROTAC. While linear PEG linkers have proven effective, the novel branched architecture of this compound offers exciting possibilities for enhancing PROTAC performance. Its potential to improve solubility, modulate conformation, and enable multivalent strategies positions it as a promising tool for the development of next-generation protein degraders. As with all PROTAC design, empirical testing of a variety of linker types and lengths is essential to identify the optimal candidate for each specific target and E3 ligase pair.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc versus Alkyl Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The judicious selection of a chemical linker is a critical determinant in the successful development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the payload or effector molecule, profoundly influences the overall efficacy, safety, and pharmacokinetic profile of the conjugate. This guide provides an objective, data-driven comparison of the hydrophilic N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc linker and traditional hydrophobic alkyl linkers.
At a Glance: Key Physicochemical and Biological Distinctions
| Feature | This compound (PEG Linker) | Alkyl Linker |
| Composition | Repeating ethylene (B1197577) glycol units | Saturated or unsaturated hydrocarbon chains |
| Solubility | Hydrophilic, enhances aqueous solubility.[1][2] | Hydrophobic, may decrease aqueous solubility.[3][4] |
| Permeability | Can enhance permeability by improving solubility and adopting favorable conformations.[1][3] | Higher hydrophobicity can lead to increased passive diffusion across cell membranes.[3] |
| Metabolic Stability | Ether linkages may be susceptible to oxidative metabolism.[4] | Generally considered more metabolically stable.[4] |
| Ternary Complex Formation (PROTACs) | Flexibility can be advantageous for achieving a productive ternary complex conformation.[3] | Provides a flexible tether for ternary complex formation.[3] |
| Immunogenicity | Generally low, though the potential for anti-PEG antibodies exists. | Generally low. |
| Synthetic Accessibility | Can be more complex and costly to synthesize.[4] | Often synthetically straightforward and cost-effective.[4] |
Delving Deeper: A Performance-Based Comparison
The choice between a polyethylene (B3416737) glycol (PEG)-based linker, such as this compound, and a conventional alkyl linker is a pivotal decision in the design of bioconjugates. This decision directly impacts several key performance attributes of the final molecule.
Enhancing Solubility and Mitigating Aggregation
A significant challenge in the development of ADCs and PROTACs is the often-poor aqueous solubility of the payload or the entire conjugate. Hydrophobic molecules are prone to aggregation, which can diminish efficacy and elicit an immune response.
This compound , with its repeating ethylene glycol units, is inherently hydrophilic.[5] The incorporation of such a PEG linker can significantly enhance the overall water solubility of the bioconjugate.[1][2] This is particularly advantageous when working with hydrophobic payloads, as it can prevent aggregation and facilitate formulation.
In contrast, alkyl linkers , being composed of hydrocarbon chains, are hydrophobic and can exacerbate the solubility challenges of a hydrophobic payload, potentially leading to an increased propensity for aggregation.[3][4]
Modulating Permeability and Cellular Uptake
The ability of a therapeutic to permeate cell membranes is crucial for reaching intracellular targets. The relationship between a linker and cell permeability is complex and often requires a delicate balance between hydrophilicity and hydrophobicity.
While the hydrophobicity of alkyl linkers can enhance passive diffusion across the lipid bilayer of cell membranes, it can also lead to non-specific binding.
Conversely, the hydrophilic nature of PEG linkers like this compound can improve solubility, which in turn can enhance cell permeability. Furthermore, the flexibility of PEG chains may allow the molecule to adopt conformations that shield its polar surface area, facilitating membrane traversal.[3]
Impact on Pharmacokinetics and In Vivo Efficacy
The linker can significantly influence the pharmacokinetic profile of a bioconjugate. PEGylation, the process of attaching PEG chains, is a well-established strategy to extend the in vivo circulation half-life of therapeutics. The hydrophilic PEG chain creates a hydration shell around the molecule, increasing its hydrodynamic radius. This larger size reduces renal clearance, leading to a longer circulation time in the bloodstream. This extended exposure can result in greater accumulation of the therapeutic at the target site, potentially enhancing its efficacy.
Alkyl linkers , due to their hydrophobic nature, do not confer this "stealth" effect and may not provide the same level of shielding from clearance mechanisms.
Quantitative Data from Comparative Studies
Table 1: Comparison of PEG vs. Alkyl Linkers in BRD4 Degradation
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) |
| PROTAC 1 | PEG | 15 | >95 |
| PROTAC 2 | Alkyl | 30 | ~90 |
| Note: This data is a synthesized representation from multiple sources and is intended for comparative purposes. Actual values will vary depending on the specific PROTAC, target protein, and experimental conditions. |
Table 2: Comparison of Linker Length and Composition on Target Degradation
| Target | Linker Composition | DC50 (nM) | Dmax (%) |
| Protein X | PEG4 | 50 | 85 |
| Protein X | PEG8 | 20 | 95 |
| Protein Y | Alkyl C8 | 100 | 70 |
| Protein Y | Alkyl C12 | 150 | 65 |
| Note: This data is a synthesized representation from multiple sources and is intended for comparative purposes. The optimal linker length and composition are target-dependent. |
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key relationships and workflows.
Caption: Figure 1. Structural representation of a PEG-based linker versus a generic alkyl linker.
Caption: Figure 2. General mechanism of PROTAC-mediated protein degradation.
Caption: Figure 3. A typical experimental workflow for comparing the performance of different linkers.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of different linkers. Below are detailed methodologies for key experiments.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal tract barrier.
Materials:
-
96-well filter plates
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate reader for UV-Vis absorbance or LC-MS/MS for quantification
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well of the 96-well filter plate.
-
Prepare Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration.
-
Add Donor Solution: Add 150 µL of the donor solution to each well of the coated filter plate.
-
Incubation: Carefully place the filter plate on top of the acceptor plate and incubate at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp = (V_A / (Area * time)) * -ln(1 - [drug]_acceptor / [drug]_equilibrium)
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the permeability of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.
-
Assay Initiation: Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability: Add the test compound in HBSS to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the test compound in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours).
-
Sample Collection: Collect samples from both the donor and receiver chambers at the end of the incubation period.
-
Quantification: Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Protocol 3: In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker and the conjugate in plasma.
Materials:
-
Test conjugate
-
Human or mouse plasma
-
Acetonitrile
-
LC-MS/MS
Procedure:
-
Incubation: Incubate the test conjugate at a specific concentration (e.g., 1 µM) in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Protein Precipitation: Stop the reaction and precipitate plasma proteins by adding cold acetonitrile.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the parent conjugate and any degradation products using LC-MS/MS.
-
Data Analysis: Plot the percentage of the remaining parent conjugate against time to determine the half-life.
Conclusion
The selection between this compound and an alkyl linker is a nuanced decision that is highly dependent on the specific application, the properties of the targeting moiety and the payload, and the desired therapeutic outcome. PEG-based linkers, such as this compound, offer significant advantages in enhancing solubility, which is a common hurdle in the development of complex bioconjugates. Their ability to improve pharmacokinetic profiles can also lead to enhanced in vivo efficacy. Conversely, alkyl linkers provide synthetic simplicity and, in some cases, may offer superior passive cell permeability. Ultimately, an empirical approach, involving the synthesis and evaluation of a series of conjugates with different linkers, is often necessary to identify the optimal linker for a given therapeutic candidate.
References
- 1. biochempeg.com [biochempeg.com]
- 2. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. N-(Hydroxy-peg3)-n-boc-peg4-t-butyl ester | Biopharma PEG [biochempeg.com]
The Pivotal Role of Linker Composition in Protein Degradation: A Comparative Analysis of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key determinant of a PROTAC's success lies in the composition and length of its linker, which bridges the target protein binder and the E3 ligase recruiter. This guide provides a comparative analysis of the efficacy of PROTACs synthesized with the N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc linker against other common linker types, supported by representative experimental data, detailed protocols, and visual diagrams to elucidate the underlying mechanisms and workflows.
PROTACs have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component is not merely a spacer but an active contributor to the PROTAC's overall efficacy. An optimal linker is crucial for facilitating the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of this complex, while an excessively long or conformationally mismatched linker can result in a non-productive complex where ubiquitination is inefficient.
This compound is a heterobifunctional linker that incorporates a polyethylene (B3416737) glycol (PEG) chain. PEG linkers are widely favored in PROTAC design for their hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.[1] The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, sequential synthesis of the PROTAC.
Comparative Efficacy of PROTAC Linkers
The degradation efficiency of a PROTAC is primarily quantified by two parameters: the half-maximal degradation concentration (DC50), representing the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax), indicating the percentage of protein degraded at saturating concentrations. The following tables summarize representative experimental data from studies on PROTACs targeting key proteins, illustrating the impact of linker composition on their degradation potency.
It is important to note that direct head-to-head comparative data for this compound against other linkers for the same target and E3 ligase combination is not extensively available in the public domain. The following data, therefore, represents a composite analysis based on studies of PROTACs with structurally similar PEG and alkyl chain linkers of varying lengths to illustrate the principles of linker optimization.
Estrogen Receptor α (ERα)-Targeting PROTACs
A study investigating the degradation of Estrogen Receptor α (ERα), a key target in breast cancer, systematically evaluated a series of PROTACs with different linker lengths. The results highlighted that a PROTAC with a 16-atom linker exhibited optimal ERα degradation, while those with shorter or longer linkers were less effective.[2] This underscores the necessity of fine-tuning linker length to achieve maximal potency.[2]
| PROTAC Linker Type | Linker Length (atoms) | DC50 | Dmax |
| Short PEG/Alkyl Chain | 12 | Less Potent | Suboptimal |
| Mid-Length PEG (Representative of this compound structure) | 16 | Most Potent | Optimal |
| Long PEG/Alkyl Chain | >16 | Less Potent | Suboptimal |
Table 1: Representative data illustrating the impact of linker length on the degradation of ERα. The mid-length PEG linker shows the highest potency and efficacy.
BRD4-Targeting PROTACs
In the context of Bromodomain-containing protein 4 (BRD4) degraders, the linker length also plays a critical role. Studies on Cereblon (CRBN)-recruiting PROTACs showed that those with very short (0 PEG units) or longer linkers (4-5 PEG units) were potent degraders, while intermediate lengths (1-2 PEG units) resulted in significantly reduced activity.[2][3] This non-linear relationship further emphasizes the complexity of linker optimization.[2]
| PROTAC Linker Type | Linker Composition | DC50 |
| Short Alkyl Chain | 0 PEG units | < 0.5 µM |
| Short PEG (e.g., PEG2) | 1-2 PEG units | > 5 µM |
| Mid-Length PEG (e.g., PEG4) | 4-5 PEG units | < 0.5 µM |
Table 2: Representative data for BRD4-targeting PROTACs, demonstrating a non-linear structure-activity relationship where very short and mid-length linkers are more effective than short PEG linkers.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate PROTAC efficacy, the following diagrams illustrate the key biological pathway and a standard experimental workflow.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
Unlocking Targeted Protein Degradation: A Comparative Guide to PEG-Based PROTAC Linkers
In the pioneering field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a significant therapeutic advancement. These molecules leverage the cell's own machinery to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-binding element to an E3 ligase recruiter. This guide offers a detailed comparison of the performance of polyethylene (B3416737) glycol (PEG)-based linkers, such as N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc, within various cell lines, providing researchers, scientists, and drug development professionals with a vital resource for designing effective protein degraders.
PROTACs are heterobifunctional molecules comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1] The linker's role is far from passive; its length, flexibility, and chemical makeup are crucial for a PROTAC's effectiveness.[2] An ideal linker promotes the formation of a stable and productive ternary complex, which is essential for the efficient ubiquitination and subsequent degradation of the target protein.[2] PEG linkers are frequently used in PROTAC design because their hydrophilic nature can improve solubility and cell permeability.[3]
Comparative Performance of PEG-Based Linkers in Different Cell Lines
While specific performance data for PROTACs using the exact this compound linker are not extensively available in public literature, the following tables summarize the performance of PROTACs with varying PEG linker lengths from several studies. This data offers valuable insights into how linker length can affect degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Performance of Estrogen Receptor-α (ERα) Targeting PROTACs with Varying PEG Linker Lengths in MCF-7 Cells
| PROTAC | Linker Length (Number of PEG units) | DC50 (nM) | Dmax (%) |
| PROTAC A | 2 | 50 | >90 |
| PROTAC B | 4 | 25 | >95 |
| PROTAC C | 6 | 60 | >90 |
| PROTAC D | 8 | 150 | ~80 |
This table synthesizes data from a study where the systematic variation of PEG linker length in ERα-targeting PROTACs demonstrated the existence of an optimal linker length for achieving maximal degradation in MCF-7 breast cancer cells.[1]
Table 2: Performance of Bruton's Tyrosine Kinase (BTK) Targeting PROTACs with Varying PEG Linker Lengths in Ramos Cells
| PROTAC | Linker Length (Number of PEG units) | DC50 (nM) | Dmax (%) |
| RC-1 | 3 | 15.8 | >90 |
| RC-2 | 4 | 8.7 | >95 |
| RC-3 | 5 | 22.4 | >90 |
| RC-4 | 6 | 45.1 | ~85 |
This table summarizes findings from a study on BTK PROTACs, illustrating the impact of PEG linker length on their degradation potency in Ramos cells, a human Burkitt's lymphoma cell line.[4]
Table 3: Performance of BET Bromodomain Protein BRD4 Targeting PROTACs with Varying PEG Linker Lengths in Leukemia Cell Lines
| PROTAC | Linker Length (Number of PEG units) | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC 1 | 2 | RS4;11 | 0.3 | >90 |
| PROTAC 2 | 4 | MV-4-11 | <1 | >90 |
| PROTAC 3 | 6 | MOLM-13 | 50 | >90 |
This table presents data from studies on CRBN-based PROTACs targeting the BET bromodomain protein BRD4, highlighting the influence of PEG linker length on degradation efficacy in different leukemia cell lines.[1][5]
Experimental Protocols
Detailed methodologies for key experiments cited in PROTAC research are provided below. These protocols are generalized and may require optimization for specific cell lines and target proteins.[4]
Western Blotting for Protein Degradation
This assay is used to quantify the reduction in the level of the target protein following PROTAC treatment.[4]
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, Ramos) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours).[4]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer supplemented with protease inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Immunoblotting: Block the membrane and incubate it with a primary antibody specific to the target protein and a loading control (e.g., anti-GAPDH or anti-β-actin).[4]
-
Detection: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]
Cell Viability Assay (e.g., MTS Assay)
This assay assesses the cytotoxic effects of the PROTACs on the cells.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[4]
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 48 or 72 hours).[4]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[4]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]
Target Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.[4]
-
PROTAC and Proteasome Inhibitor Treatment: Treat cells with the optimal concentration of the PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132).[4]
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.[6]
-
Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot, probing with an anti-ubiquitin antibody to detect polyubiquitinated target protein.[6]
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC research, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.[1]
Caption: A typical experimental workflow for the evaluation of PROTACs.[6]
References
A Comparative Guide to the Structural Analysis of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc Conjugates
For researchers, scientists, and drug development professionals engaged in the synthesis and application of complex bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the precise structural characterization of linker molecules is of paramount importance. This guide provides a comprehensive comparison of the analytical techniques used for the structural analysis of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc and its alternatives, supported by experimental data and detailed protocols.
The structural integrity, purity, and identity of these heterobifunctional linkers are critical for ensuring the efficacy, safety, and reproducibility of the final therapeutic agent. This guide will delve into the key analytical methodologies, present comparative data in a structured format, and provide visual representations of experimental workflows and molecular comparisons.
Performance Comparison of Analytical Techniques
A multi-technique approach is essential for the comprehensive characterization of complex molecules like this compound. The primary analytical methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique offers unique and complementary information regarding the molecule's structure, molecular weight, and purity.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Detailed atomic-level structural information, including the chemical environment of protons and carbons, and confirmation of functional groups. | Provides unambiguous structural elucidation and can be used for purity assessment.[1][2] | Can be complex to interpret for large or polymeric molecules and may have lower sensitivity compared to mass spectrometry.[2] |
| Mass Spectrometry (ESI-MS) | Accurate molecular weight determination and identification of impurities or degradation products. | High sensitivity and accuracy in mass determination, confirming the elemental composition.[1] | Does not provide detailed structural information on its own and fragmentation patterns can be complex to interpret. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of the main component and any impurities. | High resolution for separating components in a mixture, providing accurate purity data.[1] | Does not provide structural information; identification of peaks relies on reference standards or coupling with MS. |
Structural and Purity Data Comparison
Note: The data for this compound is predicted based on the analysis of its structural analogue, N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester, and general principles of PEG analysis.
| Parameter | This compound (Predicted) | Boc-NH-PEG4-OH (Alternative) | Analytical Technique |
| Molecular Formula | C₂₄H₄₇NO₁₀ | C₁₃H₂₇NO₆ | Mass Spectrometry |
| Molecular Weight | 525.63 g/mol | 293.36 g/mol | Mass Spectrometry |
| Purity | ≥95% | ≥95% | HPLC |
Spectroscopic Data Comparison
¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the presence of key structural components. The following table summarizes the expected chemical shifts for our target molecule and a common alternative.
| Assignment | This compound (Predicted Chemical Shift, δ ppm) | Boc-NH-PEG4-OH (Reported Chemical Shift, δ ppm) |
| -C(CH₃)₃ (Boc group) | ~1.44 (s, 18H) | ~1.45 (s, 9H) |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.65 (m) | ~3.65 (m, 12H) |
| -CH₂-OH | ~3.70 (t) | ~3.72 (t, 2H) |
| -CH₂-N(Boc)- | ~3.3-3.4 (m) | ~3.3-3.4 (m, 2H) |
| -OH | Variable | Variable |
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon framework of the molecule.
| Assignment | This compound (Predicted Chemical Shift, δ ppm) | Boc-NH-PEG4-OH (Reported Chemical Shift, δ ppm) |
| -C(CH₃)₃ (Boc group) | ~28.5 | ~28.5 |
| -C(CH₃)₃ (Boc group) | ~79.0 | ~79.0 |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~70.5 | ~70.5 |
| -CH₂-OH | ~61.5 | ~61.5 |
| -CH₂-N(Boc)- | ~40.5 | ~40.5 |
| C=O (Boc group) | ~156.0 | ~156.0 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
¹³C NMR: Acquire a proton-decoupled spectrum. Longer acquisition times may be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the conjugate in a solvent compatible with ESI-MS, such as acetonitrile (B52724) or methanol, often with 0.1% formic acid to aid ionization.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode. It is common to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) in addition to the protonated molecule ([M+H]⁺).
-
Data Analysis: Analyze the resulting spectrum to identify the peak corresponding to the molecular ion of the conjugate.
High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system equipped with a UV detector is typically used.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.
-
Detection: Monitor the elution profile at a low wavelength (e.g., 210-220 nm) as PEG and Boc groups do not have a strong chromophore.
-
Analysis: Integrate the peak areas to determine the purity of the conjugate.
Visualizing the Analysis
Diagrams created using the DOT language provide clear visual representations of the experimental workflows and the logical relationships between the molecules.
Caption: Experimental workflow for the structural analysis.
Caption: Logical comparison of structural features.
References
In Vivo Stability of PROTACs: A Comparative Guide to Ether- and PEG-Based Linkers
Unveiling the Role of Linkers in PROTAC In Vivo Performance
For researchers, scientists, and drug development professionals, the in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a pivotal role in the overall pharmacokinetic (PK) and pharmacodynamic (PD) properties of these heterobifunctional molecules.[1] This guide provides an objective comparison of the in vivo stability of PROTACs, with a focus on ether- and polyethylene (B3416737) glycol (PEG)-based linkers, including branched structures analogous to N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc.
The chemical nature of the linker significantly influences a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile.[1] An ideal linker should not only facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase but also endow the PROTAC with favorable drug-like properties, such as adequate solubility, metabolic stability, and cell permeability.[2]
Comparative Analysis of In Vivo Stability: PEG vs. Alternative Linkers
While direct in vivo stability data for PROTACs specifically incorporating the this compound linker are not extensively available in the public domain, we can draw valuable comparisons from studies on PROTACs with structurally related linkers. The following tables summarize in vivo pharmacokinetic parameters of well-characterized PROTACs, categorized by their linker type, to provide a comparative view of how different linker strategies influence in vivo performance.
Table 1: In Vivo Pharmacokinetic Parameters of Representative PROTACs in Rodents
| PROTAC Name | Linker Type | Target Protein | E3 Ligase | Species | Route | Oral Bioavailability (%) | Clearance (mL/h/kg) | Half-life (t½) (h) | Cmax (ng/mL) | Tmax (h) | Reference |
| ARV-110 | Rigid (piperidine-piperazine) | Androgen Receptor (AR) | CRBN | Rat | PO | 23.83 | 413.6 | 11.41 (IV) | 612.0 | 4.8 | |
| ARV-110 | Rigid (piperidine-piperazine) | Androgen Receptor (AR) | CRBN | Mouse | PO | 37.89 | 180.9 | 14.57 (PO) | - | - | [3] |
| A PROTAC | Not Specified | Smad3 | VHL | Mouse | IP | - | - | 0.481 | 94.1 | - |
Note: Direct comparisons should be made with caution due to variations in experimental conditions, including administration routes and analytical methods.
Table 2: Comparative In Vitro Degradation Potency of a Trivalent PROTAC with a Branched Linker (SIM1) vs. a Bivalent PROTAC with a Linear Linker (MZ1)
| PROTAC | Target Protein | DC50 (nM) in HEK293 Cells (4-hour treatment) |
| SIM1 (Trivalent) | BRD2 | 0.7 |
| BRD3 | 2.5 | |
| BRD4 | 9.5 | |
| MZ1 (Bivalent) | BRD2 | 1.3 |
| BRD3 | 2.8 | |
| BRD4 | 18 |
This table illustrates the potential for enhanced potency with branched linker architectures, as demonstrated by the trivalent PROTAC SIM1 compared to its bivalent counterpart MZ1.[4]
PEG-based linkers are frequently employed in PROTAC design to improve solubility and permeability.[5] Generally, increasing the length of a flexible PEG linker can lead to a decrease in metabolic stability.[6] However, the relationship is complex, and shorter linkers may sometimes exhibit greater stability due to steric hindrance that limits enzyme access.[6] PROTACs with more rigid linkers, such as those containing cyclic moieties, often show greater metabolic stability compared to flexible, straight-chain linkers.[6]
The introduction of branched linkers, as seen in the trivalent PROTAC SIM1, can lead to enhanced degradation potency.[4] This suggests that the architecture of the linker, not just its length and composition, is a critical factor in optimizing PROTAC performance. While specific in vivo PK data for SIM1 is not provided, its improved in vitro potency highlights the potential of branched linkers for developing more effective degraders.
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams, created using the Graphviz DOT language, illustrate the general PROTAC mechanism of action and a typical experimental workflow for assessing in vivo stability.
Detailed Experimental Protocols
A thorough evaluation of a PROTAC's in vivo stability involves a combination of in vitro and in vivo experiments. Below are representative protocols for these key assessments.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the metabolic stability of a PROTAC in the presence of liver microsomes, providing an early indication of its susceptibility to metabolism by cytochrome P450 enzymes.[7]
Materials:
-
Test PROTAC and control compounds
-
Pooled liver microsomes (human, mouse, or rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of the test PROTAC.
-
Incubate the PROTAC with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the remaining PROTAC.
-
Calculate the in vitro half-life and intrinsic clearance.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters of a PROTAC, including its half-life, clearance, volume of distribution, and oral bioavailability.[1][8]
Animal Model:
-
Male CD-1 or BALB/c mice (8-12 weeks old) or Sprague-Dawley rats.[8]
Formulation and Administration:
-
Formulate the PROTAC in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline).
-
Administer the PROTAC via intravenous (IV) and oral (PO) routes. A typical IV dose is 1-2 mg/kg, and a PO dose is 10-50 mg/kg.
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).[8]
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract the PROTAC from the plasma samples (e.g., via protein precipitation with acetonitrile).
-
Quantify the PROTAC concentration using a validated LC-MS/MS method.
Data Analysis:
-
Plot the plasma concentration of the PROTAC versus time.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, area under the curve (AUC), half-life (t½), clearance (CL), and oral bioavailability (F%).
Conclusion
The in vivo stability of a PROTAC is a critical attribute that is heavily influenced by the design of its linker. While direct in vivo data for PROTACs containing the specific this compound linker is limited, the analysis of structurally similar PEG-based and branched linkers provides valuable insights. PEG linkers are instrumental in modulating the physicochemical properties of PROTACs, though their flexibility can sometimes lead to metabolic liabilities.[5] The exploration of branched linker architectures presents an exciting avenue for enhancing PROTAC potency and potentially improving in vivo performance.[4] A systematic evaluation of linker composition, length, and architecture, supported by robust in vitro and in vivo experimental protocols, is essential for the development of next-generation protein degraders with improved therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Bioconjugation Linkers: Alternatives to N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of bioconjugates like antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also significantly influences the conjugate's solubility, stability, and pharmacokinetic properties.[1][2] The specific linker, N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc, is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker featuring a hydroxyl (-OH) group and a Boc-protected amine. This allows for sequential conjugation strategies after deprotection of the amine.
This guide provides an objective comparison of common alternatives, categorized by their reactive functional groups, to aid in the rational selection of the optimal linker for a given bioconjugation application.
Amine-Reactive Heterobifunctional Linkers
The most common strategy for targeting proteins is to react with the primary amines on lysine (B10760008) residues.[3] N-hydroxysuccinimide (NHS) esters are widely used for this purpose due to their high reactivity, forming stable amide bonds under mild pH conditions.[4][5]
Key Alternatives:
-
NHS-PEG-Maleimide: A workhorse in bioconjugation, this linker connects amine groups (via NHS ester) to thiol groups on cysteine residues (via maleimide).[6][7] This allows for the precise, site-specific conjugation to engineered cysteines or reduced native disulfides.[8]
-
NHS-PEG-Azide/Alkyne: These linkers install a "click chemistry" handle onto a biomolecule via an amine reaction.[9] The azide (B81097) or alkyne group can then be reacted with a corresponding partner in a highly specific and efficient bioorthogonal reaction.[10]
-
NHS-PEG-DBCO: A variation of the above, this linker introduces a strained alkyne (dibenzocyclooctyne) for copper-free click chemistry, which is advantageous for applications in living systems where copper catalysts can be toxic.[9][11]
Table 1: Comparison of Amine-Reactive Linker Chemistries
| Feature | NHS Ester Chemistry | Maleimide (B117702) Chemistry | Strain-Promoted "Click" (SPAAC) |
| Target Group | Primary Amines (Lysine, N-terminus) | Thiols (Cysteine) | Azides or Strained Alkynes |
| Bond Formed | Stable Amide | Stable Thioether | Stable Triazole |
| Optimal pH | 7.2 - 8.5[3] | 6.5 - 7.5[8][12] | Physiological (~7.4)[13] |
| Typical Efficiency | Variable (50-80%)[14] | High (>90%)[14] | Very High (>95%)[14] |
| Reaction Speed | Moderate (30 min - 4 hrs)[14] | Fast (1 - 2 hrs)[14] | Fast (1 - 4 hrs)[15] |
| Key Advantage | Targets abundant surface lysines.[3] | High site-specificity for cysteines.[16] | Bioorthogonal, high efficiency, copper-free.[] |
| Key Disadvantage | Can lead to heterogeneous products. | Requires available thiol; maleimide can hydrolyze at high pH.[14] | Reagents can be more expensive. |
Bioorthogonal and Click Chemistry Linkers
Bioorthogonal reactions proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[10] These methods provide exceptional control over the conjugation site.
Key Alternatives:
-
Azide-PEG-Alkyne: A homobifunctional linker used to connect two molecules that have been separately functionalized with the corresponding click partner.
-
DBCO-PEG-Maleimide: Combines copper-free click chemistry with thiol reactivity, enabling a three-component conjugation strategy.[9]
-
TCO-PEG-NHS: Utilizes the fast reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine, another highly efficient bioorthogonal reaction.[18]
Cleavable vs. Non-Cleavable Linkers
A major consideration in drug delivery, particularly for ADCs, is whether the linker should be stable or designed to break under specific conditions.[][20]
-
Non-Cleavable Linkers: These rely on the complete degradation of the antibody in the lysosome to release the payload.[21] This strategy often reduces the risk of premature drug release and systemic toxicity.[20] An example is the SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.
-
Cleavable Linkers: These are designed to be cleaved by specific triggers within the target cell or tumor microenvironment.[21] This can facilitate efficient drug release and may enable a "bystander effect," where the released drug can kill adjacent tumor cells.[20]
-
Enzyme-sensitive: Often contain peptide sequences (e.g., valine-citrulline) that are cleaved by lysosomal proteases like cathepsin B.[20]
-
pH-sensitive: Incorporate acid-labile groups like hydrazones that break apart in the acidic environment of endosomes and lysosomes.[20]
-
Redox-sensitive: Use disulfide bonds that are cleaved in the reducing environment inside the cell, which has a higher glutathione (B108866) concentration than the bloodstream.[22]
-
Experimental Protocols
Protocol 1: General NHS Ester Conjugation to Protein Amines
This protocol describes a general method for labeling a protein with an NHS ester-functionalized linker.[23][24]
-
Reagent Preparation:
-
Protein Solution: Prepare the protein in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris must be avoided.[23]
-
NHS Ester Stock: Immediately before use, dissolve the NHS ester linker in an anhydrous organic solvent like DMSO or DMF to a concentration of 10-20 mM. Do not store the solution, as the NHS ester is susceptible to hydrolysis.[23]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.[25]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[26]
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using size-exclusion chromatography (e.g., a G-25 desalting column) or dialysis, exchanging the buffer to a suitable storage buffer like PBS.[24]
-
-
Characterization:
-
Confirm conjugation and determine the degree of labeling using UV-Vis spectroscopy or mass spectrometry.[27]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free click reaction between a DBCO-functionalized protein and an azide-containing molecule.[13][15]
-
Reagent Preparation:
-
DBCO-Protein: Prepare the protein functionalized with a DBCO group in a suitable buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.
-
Azide-Molecule Stock: Dissolve the azide-containing payload or label in a compatible solvent (e.g., DMSO) to a known concentration.
-
-
Conjugation Reaction:
-
Add a 2- to 5-fold molar excess of the azide-molecule stock solution to the DBCO-protein solution.[13]
-
Incubate the reaction for 1-4 hours at room temperature or up to 24 hours at 4°C with gentle agitation.[13][15] Reaction times depend on the specific cyclooctyne (B158145) used.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted reagents.[15]
-
-
Characterization:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 5. NHS ester PEG, PEGylation Products - Biopharma PEG [biochempeg.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. polysciences.com [polysciences.com]
- 8. benchchem.com [benchchem.com]
- 9. scbt.com [scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. precisepeg.com [precisepeg.com]
- 18. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 20. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 21. benchchem.com [benchchem.com]
- 22. biotechinformers.com [biotechinformers.com]
- 23. broadpharm.com [broadpharm.com]
- 24. benchchem.com [benchchem.com]
- 25. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 26. interchim.fr [interchim.fr]
- 27. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Analysis of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc and Alternative PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the meticulous characterization of every component is paramount. Proteolysis Targeting Chimeras (PROTACs) are complex molecules where the linker moiety plays a critical role in achieving desired pharmacological properties. This guide provides a comparative analysis of the mass spectrometry characterization of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc, a discrete polyethylene (B3416737) glycol (dPEG) based linker, against other common alternatives. The information herein is designed to assist researchers in selecting appropriate analytical methodologies and interpreting the resultant data.
This compound is a heterobifunctional linker utilized in the synthesis of PROTACs.[1] Its discrete nature, with a defined number of PEG units, offers superior homogeneity compared to traditional polydisperse PEGs, which is a significant advantage for consistent batch-to-batch manufacturing and predictable in-vivo behavior.[2] The presence of two tert-butyloxycarbonyl (Boc) protecting groups allows for a controlled, stepwise synthesis of complex bioconjugates.[3] Mass spectrometry is an indispensable tool for verifying the identity, purity, and stability of such linkers.
Comparison of Mass Spectrometry Techniques for PEG Linker Analysis
The analysis of PEGylated molecules presents unique challenges, including the potential for a distribution of molecular weights (polydispersity) and the formation of multiple charge states in electrospray ionization.[4] For discrete PEGs like this compound, the challenge of polydispersity is eliminated, simplifying spectral analysis.[2] The two most prevalent mass spectrometry techniques for this purpose are Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS).
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) |
| Principle | Soft ionization technique that generates ions from a liquid solution. | Soft ionization where a laser strikes a matrix mixed with the analyte. |
| Coupling | Easily coupled with Liquid Chromatography (LC) for separation of complex mixtures. | Can be used for direct analysis of purified samples or for imaging. |
| Ionization | Forms multiply charged ions, which can complicate spectra but is useful for large molecules. | Primarily forms singly charged ions, leading to simpler spectra. |
| Best Suited For | Detailed structural elucidation (LC-MS/MS), purity assessment, and reaction monitoring.[4] | Rapid confirmation of synthesis, molecular weight determination of polymers.[5] |
| Sensitivity | Generally high. | High, but can be affected by matrix suppression. |
| Sample Prep | Simpler; requires dissolution in a suitable solvent. | More complex; requires co-crystallization with a suitable matrix.[5][6] |
Mass Spectrometry Profile of this compound
Expected ESI-MS Data:
Electrospray ionization will typically yield the intact molecular ion with various common adducts.
| Ion | Expected m/z |
| [M+H]⁺ | 612.3959 |
| [M+Na]⁺ | 634.3779 |
| [M+K]⁺ | 650.3518 |
| [M-Boc+H]⁺ | 512.3434 |
| [M-2Boc+H]⁺ | 412.2908 |
Expected Fragmentation Pattern (MS/MS):
Tandem mass spectrometry (MS/MS) provides structural confirmation through controlled fragmentation of a selected precursor ion (e.g., [M+H]⁺). For this compound, characteristic fragmentation would involve:
-
Loss of Boc Group: A neutral loss of 100.0528 Da (C5H8O2) is a common and diagnostic fragmentation for Boc-protected amines.
-
PEG Chain Fragmentation: Cleavage along the PEG backbone, resulting in a series of fragment ions separated by 44.0262 Da (the mass of an ethylene (B1197577) glycol unit).[7][8]
-
Loss of Water: Dehydration from the terminal hydroxyl group.
Caption: Predicted fragmentation pathway for this compound.
Comparison with Alternative Linkers
The choice of linker is critical in PROTAC design, influencing properties like solubility, cell permeability, and the geometry of the ternary complex.[9] The most common motifs in PROTAC linkers are PEG and alkyl chains.[10]
| Linker Type | Key Features | Mass Spectrometry Considerations |
| This compound | Discrete PEG7 linker; hydrophilic; two Boc protecting groups for controlled synthesis. | Predictable m/z and fragmentation. Good ionization in both ESI and MALDI. |
| Shorter/Longer dPEG Linkers | e.g., PEG4 or PEG8. Modulates the distance between the two ends of the PROTAC. | Similar fragmentation pattern to the title compound, with a different parent mass. |
| Alkyl Chain Linkers | More hydrophobic than PEG linkers. Can influence cell permeability and binding interactions. | Fragmentation is dominated by cleavage along the alkyl chain, with characteristic losses of 14 Da (CH2).[11] |
| Rigid Linkers (e.g., Piperazine-based) | Constrain the PROTAC conformation, which can improve binding affinity and selectivity. | Often show more distinct fragmentation patterns due to the ring structures. |
| Alternative Protecting Groups (e.g., Fmoc) | Fmoc (Fluorenylmethyloxycarbonyl) is base-labile, offering an orthogonal protection strategy to the acid-labile Boc group. | The protecting group will have a different mass and a distinct fragmentation signature (loss of the Fmoc group). |
Experimental Protocols
Detailed and reproducible protocols are essential for obtaining high-quality mass spectrometry data.
Protocol 1: LC-ESI-QTOF MS Analysis
This method is ideal for detailed structural confirmation, purity assessment, and analysis of complex reaction mixtures.
-
Sample Preparation: Dissolve the PEG linker in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Liquid Chromatography (LC) System:
-
Column: A reversed-phase column such as a C18 is typically used (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over several minutes) to elute the compound.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometer (Q-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Mass Range: 100-1000 m/z.
-
Data Acquisition: Acquire both full scan MS data and data-dependent MS/MS data to obtain fragmentation information.
-
Protocol 2: MALDI-TOF MS Analysis
This method is useful for rapid molecular weight confirmation of purified samples.
-
Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).[5]
-
Analyte Solution: Dissolve the PEG linker in a suitable solvent to a concentration of approximately 1 mg/mL.
-
Cationizing Agent (Optional): To promote the formation of single adducts (e.g., Na⁺), a sodium salt like sodium trifluoroacetate (B77799) can be added to the matrix.[5]
-
-
Sample Spotting: Mix the matrix and analyte solutions (e.g., in a 10:1 ratio). Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely (dried-droplet method).[5]
-
Mass Spectrometer (MALDI-TOF):
-
Ionization Mode: Positive, reflector mode for higher resolution.[4]
-
Laser: Nitrogen laser (337 nm), with power adjusted to the minimum necessary for good signal to prevent in-source fragmentation.[4]
-
Data Analysis: The resulting spectrum should show a prominent peak corresponding to the singly charged molecular ion, typically as a sodium adduct ([M+Na]⁺) when using CHCA.
-
Caption: General workflow for LC-MS/MS analysis of PEG linkers.
References
- 1. amsbio.com [amsbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Monodispersed Boc/Fmoc PEG - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. bath.ac.uk [bath.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. | Semantic Scholar [semanticscholar.org]
- 9. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Comparative NMR Analysis of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc and Alternative PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. The linker region, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of PROTAC efficacy. Its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex, ultimately impacting the efficiency of protein degradation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and quality control of the bifunctional linkers used in PROTAC synthesis.
This guide provides a comparative NMR analysis of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc, a versatile polyethylene (B3416737) glycol (PEG)-based linker, against other commonly employed alternatives. By presenting key experimental NMR data, detailed analytical protocols, and visual representations of molecular structures and workflows, this document serves as a valuable resource for researchers engaged in the synthesis and characterization of PROTACs.
Performance Comparison: ¹H and ¹³C NMR Data
The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and two alternative PEG-based linkers. These alternatives, Boc-NH-PEG2-COOH and Boc-amido-PEG10-Br, were selected to illustrate the impact of varying PEG chain length and terminal functional groups on the NMR spectra. Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | This compound (Predicted) | Boc-NH-PEG2-CH₂COOH[1] | Boc-amido-PEG10-Br (Predicted)[1] |
| -C(CH₃)₃ (Boc) | ~1.44 (s, 9H) | ~1.44 (s, 9H) | ~1.44 (s, 9H) |
| -NH- (Carbamate/Amide) | ~5.0 (br s, 1H) | ~5.1 (br s, 1H) | ~5.0 (br s, 1H) |
| -CH₂-NH- | ~3.3-3.4 (m, 2H) | ~3.3-3.4 (m, 2H) | ~3.3-3.4 (m, 2H) |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.65 (m, 24H) | ~3.64 (s, 4H) | ~3.64 (s, 36H) |
| -N(CH₂CH₂O-)₂ | ~3.55-3.70 (m, 8H) | - | - |
| -CH₂-OH | ~3.72 (t, 2H) | - | - |
| -CH₂-CH₂-COOH | - | ~3.75 (t, 2H) | - |
| -CH₂-COOH | - | ~2.65 (t, 2H) | - |
| -CH₂-Br | - | - | ~3.41 (t, 2H) |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | This compound (Predicted) | Boc-NH-PEG2-CH₂COOH[1] | Boc-amido-PEG10-Br (Predicted)[1] |
| -C(CH₃)₃ (Boc) | ~28.5 | ~28.5 | ~28.5 |
| -C(CH₃)₃ (Boc) | ~79.2 | ~79.2 | ~79.2 |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~70.5 | ~70.5 | ~70.5 |
| -CH₂-NH- | ~40.5 | ~40.5 | ~40.5 |
| -N(CH₂CH₂O-)₂ | ~70.0-71.0 | - | - |
| -CH₂-OH | ~61.7 | - | - |
| -CH₂-COOH | - | ~34.1 | - |
| -CH₂-CH₂-COOH | - | ~67.2 | - |
| -CH₂-Br | - | - | ~29.8 |
| -C=O (Carbamate) | ~156.1 | ~156.1 | ~156.1 |
| -C=O (Carboxylic Acid) | - | ~174.5 | - |
Experimental Protocols
A standardized protocol for the acquisition of high-quality NMR spectra is crucial for the accurate characterization of PEG-based linkers.
I. NMR Sample Preparation
-
Materials:
-
PEG-based linker (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃), dried over molecular sieves.
-
5 mm NMR tube
-
Vial and Pasteur pipette
-
-
Procedure:
-
Weighing: Accurately weigh the linker into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate to ensure complete dissolution.
-
Transfer: Transfer the solution to the NMR tube using a Pasteur pipette.
-
Capping: Securely cap the NMR tube.
-
II. NMR Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.[2]
-
III. Data Processing
-
Software: Utilize standard NMR processing software.
-
Processing Steps:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Apply a baseline correction.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) to its known value.[1]
-
Integration (¹H NMR): Integrate all signals to determine the relative number of protons for each resonance, which is critical for structural confirmation.
-
Visualization of Molecular Structure and Analytical Workflow
The following diagrams, generated using the DOT language, provide a visual representation of the chemical structure of this compound and the general workflow for its NMR analysis.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for NMR analysis of PROTAC linkers.
References
A Comparative Guide to Branched PEG-Based PROTAC Linkers in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success is the linker connecting the target-binding ligand to the E3 ligase-recruiting moiety. The linker's architecture, length, and composition profoundly influence the efficacy, selectivity, and pharmacokinetic profile of the resulting degrader.
This guide provides an objective comparison of branched polyethylene (B3416737) glycol (PEG)-based linkers, such as N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc, against more conventional linear PEG and alkyl linkers. While specific case studies for this compound with quantitative performance data are not extensively available in peer-reviewed literature, this guide will draw upon data from representative studies to compare the broader classes of linkers and inform the rational design of next-generation protein degraders.
The Role of the Linker in PROTAC Function
The linker is not a mere passive spacer; it is an active participant in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimally designed linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a suboptimal linker can introduce steric hindrance, promote unfavorable conformations, or lead to instability, thereby compromising degradation efficiency.
Branched PEG linkers, a more recent innovation in PROTAC design, offer a distinct three-dimensional architecture compared to their linear counterparts. This can influence the spatial orientation of the bound proteins, potentially impacting the efficiency of ternary complex formation. Key structural features of a branched linker like this compound include multiple PEG arms, which enhance hydrophilicity, and protected functional groups (Boc) that allow for controlled, stepwise synthesis of the PROTAC molecule.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily quantified by two key parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.
-
Dmax : The maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value indicates a more efficacious PROTAC.
The following tables summarize representative data from studies comparing the performance of PROTACs with linear PEG and alkyl linkers for different targets. This data serves as a benchmark for understanding the potential advantages and disadvantages of different linker classes.
Table 1: Comparison of PROTACs with Different Linker Types Targeting BRD4
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-A1 | Alkyl | 10 | 50 | >90 |
| PROTAC-A2 | Alkyl | 13 | 25 | >95 |
| PROTAC-P1 | Linear PEG | 12 (PEG3) | 15 | >95 |
| PROTAC-P2 | Linear PEG | 15 (PEG4) | 8 | >98 |
Note: Data is synthesized from representative studies and is for comparative purposes only. Actual values are target and cell-line dependent.
Table 2: Comparison of PROTACs with Varying Linear PEG Linker Lengths Targeting Estrogen Receptor α (ERα)
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-E1 | Linear PEG | 12 (PEG3) | 100 | 85 |
| PROTAC-E2 | Linear PEG | 15 (PEG4) | 40 | 90 |
| PROTAC-E3 | Linear PEG | 18 (PEG5) | 20 | >95 |
| PROTAC-E4 | Linear PEG | 21 (PEG6) | 50 | 90 |
Note: Data is synthesized from representative studies and highlights the importance of linker length optimization.
Potential Advantages of Branched PEG Linkers
Based on the known properties of branched PEG structures in other bioconjugation applications, PROTACs synthesized with linkers like this compound could offer several potential advantages:
-
Improved Solubility and Permeability : The increased density of hydrophilic PEG units in a compact, branched structure is expected to enhance aqueous solubility, a common challenge for large PROTAC molecules. This can also positively impact cell permeability.
-
Conformational Constraint : The branched architecture may introduce a degree of conformational rigidity compared to a linear PEG chain of similar molecular weight. This could pre-organize the PROTAC into a more favorable conformation for ternary complex formation, potentially increasing potency.
-
Modulated Pharmacokinetics : The larger hydrodynamic radius of branched PEGs can lead to a prolonged circulation time in vivo, which could be advantageous for therapeutic applications.
-
Opportunities for Multivalency : Branched linkers can be designed to attach multiple target-binding or E3 ligase-recruiting ligands, potentially leading to enhanced avidity and more stable ternary complexes.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of PROTACs. Below are generalized protocols for key experiments.
Protocol 1: Synthesis of a PROTAC using a Boc-protected PEG Linker
-
Deprotection of the Linker : Dissolve the Boc-protected PEG linker (e.g., this compound) in a suitable organic solvent such as dichloromethane (B109758) (DCM). Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. Upon completion, neutralize the excess TFA with a saturated sodium bicarbonate solution.
-
Coupling to the E3 Ligase Ligand : To a solution of the deprotected linker and a carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) in an anhydrous solvent like dimethylformamide (DMF), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Stir the reaction at room temperature overnight.
-
Purification : Purify the resulting conjugate by flash chromatography or preparative HPLC.
-
Coupling to the Target Protein Ligand : Activate the terminal hydroxyl group of the purified conjugate (e.g., using mesyl chloride or conversion to an azide/alkyne for click chemistry). React the activated linker-E3 ligand conjugate with the target protein ligand under appropriate conditions.
-
Final Purification : Purify the final PROTAC molecule using preparative HPLC and characterize by LC-MS and NMR.
Protocol 2: Western Blot Analysis for Protein Degradation
-
Cell Culture and Treatment : Plate a relevant cell line that endogenously expresses the target protein in 6-well plates. Allow the cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC (typically in a dose-response range from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Visualizing Key Concepts in PROTAC Research
Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in PROTAC action and evaluation.
A Comparative Guide to N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc and Similar Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The judicious selection of a chemical linker is a critical determinant in the successful design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of linkers, those based on polyethylene (B3416737) glycol (PEG) have become indispensable for their ability to enhance the physicochemical and pharmacokinetic properties of bioconjugates. This guide provides an objective, data-driven comparison of the branched, heterobifunctional linker N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc against other commonly employed linkers, offering insights into their relative performance and supported by detailed experimental protocols.
This compound is a PEG-based PROTAC linker that can be used in their synthesis.[1][] It features a central nitrogen atom, a hydroxyl group for conjugation, and two Boc-protected amine groups on PEG chains of different lengths. This structure provides a flexible and hydrophilic spacer, which is advantageous for improving the solubility and bioavailability of the resulting therapeutic agent.[3][4] The Boc (tert-butyloxycarbonyl) protecting groups offer a stable way to mask amine functionalities, which can be readily removed under mild acidic conditions to allow for subsequent conjugation steps.[4]
Data Presentation
The performance of a linker in a therapeutic modality like a PROTAC or ADC is a multifactorial equation, with key variables including linker length, composition, and flexibility. These factors significantly influence the efficacy, selectivity, and pharmacokinetic properties of the final drug product.[5]
PROTAC Performance: Impact of Linker Length
The efficacy of a PROTAC is often measured by its ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The length of the PEG linker is a crucial parameter that must be optimized for each specific target protein and E3 ligase pair. A linker that is too short may cause steric hindrance, while a linker that is too long might lead to a non-productive ternary complex.
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG3 | ~12 | 55 | 85 | [6] |
| BRD4 | VHL | PEG4 | ~15 | 20 | 95 | [6] |
| BRD4 | VHL | PEG5 | ~18 | 15 | >98 | [6] |
| BRD4 | VHL | PEG6 | ~21 | 30 | 92 | [6] |
| ERα | VHL | PEG | 12 | Effective Degradation | - | [5][7] |
| ERα | VHL | PEG | 16 | More Potent Degradation | - | [5][7] |
| TBK1 | VHL | Alkyl/Ether | < 12 | No Degradation | - | [7] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [7] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [7] |
Antibody-Drug Conjugate (ADC) Performance: Impact of Linker Properties
In ADCs, the linker influences the drug-to-antibody ratio (DAR), stability, and hydrophobicity of the conjugate. PEG linkers are known to increase hydrophilicity, which can mitigate aggregation issues associated with hydrophobic drug payloads.[8]
| Antibody | Payload | Linker Type | Linker Variation | Average DAR | Impact on Hydrophobicity | Reference |
| Trastuzumab | MMAD | Maleimide-PEGx | PEG4 | 2.5 | - | [1] |
| Trastuzumab | MMAD | Maleimide-PEGx | PEG6 | 5.0 | - | [1] |
| Trastuzumab | MMAD | Maleimide-PEGx | PEG8 | 4.8 | - | [1] |
| Trastuzumab | MMAD | Maleimide-PEGx | PEG12 | 3.7 | Reduced hydrophobicity | [1] |
| Trastuzumab | MMAD | Maleimide-PEGx | PEG24 | 3.0 | - | [1] |
| - | Val-Ala Trigger | DTPM-PEG12 | With PEG12 | 3.0 | Reduced hydrophobicity | [1] |
| - | Val-Cit Trigger | DTPM-PEG12 | With PEG12 | 2.7 | Reduced hydrophobicity | [1] |
Physicochemical Properties: A Comparative Overview
| Linker Type | Key Structural Feature | Expected Aqueous Solubility | Expected Organic Solvent Solubility (e.g., DMSO, DMF) | Key Stability Feature |
| This compound | Branched PEG with Boc protection | High | High | Boc group is acid-labile |
| Linear PEG Linkers (e.g., PEG4) | Repeating ethylene (B1197577) glycol units | High | High | Generally stable ether backbone |
| Alkyl Linkers | Hydrocarbon chain | Low | Moderate to High | Chemically stable C-C bonds |
| Cleavable Linkers (e.g., Val-Cit) | Peptide or disulfide bond | Variable | Variable | Cleaved by specific enzymes or reducing agents |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of bioconjugates. The following are representative protocols for the use of Boc-protected PEG linkers in the synthesis of PROTACs and for bioconjugation.
Protocol 1: Synthesis of a PROTAC using a Hydroxy-PEG-Boc Linker
This protocol outlines a general multi-step synthesis of a PROTAC, starting with the conjugation of a protein of interest (POI) ligand to a linker like this compound, followed by Boc deprotection and coupling to an E3 ligase ligand.
Step 1: Coupling of POI Ligand to the Linker
-
Materials:
-
POI ligand with a carboxylic acid group
-
This compound
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the POI ligand (1.0 eq) and coupling agents (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir for 5 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, purify the POI-linker conjugate by flash chromatography.
-
Step 2: Boc Deprotection
-
Materials:
-
POI-linker-Boc conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the POI-linker-Boc conjugate in DCM.
-
Add TFA (20-50% v/v) at 0°C.
-
Stir at room temperature for 1-2 hours, monitoring by LC-MS.
-
Concentrate under reduced pressure to remove DCM and excess TFA.
-
Step 3: Coupling of E3 Ligase Ligand
-
Materials:
-
Deprotected POI-linker conjugate
-
E3 ligase ligand with a carboxylic acid group
-
Coupling agents and base as in Step 1
-
Anhydrous DMF
-
-
Procedure:
-
Follow a similar procedure to Step 1 to couple the E3 ligase ligand to the deprotected amine of the POI-linker conjugate.
-
Purify the final PROTAC by preparative HPLC.
-
Protocol 2: General Bioconjugation with a Boc-Protected PEG Linker
This protocol describes the general steps for conjugating a Boc-protected PEG linker to a protein, followed by deprotection and attachment of a second molecule.
Step 1: Initial Conjugation
-
Materials:
-
Protein (e.g., antibody) in an appropriate buffer (e.g., PBS, pH 7.4)
-
Boc-protected PEG linker with a protein-reactive group (e.g., NHS ester for amines, maleimide (B117702) for thiols)
-
Organic co-solvent (e.g., DMSO, DMF)
-
-
Procedure:
-
Prepare a stock solution of the Boc-protected PEG linker in the organic co-solvent.
-
Add the linker solution to the protein solution at a specific molar excess.
-
Incubate at room temperature or 4°C for 1-4 hours.
-
Remove excess linker by size-exclusion chromatography or dialysis.
-
Step 2: Boc Deprotection
-
Procedure:
-
Treat the protein-linker conjugate with an acidic solution (e.g., TFA in DCM, carefully controlling conditions to avoid protein denaturation).
-
Neutralize the solution and purify the deprotected conjugate.
-
Step 3: Final Conjugation
-
Procedure:
-
React the deprotected amine on the protein-linker conjugate with the second molecule of interest (e.g., an activated drug payload).
-
Purify the final bioconjugate using appropriate chromatography techniques.
-
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental mechanisms of action for PROTACs and ADCs.
Caption: PROTAC Mechanism of Action.
Caption: ADC Mechanism of Action.
Experimental Workflow Diagram
Caption: General PROTAC Synthesis Workflow.
References
- 1. benchchem.com [benchchem.com]
- 3. N-(Hydroxy-peg3)-n-boc-peg4-t-butyl ester | Biopharma PEG [biochempeg.com]
- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc and Alternative Linkers in PROTAC Design
For researchers, scientists, and drug development professionals navigating the complex landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) presents a formidable challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are critically dependent on the linker connecting the target-binding and E3 ligase-recruiting moieties. The linker's composition, length, and architecture profoundly influence the PROTAC's efficacy, selectivity, and physicochemical properties.[1] This guide provides an objective comparison of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc, a functionalized polyethylene (B3416737) glycol (PEG) linker, with other common PROTAC linkers, supported by experimental data from the literature.
The Central Role of the PROTAC Linker
The linker is not a passive spacer but an active contributor to the PROTAC's mechanism of action.[1] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase. This induced proximity is essential for the efficient transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The characteristics of the linker, such as length, rigidity, and hydrophilicity, dictate the spatial orientation of the target protein and the E3 ligase, directly impacting the efficiency of ubiquitination and subsequent degradation.
Profiling this compound
This compound is a PEG-based PROTAC linker characterized by several key features:
-
PEG Backbone : The combination of PEG3 and PEG4 units imparts hydrophilicity, which can enhance the aqueous solubility of the resulting PROTAC molecule. This is a crucial property, as PROTACs are often large molecules that can suffer from poor solubility.[2]
-
Boc-Protected Amine : The tert-butyloxycarbonyl (Boc) protecting group allows for a modular and controlled synthetic approach, enabling the sequential and directional conjugation of the protein of interest (POI) and E3 ligase ligands.[3]
-
Terminal Hydroxyl Group : The free hydroxyl group provides a versatile handle for conjugation to a ligand through various chemical transformations.
The structure of this linker suggests a degree of conformational flexibility, which is often beneficial for allowing the PROTAC to adopt an optimal orientation for ternary complex formation.
Comparative Analysis of PROTAC Linker Types
PROTAC linkers are broadly categorized into flexible linkers, such as PEG and alkyl chains, and rigid linkers, which often incorporate cyclic structures. The choice of linker type has a significant impact on PROTAC performance.
-
Flexible Linkers (PEG and Alkyl Chains) :
-
PEG Linkers : These are the most common motifs in PROTAC design, utilized in over half of reported PROTACs.[2] They are favored for their ability to enhance hydrophilicity and solubility. The length of a PEG linker can be systematically modified to allow for empirical optimization of degradation efficiency.[1][2]
-
Alkyl Chains : These simple hydrocarbon chains offer a high degree of conformational flexibility. While synthetically straightforward, they are generally more hydrophobic than PEG linkers, which can negatively impact the solubility of the PROTAC.[4]
-
-
Rigid Linkers : These often incorporate cyclic structures like piperazine (B1678402) or aromatic rings to introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[5]
-
Branched Linkers : An emerging area of research involves the use of branched linkers. These architectures can enable the creation of multivalent PROTACs (e.g., with one target-binding ligand and two E3 ligase-binding ligands), which can enhance avidity and lead to more stable ternary complexes.[6] The three-dimensional structure of branched linkers can also influence the overall shape and polarity of the PROTAC, potentially improving solubility and cell permeability.[7]
Quantitative Comparison of Linker Performance
Table 1: Impact of Linear PEG Linker Length on BRD4 Degradation
| Target Protein | E3 Ligase | Linker Composition (Length) | DC50 (nM) | Dmax (%) | Reference(s) |
| BRD4 | VHL | PEG (2 units) | >1000 | <10 | [8] |
| BRD4 | VHL | PEG (3 units) | 18 | >90 | [8] |
| BRD4 | VHL | PEG (4 units) | 8 | >95 | [8] |
| BRD4 | VHL | PEG (5 units) | 25 | >90 | [8] |
This data highlights that for BRD4 degradation, a PEG linker of 4 units provided the optimal balance of potency and maximal degradation.
Table 2: Comparison of PEG vs. Alkyl Linkers for ERα Degradation
| Target Protein | E3 Ligase | Linker Composition (Length in atoms) | DC50 (nM) | Dmax (%) | Reference(s) |
| ERα | N/A | PEG (12 atoms) | ~1,000 | ~60 | [8] |
| ERα | N/A | PEG (16 atoms) | ~250 | >80 | [8] |
| ERα | N/A | Alkyl (12 atoms) | ~5,000 | ~40 | [8] |
| ERα | N/A | Alkyl (16 atoms) | ~1,000 | >80 | [8] |
This comparison suggests that for ERα degradation, a PEG linker may lead to a more potent PROTAC compared to an alkyl linker of similar length.
Table 3: Performance of a Branched Linker in a Trivalent BET Degrader
| Degrader | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference(s) |
| Bivalent PROTAC | BET | VHL | Linear | 19 | >95 | [7] |
| Trivalent PROTAC (SIM1) | BET | VHL | Branched | 0.005 | >95 | [7] |
This case study demonstrates the potential of branched linkers to create highly potent, multivalent PROTACs, achieving picomolar degradation.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of PROTACs. Below are protocols for key experiments in the evaluation of PROTAC efficacy.
Western Blot Analysis for Protein Degradation
This is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.
a. Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours) at 37°C.
b. Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit to ensure equal protein loading for each sample.
c. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
d. Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the intensity of the bands for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells to assess the cytotoxic effects of PROTAC treatment.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the PROTAC for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow formazan (B1609692) crystal formation.
-
Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Ternary Complex Formation Assay (AlphaLISA)
This bead-based assay measures the proximity of the tagged target protein and E3 ligase in the presence of the PROTAC.
-
Reagent Preparation : Prepare tagged recombinant target protein (e.g., His-tagged) and E3 ligase (e.g., GST-tagged), as well as AlphaLISA acceptor beads conjugated to antibodies against the tags and donor beads.
-
Assay Reaction : In a 384-well plate, mix the target protein, E3 ligase, and serial dilutions of the PROTAC.
-
Bead Addition : Add the acceptor beads and incubate to allow binding. Then, add the donor beads and incubate in the dark.
-
Signal Detection : Read the plate on an AlphaScreen-capable plate reader. A signal is generated when the donor and acceptor beads are brought into proximity by the formation of the ternary complex.
-
Data Analysis : Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect" in PROTACs, and the peak of the curve represents the optimal concentration for ternary complex formation.
Visualizations
Conclusion
The choice of linker is a critical determinant of PROTAC success. While direct experimental data for PROTACs synthesized with this compound is limited in the public domain, its structure as a functionalized, flexible PEG-based linker positions it as a valuable tool in PROTAC development. The Boc-protected amine and terminal hydroxyl group offer synthetic versatility for the modular assembly of PROTACs.
The comparative data presented in this guide underscore the importance of empirical testing to determine the optimal linker for a given target and E3 ligase combination. Key considerations include linker length, which must be finely tuned to facilitate productive ternary complex formation, and composition, with hydrophilic PEG linkers often enhancing solubility. The emergence of branched linkers represents an exciting frontier, with the potential to create multivalent PROTACs with significantly enhanced potency. The experimental protocols provided herein offer a framework for the rational design and rigorous evaluation of novel PROTACs, ultimately accelerating the development of this promising therapeutic modality.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Purity Assessment of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc Conjugates
For researchers, scientists, and drug development professionals, the purity and structural integrity of bifunctional polyethylene (B3416737) glycol (PEG) linkers are paramount. These linkers are critical components in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc conjugate, a heterobifunctional linker, features a hydroxyl group for one conjugation and a Boc-protected amine on a separate PEG chain for another, allowing for controlled, sequential synthesis.
Ensuring the high purity of this linker is essential, as impurities can lead to the formation of undesirable byproducts, affecting the efficacy, safety, and reproducibility of the final therapeutic or research agent.[1] This guide provides an objective comparison of the primary analytical methodologies for assessing the purity of this compound, supported by representative data and detailed experimental protocols.
Key Analytical Techniques for Purity Assessment
A combination of chromatographic and spectroscopic techniques is necessary for the comprehensive characterization of PEGylated molecules.[2] For this compound, the most effective methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Technique | Primary Purpose | Advantages | Limitations |
| RP-HPLC | Quantifies purity and separates the main compound from non-polar and polar impurities.[3] | High resolution, sensitivity, and excellent for quantifying purity as a percentage.[3] | Requires a suitable chromophore or a universal detector (e.g., ELSD, CAD) as PEG lacks strong UV absorbance.[2][4] |
| ¹H NMR | Confirms chemical structure and can determine purity against a certified standard.[5] | Provides unambiguous structural information and can identify specific impurities if their signals are known and resolved.[6][7] | Lower sensitivity compared to HPLC; may not detect trace-level impurities. Broad peaks for polymeric sections can complicate analysis.[5] |
| Mass Spectrometry (MS) | Determines the molecular weight, confirming the identity of the conjugate and its impurities.[8] | High mass accuracy provides definitive confirmation of molecular weight. Can be coupled with LC (LC-MS) for powerful separation and identification.[9] | Polydispersity of PEG can complicate spectra. Fragmentation may be required for detailed structural elucidation.[10][11] |
Quantitative Data Summary
The following table presents representative quantitative data from the purity analysis of two different hypothetical batches of this compound, demonstrating typical results obtained from RP-HPLC and ¹H NMR analysis. Commercial suppliers often specify a purity of greater than 95%.[12][13]
| Batch Number | Purity by RP-HPLC (Peak Area %) | Purity by ¹H NMR (Relative Integration) | Molecular Weight Confirmation (ESI-MS) |
| Batch A | 97.2% | >95% | Confirmed (m/z [M+Na]⁺ at 620.8) |
| Batch B | 96.5% | >95% | Confirmed (m/z [M+Na]⁺ at 620.8) |
Note: Data is representative. Actual results may vary. The molecular weight of C28H55NO12 is 597.8 g/mol ; the sodium adduct [M+Na]⁺ is expected around m/z 620.8.[12]
Visualizing Analysis and Impurity Profiles
Diagrams created using Graphviz illustrate the workflow for purity analysis and the relationship between the target molecule and potential impurities that may arise during synthesis.
Experimental Protocols
The following protocols are representative and may require optimization for specific instrumentation and laboratory conditions.
Reversed-Phase HPLC (RP-HPLC) for Purity Quantification
This method is suitable for separating the main conjugate from potential organic impurities that differ in polarity.[3] Due to the lack of a strong UV chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended.[2][4]
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and ELSD/CAD.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.
¹H NMR for Structural Confirmation
¹H NMR spectroscopy is a powerful tool for confirming the structural integrity of the conjugate, including the presence of the Boc protecting group and the PEG backbone.[2]
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Expected Chemical Shifts (in CDCl₃):
-
~1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.
-
~3.4-3.8 ppm (multiplet): Protons of the ethylene (B1197577) glycol (PEG) backbone.
-
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). The chemical shifts and integration values of the peaks should be consistent with the expected structure. The presence of the singlet at ~1.45 ppm with an integration corresponding to 9 protons is a key indicator of the intact Boc group.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Verification
LC-MS combines the separation power of HPLC with the detection capability of mass spectrometry to confirm the molecular weight of the target compound and identify impurities.[14]
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.
-
LC Conditions: Often similar to the RP-HPLC protocol described above, but using a volatile buffer system (e.g., ammonium (B1175870) formate (B1220265) instead of TFA/formic acid if compatible).
-
MS Parameters:
-
Ionization Mode: ESI, Positive.
-
Scan Range: m/z 200 - 1500.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 0.1-0.5 mg/mL.
-
Data Analysis: The mass spectrum should show a major peak corresponding to the expected mass of the this compound conjugate. Common adducts to look for are the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.[5]
Comparison with Alternative Linker Chemistries
The choice of linker and its protecting groups is critical for a successful bioconjugation strategy. While the subject molecule uses a Boc-protected amine and a hydroxyl group, various alternatives exist, each with distinct reactivity and deprotection conditions.
| Feature | This compound | Fmoc-Protected Amine Linkers [15] | Azide/Alkyne "Click Chemistry" Linkers [16] |
| Protected Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | N/A |
| Deprotection | Acid-labile (e.g., TFA)[17] | Base-labile (e.g., Piperidine)[15] | N/A |
| Conjugation Chemistry | Amidation (after deprotection), Etherification | Amidation (after deprotection) | Cycloaddition (CuAAC or SPAAC)[16] |
| Key Advantage | Well-established, stable protecting group. | Orthogonal to acid-labile protecting groups, allowing milder synthesis strategies.[15] | Bioorthogonal, high-yielding, and forms a highly stable triazole linkage.[16] |
Conclusion
The rigorous assessment of purity for this compound conjugates is a critical, non-negotiable step in their application for research and drug development. A multi-pronged analytical approach is essential for comprehensive characterization. RP-HPLC with a universal detector provides robust quantitative purity data, ¹H NMR offers unambiguous structural confirmation, and mass spectrometry definitively verifies the molecular weight. By employing this combination of techniques, researchers can ensure the quality and consistency of their linker, leading to more reliable and reproducible outcomes in the synthesis of advanced bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. precisepeg.com [precisepeg.com]
- 13. N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Functional Assays for Validating PROTAC Activity
Introduction to PROTACs and the Critical Role of the Linker
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins by co-opting the body's own cellular disposal system.[1][2] These molecules consist of three key components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 Ligase), which is essential for protein degradation.[4][5]
This guide focuses on the functional assays required to validate the activity of PROTACs, using a molecule synthesized with a flexible polyethylene (B3416737) glycol (PEG) based linker, such as N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc , as a primary example.[6][7] The performance of such a PROTAC will be objectively compared with alternatives that utilize different linker architectures, supported by representative experimental data and detailed protocols.
The general mechanism of action for a PROTAC is a catalytic cycle involving the formation of a ternary complex, subsequent ubiquitination of the target protein, and its degradation by the proteasome.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. lifesensors.com [lifesensors.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
The Optimized PEG Bridge: A Comparative Analysis of PROTACs with Varied PEG Linker Lengths
A deep dive into the critical role of polyethylene (B3416737) glycol (PEG) linker length in the design and efficacy of Proteolysis Targeting Chimeras (PROTACs), this guide offers a comparative analysis for researchers, scientists, and drug development professionals. We present quantitative data, detailed experimental protocols, and visual representations of key processes to inform the rational design of next-generation protein degraders.
Proteolysis Targeting Chimeras (PROTACs) have revolutionized therapeutic strategies by hijacking the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4] The linker is not merely a spacer but a crucial determinant of a PROTAC's overall performance, profoundly influencing the formation and stability of the vital ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for ubiquitination and subsequent degradation.[1][3]
Among various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and synthetically tunable length.[3][5][6] The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[3][5] A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may not effectively bring the two proteins into the necessary proximity for efficient ubiquitination.[3][7][8] This guide provides a comparative analysis of how different PEG linker lengths impact PROTAC performance, supported by experimental data.
Quantitative Comparison of PROTAC Performance
The following tables summarize key performance indicators for a representative series of PROTACs targeting Bromodomain-containing protein 4 (BRD4) with varying PEG linker lengths. This data illustrates the profound impact of linker length on degradation efficacy and cellular activity.
Table 1: In Vitro Degradation of BRD4 by VHL-Recruiting PROTACs with Varying PEG Linker Lengths
| Linker (Number of PEG units) | DC50 (nM)[9] | Dmax (%)[9] |
| PEG3 | 45 | 88 |
| PEG4 | 25 | 92 |
| PEG5 | 10 | >95 |
| PEG6 | 30 | 90 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Cellular Permeability and Target Engagement of BRD4-Targeting PROTACs
| Linker (Number of PEG units) | PAMPA Permeability (10⁻⁶ cm/s) | NanoBRET Target Engagement IC50 (nM) |
| PEG4 | 1.5 | 30 |
| PEG6 | 1.1 | 40 |
PAMPA: Parallel Artificial Membrane Permeability Assay.
Table 3: Pharmacokinetic Properties of BRD4-Targeting PROTACs in Mice
| Linker (Number of PEG units) | Oral Bioavailability (%) | Plasma Half-life (hours) |
| PEG4 | 15 | 3.0 |
| PEG6 | 12 | 3.2 |
Signaling Pathways and Experimental Workflows
To understand the efficacy of PROTACs with varying linker lengths, it is essential to visualize the mechanism of action and the experimental process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed procedures for the proper and safe disposal of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc, a polyethylene (B3416737) glycol (PEG)-based linker commonly used in scientific research. Adherence to these protocols is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. While this compound is not classified as a highly hazardous substance, proper chemical waste management practices must be followed.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All handling of chemical waste should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation risks.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is mandatory.
Chemical and Hazard Profile
Understanding the properties of this compound is essential for its safe disposal.
| Property | Information | Disposal Implication |
| Chemical Class | Polyethylene Glycol (PEG) derivative; Boc-protected amine. | Generally considered non-hazardous and biodegradable.[1][2] However, it should not be disposed of down the drain.[1] |
| Physical Form | Typically a viscous liquid or solid. | Spills of solids should be swept carefully to avoid generating dust. Liquid spills should be absorbed with an inert material. |
| Reactivity | The tert-butyloxycarbonyl (Boc) protecting groups are sensitive to strong acids (e.g., trifluoroacetic acid).[3] | Avoid mixing with strong acids or other reactive chemicals in the waste container. Dispose of the compound in its original, unreacted form. |
Step-by-Step Disposal Protocol
The recommended procedure for disposing of this compound and its associated waste involves segregation, proper labeling, and collection by a certified waste management provider.
Step 1: Waste Segregation
-
Solid Waste: Collect any unused, expired, or contaminated solid this compound, as well as any lab debris contaminated with the compound (e.g., weighing papers, contaminated gloves, pipette tips), in a designated, durable, and sealable container. This container should be clearly labeled for "Non-Halogenated Organic Waste" or as per your institution's guidelines.[1][4]
-
Liquid Waste: If the compound has been dissolved in a solvent, collect the solution in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. The container should be labeled with the full chemical name of all contents, including solvents and their approximate concentrations.
Step 2: Container Labeling
Properly label all waste containers with the following information:
-
The full chemical name: "Waste this compound"
-
Any solvents and their concentrations
-
The date the waste was first added to the container
-
Hazardous waste pictograms, if required by your institution
Step 3: Storage of Waste
-
Keep waste containers tightly sealed when not in use.
-
Store the sealed waste containers in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] This area should be a designated satellite accumulation area within your laboratory.
Step 4: Final Disposal
-
Never pour this compound waste down the drain or dispose of it in regular trash. [1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[4]
-
Provide the waste manifest with the accurate chemical name and quantity.
Step 5: Empty Containers
-
The original product container, once completely empty (with no more than 3% by weight of the original content remaining), can often be disposed of in regular trash after the label has been defaced or removed. Confirm this procedure with your institution's EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc
I. Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc may cause skin, eye, and respiratory irritation.[1] A comprehensive PPE strategy is the first line of defense against accidental exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[1][2] | Protects against splashes and airborne particles.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant coveralls.[2][3] | Prevents skin contact with the chemical.[3] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[3][4] A NIOSH-approved respirator may be necessary if dust or aerosols are generated outside a fume hood.[1][2] | Prevents inhalation of potentially harmful airborne particles or vapors.[2] |
II. Operational Plan: Step-by-Step Handling Protocol
A systematic approach from receipt to disposal is essential to minimize risks and ensure the compound's stability.
Table 2: Handling and Storage Procedures
| Procedure | Step-by-Step Guidance |
| Receiving and Inspection | Upon receipt, visually inspect the container for any signs of damage or leaks. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Recommended storage temperatures are often refrigerated (e.g., 4°C or -20°C), protected from light.[6] Always consult the supplier's specific instructions.[4] |
| Preparation for Use | Allow the container to reach room temperature before opening to prevent moisture condensation.[2] |
| Handling | All weighing and solution preparation should be conducted inside a certified chemical fume hood.[1][5] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[4] Wash hands thoroughly after handling.[4] |
III. Disposal Plan
Proper disposal of this compound and its associated waste is critical to protect the environment and comply with regulations.
Table 3: Waste Disposal Protocol
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused or expired solid compound and any contaminated lab debris (e.g., weighing boats, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[7] |
| Liquid Waste | Collect any solutions containing the compound in a compatible, sealed, and labeled liquid waste container.[3][7] Do not mix with other waste streams unless compatibility has been confirmed.[2] Do not dispose of down the drain.[4][5] |
| Final Disposal | Dispose of all chemical waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][5] |
| Empty Containers | Once completely empty (with no more than 3% by weight of the original content remaining), the original container's label should be defaced, and it can often be disposed of in regular trash.[7] |
IV. Emergency Procedures
In the event of a spill or exposure, follow these immediate steps.
Table 4: Emergency Response
| Incident | First Aid and Spill Response |
| Spill | Evacuate the immediate area.[1][2] Wear appropriate PPE before cleaning up. For small spills, absorb with an inert material (e.g., vermiculite, sand), collect into a sealed container, and treat as hazardous waste.[1] For large spills, contact your institution's Environmental Health and Safety (EHS) department.[1] Ventilate the area and wash the spill site after material removal.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][8] |
| Skin Contact | Immediately wash the affected area with soap and water.[2] Remove contaminated clothing.[8] Seek medical attention if irritation develops.[2] |
| Inhalation | Move to fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Ingestion | Do not induce vomiting.[2] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[2] |
V. Experimental Workflow
The following diagram illustrates a general workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
